Product packaging for Marcfortine A(Cat. No.:CAS No. 75731-43-0)

Marcfortine A

Cat. No.: B023265
CAS No.: 75731-43-0
M. Wt: 477.6 g/mol
InChI Key: KYKUTNUWXQVSSU-ZALBMCOMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Marcfortine A is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione has been reported in Penicillium roqueforti and Aspergillus carneus with data available.
isolated from Penicillium roqueforti;  structure very similar to paraherquamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35N3O4 B023265 Marcfortine A CAS No. 75731-43-0

Properties

CAS No.

75731-43-0

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione

InChI

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1

InChI Key

KYKUTNUWXQVSSU-ZALBMCOMSA-N

Isomeric SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Appearance

White solid

Synonyms

marcfortine A

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Origins of Marcfortine A: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid produced by the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses.[1][2][3] First isolated in the early 1980s, this fungal metabolite has garnered significant interest within the scientific community due to its potent anthelmintic properties, positioning it as a potential lead compound in the development of new anti-parasitic drugs.[4] Structurally, this compound belongs to the paraherquamide class of natural products, characterized by a dense and stereochemically rich architecture. This guide delves into the current understanding of the biosynthetic origins of this compound, providing a comprehensive overview for researchers engaged in natural product chemistry, biosynthesis, and drug discovery.

The Biosynthetic Blueprint of this compound

The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, drawing upon primary metabolic pathways to construct its intricate molecular framework. Isotopic labeling studies have been instrumental in identifying the fundamental building blocks of this complex molecule. The core structure of this compound is derived from four key precursors: L-tryptophan, L-lysine, methionine, and two isoprene units.[1]

Proposed Biosynthetic Pathway

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the known precursors and established biochemical transformations in related alkaloid biosynthetic pathways. The pathway likely involves a series of enzymatic modifications including prenylation, cyclization, and oxidation reactions.

Marcfortine_A_Biosynthesis trp L-Tryptophan diketopiperazine Diketopiperazine Intermediate trp->diketopiperazine lys L-Lysine pipecolic_acid Pipecolic Acid lys->pipecolic_acid Lysine Cyclase met Methionine (SAM) marcfortine_a This compound met->marcfortine_a Methyltransferase(s) isoprene Isoprene Units (DMAPP/IPP) prenylated_dkp Prenylated Diketopiperazine isoprene->prenylated_dkp pipecolic_acid->diketopiperazine Peptide Synthetase diketopiperazine->prenylated_dkp Prenyltransferase bicyclic_intermediate Bicyclic Intermediate prenylated_dkp->bicyclic_intermediate Cyclase(s) bicyclic_intermediate->marcfortine_a Oxidoreductase(s)

Caption: A proposed biosynthetic pathway for this compound.

Unraveling the Pathway: Experimental Methodologies

The elucidation of natural product biosynthetic pathways is a complex endeavor that relies on a combination of classical feeding studies and modern molecular biology techniques. The foundational knowledge of this compound's precursors was established through isotopic labeling experiments.

Isotopic Labeling Studies

The core experimental strategy to identify the building blocks of this compound involved feeding Penicillium roqueforti cultures with isotopically labeled precursors, such as ¹³C-labeled L-tryptophan, L-lysine, and acetate (a precursor to the isoprene units). The incorporation and position of these labels in the final this compound molecule were then determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A generalized workflow for such an experiment is as follows:

Isotopic_Labeling_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis culture_prep Prepare P. roqueforti Culture feeding Feed with Isotopically Labeled Precursor culture_prep->feeding incubation Incubate for a Defined Period feeding->incubation extraction Solvent Extraction of Fungal Mycelium and Broth incubation->extraction purification Chromatographic Purification of this compound extraction->purification nmr NMR Spectroscopy (¹³C, ¹⁵N) purification->nmr ms Mass Spectrometry purification->ms analysis Data Analysis & Structure Elucidation nmr->analysis ms->analysis

Caption: A generalized workflow for isotopic labeling experiments.

Quantitative Data on this compound Production

Quantitative data on the production of this compound by Penicillium roqueforti is not extensively reported in the literature. Such data is crucial for optimizing production for potential pharmaceutical applications. The table below is a template for the types of quantitative data that would be valuable for researchers in this field.

ParameterValueMethod of DeterminationReference
Production Titer
Wild-type P. roquefortiData not availableHPLC-UV/MS
Genetically modified strainData not availableHPLC-UV/MS
Enzyme Kinetics
Prenyltransferase (hypothetical)Data not availableIn vitro enzymatic assay
Cyclase (hypothetical)Data not availableIn vitro enzymatic assay
Isotope Incorporation Rate
¹³C-L-TryptophanData not availableNMR/MS analysis
¹³C-L-LysineData not availableNMR/MS analysis

Future Directions and Concluding Remarks

The study of this compound biosynthesis remains an open field with significant opportunities for discovery. The identification and characterization of the this compound biosynthetic gene cluster in P. roqueforti is a critical next step. This would enable the heterologous expression of the pathway in a more genetically tractable host, facilitating detailed enzymatic studies and the engineered biosynthesis of novel analogs. Techniques such as CRISPR-Cas9-mediated gene knockout and RNA interference could be employed to functionally characterize the roles of individual genes within the cluster.

References

Unveiling Marcfortine A: A Technical Guide to its Discovery and Isolation from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid first discovered as a metabolite of Penicillium roqueforti, the fungus famously used in the production of blue cheeses.[1] Structurally related to the paraherquamide class of anthelmintics, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and data to aid researchers in this field.

Discovery and Initial Characterization

This compound was first isolated and identified in 1980 by Polonsky and her colleagues from the mycelium of Penicillium roqueforti. The structure of this novel alkaloid was established through X-ray analysis, which also led to the identification of two minor related alkaloids, Marcfortine B and C, alongside the previously known roquefortine.

Experimental Protocols

This section details the methodologies for the cultivation of Penicillium roqueforti, extraction of the crude alkaloid mixture, and the subsequent purification of this compound.

Fungal Cultivation

A pure culture of Penicillium roqueforti is required for the production of this compound. The following protocol outlines a typical laboratory-scale cultivation.

Materials:

  • Pure culture of Penicillium roqueforti

  • Czapek-Dox broth (or similar suitable liquid medium)

  • Sucrose

  • Yeast extract

  • Erlenmeyer flasks (2 L)

  • Incubator shaker

Procedure:

  • Prepare the liquid culture medium (e.g., Czapek-Dox broth supplemented with sucrose and yeast extract).

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a spore suspension or mycelial fragments of P. roqueforti.

  • Incubate the flasks on a rotary shaker at a controlled temperature (typically 25-28 °C) for a period of 10-14 days. Adequate aeration is crucial for fungal growth and metabolite production.

Extraction of Crude Alkaloids

After the incubation period, the fungal biomass is separated from the culture broth, and the alkaloids are extracted.

Materials:

  • Fungal culture from Step 1

  • Buchner funnel and filter paper

  • Organic solvent (e.g., chloroform, ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the mycelium from the culture broth by filtration using a Buchner funnel.

  • The mycelium is the primary source of this compound. The filtered mycelium should be macerated and extracted with an organic solvent such as chloroform or ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

  • The culture filtrate can also be extracted with the same organic solvent to recover any secreted alkaloids.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid residue.

Purification of this compound

The crude extract contains a mixture of alkaloids and other metabolites. Chromatographic techniques are employed to isolate this compound.

Materials:

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • A series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Column Chromatography:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding chloroform, ethyl acetate, and finally methanol.

    • Fractions are collected and analyzed by TLC to monitor the separation of compounds. Fractions containing compounds with similar Rf values are pooled.

  • Further Purification:

    • Fractions enriched in this compound are further purified by repeated column chromatography or by preparative TLC.

    • For obtaining highly pure this compound, reversed-phase high-performance liquid chromatography (HPLC) can be employed as a final purification step.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₂₈H₃₅N₃O₄
Molecular Weight 477.6 g/mol
Appearance Crystalline solid
¹H NMR (CDCl₃, δ ppm) Data not available in the searched literature
¹³C NMR (CDCl₃, δ ppm) Data not available in the searched literature
Mass Spectrometry (m/z) Specific fragmentation data not available

Note: Detailed NMR and mass spectrometry data were not available in the publicly accessible literature at the time of this guide's compilation. Researchers should refer to the original 1980 publication by Polonsky et al. for this information.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification p_roqueforti Penicillium roqueforti Culture incubation Incubation in Liquid Medium p_roqueforti->incubation filtration Filtration incubation->filtration mycelium_extraction Mycelium Extraction (Organic Solvent) filtration->mycelium_extraction Mycelium filtrate_extraction Filtrate Extraction (Organic Solvent) filtration->filtrate_extraction Filtrate concentration Concentration mycelium_extraction->concentration filtrate_extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis hplc HPLC Purification (Optional) tlc_analysis->hplc marcfortine_a Pure this compound hplc->marcfortine_a

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound's Anthelmintic Action

Based on its structural similarity to paraherquamides, this compound is proposed to act as an antagonist at nematode nicotinic acetylcholine receptors (nAChRs), specifically the L-type.

signaling_pathway cluster_synapse Nematode Neuromuscular Junction cluster_postsynaptic Postsynaptic Muscle Cell acetylcholine Acetylcholine (ACh) nAChR L-type Nicotinic Acetylcholine Receptor acetylcholine->nAChR Binds marcfortine_a This compound marcfortine_a->nAChR Antagonizes ion_channel_open Ion Channel Opens nAChR->ion_channel_open Activates ion_channel_blocked Ion Channel Blocked nAChR->ion_channel_blocked depolarization Depolarization ion_channel_open->depolarization Cation Influx muscle_contraction Muscle Contraction depolarization->muscle_contraction no_depolarization No Depolarization ion_channel_blocked->no_depolarization flaccid_paralysis Flaccid Paralysis no_depolarization->flaccid_paralysis

References

The Intricate Pathway of Marcfortine A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its intricate biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry efforts. This technical guide provides an in-depth exploration of the biosynthesis of this compound from its fundamental building blocks: the amino acids L-lysine and L-tryptophan. Drawing upon established knowledge of the closely related paraherquamide family of natural products, this document outlines the key enzymatic transformations, proposes a putative biosynthetic gene cluster, and details the experimental methodologies employed to elucidate this complex pathway. Quantitative data from precursor incorporation studies are summarized, and the logical flow of the biosynthesis is visualized through detailed diagrams.

Introduction

The marcfortine and paraherquamide families of fungal metabolites are characterized by a complex, polycyclic architecture featuring a unique bicyclo[2.2.2]diazaoctane core and a spiro-oxindole moiety. This compound, isolated from the cheese-ripening fungus Penicillium roqueforti, is distinguished by its six-membered G-ring, differing from the five-membered ring found in paraherquamide A.[1][2] Early biosynthetic studies have firmly established that this compound is derived from L-tryptophan, L-lysine, a methyl group from methionine, and two isoprene units.[3][4] The pipecolic acid moiety of this compound is specifically formed from L-lysine via an α-aminoadipate intermediate.[3][4] This guide will delve into the step-by-step enzymatic construction of this remarkable natural product.

Precursors of this compound

The biosynthesis of the this compound scaffold is a convergent process, utilizing primary metabolites as its foundational precursors. The table below summarizes the building blocks and their contribution to the final structure.

PrecursorOriginContribution to this compound StructureCitation
L-TryptophanAmino Acid PoolForms the core spiro-oxindole and part of the heterocyclic ring system.[3][4]
L-LysineAmino Acid PoolConverted to pipecolic acid, which forms a key part of the bicyclo[2.2.2]diazaoctane core.[3][4]
S-Adenosyl Methionine (SAM)One-Carbon MetabolismDonates a methyl group.[3]
Dimethylallyl Pyrophosphate (DMAPP)Mevalonate PathwayTwo units are incorporated as isoprene moieties.[3]

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic gene cluster for this compound in P. roqueforti has not been fully elucidated, the well-characterized pathway of the structurally similar paraherquamides provides a robust model. The following section outlines the proposed enzymatic steps, drawing direct parallels to the paraherquamide biosynthesis.[2][3]

Formation of the Diketopiperazine Intermediate

The initial step is the condensation of L-tryptophan and L-pipecolic acid (derived from L-lysine). This reaction is catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) , a large, multi-domain enzyme common in fungal secondary metabolism. The NRPS activates the two amino acids as adenylates and tethers them to thiolation domains before catalyzing the formation of a dipeptide, which is then cyclized to form a diketopiperazine intermediate.

Diketopiperazine Formation L-Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (putative) L-Tryptophan->NRPS L-Pipecolic_Acid L-Pipecolic Acid (from L-Lysine) L-Pipecolic_Acid->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine ATP, Mg²⁺

Diketopiperazine formation from L-tryptophan and L-pipecolic acid.
Prenylation

Following the formation of the diketopiperazine, a prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety, typically at the C2 position.[2] This "reverse" prenylation is a hallmark of this class of alkaloids.

Formation of the Bicyclo[2.2.2]diazaoctane Core

A key step in the biosynthesis is the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. In the paraherquamide pathway, this is proposed to occur via an intramolecular Diels-Alder reaction catalyzed by a Diels-Alderase .[2] This enzyme facilitates a [4+2] cycloaddition to form the strained, bridged ring structure.

Core_Formation cluster_prenylation Prenylation cluster_cyclization Bicyclo[2.2.2]diazaoctane Formation Diketopiperazine Diketopiperazine Prenyltransferase Prenyltransferase (putative) Diketopiperazine->Prenyltransferase DMAPP Prenylated_Intermediate Prenylated Diketopiperazine Prenyltransferase->Prenylated_Intermediate Diels_Alderase Diels-Alderase (putative) Prenylated_Intermediate->Diels_Alderase Bicyclic_Core Bicyclic Intermediate Diels_Alderase->Bicyclic_Core

Key steps in the formation of the bicyclic core of this compound.
Spirocycle Formation and Tailoring Reactions

The formation of the spiro-oxindole moiety is a critical step and is catalyzed by a flavin-dependent monooxygenase .[1][3] This enzyme, homologous to PhqK in the paraherquamide pathway, is proposed to catalyze an epoxidation of the indole ring followed by a pinacol-type rearrangement to generate the spirocyclic system.[3] Subsequent tailoring reactions, likely involving other enzymes within the gene cluster such as oxidoreductases and a second prenyltransferase, would complete the synthesis of this compound. These final steps would include the formation of the dioxepin ring and the attachment of the second isoprene unit.

Experimental Methodologies

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of genetic and biochemical techniques.

Isotopic Labeling Studies

This is a cornerstone technique for identifying the precursors of a natural product.

General Protocol:

  • Culturing: Penicillium roqueforti is grown in a suitable liquid medium.

  • Precursor Feeding: Isotopically labeled precursors (e.g., ¹³C-labeled lysine, ¹³C-labeled tryptophan, ¹³C-labeled acetate) are added to the culture at a specific growth phase.

  • Incubation: The culture is incubated for a period to allow for the incorporation of the labeled precursors into the secondary metabolites.

  • Extraction: this compound is extracted from the fungal mycelium and/or the culture broth using organic solvents.

  • Purification: The crude extract is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotopic labeling.[4]

Isotopic_Labeling_Workflow Start Start: Culture P. roqueforti Feed Feed with Isotopically Labeled Precursor Start->Feed Incubate Incubate for Metabolite Production Feed->Incubate Extract Extract this compound Incubate->Extract Purify Purify by HPLC Extract->Purify Analyze Analyze by NMR and MS Purify->Analyze End End: Determine Labeling Pattern Analyze->End

A generalized workflow for isotopic labeling experiments.
Gene Cluster Identification and Functional Genomics

Identifying the biosynthetic gene cluster is key to understanding the enzymatic machinery.

Methodology:

  • Genome Sequencing: The genome of the producing organism, P. roqueforti, is sequenced.

  • Bioinformatic Analysis: The genome is mined for putative secondary metabolite gene clusters using tools like antiSMASH and SMURF.[5] The search is guided by the presence of key enzyme-encoding genes, such as NRPS and prenyltransferases.

  • Gene Knockout/Silencing: Genes within the putative cluster are systematically knocked out or silenced (e.g., using RNAi). The resulting mutants are then analyzed for their ability to produce this compound. A loss of production upon deletion of a gene confirms its involvement in the pathway.[5]

  • Heterologous Expression: The entire gene cluster or individual genes can be expressed in a heterologous host (e.g., Aspergillus nidulans) to confirm their function and to produce intermediates or the final product.

In Vitro Enzyme Assays

Once the genes are identified, the corresponding enzymes can be expressed, purified, and their activity assayed in vitro.

General Protocol:

  • Gene Cloning and Expression: The gene of interest is cloned into an expression vector and expressed in a suitable host (e.g., E. coli or yeast).

  • Protein Purification: The recombinant enzyme is purified using affinity chromatography.

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors (e.g., ATP, Mg²⁺ for NRPS; DMAPP for prenyltransferases; FAD/NADH for monooxygenases).[2]

  • Product Analysis: The reaction mixture is analyzed by HPLC, LC-MS, or NMR to detect the formation of the expected product.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the public domain. However, data from related paraherquamide studies provide valuable insights. The table below summarizes the types of quantitative data that are critical for a complete understanding of the biosynthetic pathway.

Data TypeDescriptionSignificance
Precursor Incorporation Rates The percentage of an isotopically labeled precursor that is incorporated into the final product.Confirms precursor-product relationships and can indicate pathway flux.
Enzyme Kinetics (Km, kcat) Michaelis-Menten parameters that describe the affinity of an enzyme for its substrate and its catalytic turnover rate.Provides a quantitative measure of enzyme efficiency and substrate preference.
Production Titer The concentration of this compound produced in a given culture volume over time.A key parameter for optimizing production for industrial or research purposes.
Gene Expression Levels (qRT-PCR) The relative abundance of mRNA transcripts for the biosynthetic genes under different conditions.Correlates gene activity with metabolite production and can help identify regulatory elements.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and elegant process that showcases the synthetic prowess of fungi. While the core precursors and a putative pathway based on the well-studied paraherquamides have been established, significant research is still needed to fully characterize the specific enzymes and regulatory mechanisms in Penicillium roqueforti. The identification and characterization of the complete this compound biosynthetic gene cluster will be a critical next step. This will enable the heterologous expression of the pathway for sustainable production and facilitate combinatorial biosynthesis approaches to generate novel analogs with improved therapeutic properties. The detailed understanding of this pathway not only satisfies fundamental scientific curiosity but also paves the way for the development of new and effective anthelmintic drugs to combat parasitic infections in both humans and animals.

References

Elucidation of the Marcfortine A Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid produced by the fungus Penicillium roqueforti. As a member of the paraherquamide family of natural products, it exhibits potent anthelmintic properties, making its biosynthetic pathway a subject of significant interest for potential applications in drug development and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated gene cluster for this compound has not yet been fully characterized, extensive research on the closely related paraherquamide alkaloids provides a robust predictive framework for its biogenesis. This document outlines a putative biosynthetic pathway for this compound, details common experimental protocols for its study, and presents available data in a structured format.

Core Precursors of this compound

Biosynthesis studies have identified the primary metabolic building blocks that constitute the intricate scaffold of this compound. These precursors are incorporated into the final structure through a series of enzyme-catalyzed reactions.[1]

PrecursorMoiety Contributed
L-TryptophanIndole ring and adjacent carbons
L-LysinePipecolic acid core (via α-ketoglutarate)[1]
MethionineMethyl group
Acetic AcidTwo isoprene units[1]

A Putative Biosynthetic Pathway for this compound

Based on the well-characterized biosynthetic pathway of the structurally similar paraherquamide A, a putative enzymatic cascade for this compound is proposed. This pathway likely involves a multi-modular non-ribosomal peptide synthetase (NRPS), prenyltransferases for the addition of isoprene units, a Diels-Alderase for the formation of the characteristic bicyclo[2.2.2]diazaoctane core, and a series of tailoring enzymes, such as oxidoreductases, to yield the final complex structure.

Marcfortine_A_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Assembly cluster_cyclization Key Cyclizations cluster_tailoring Tailoring Reactions tryptophan L-Tryptophan nrps NRPS-like Enzyme (Diketopiperazine Formation) tryptophan->nrps lysine L-Lysine lysine->nrps dmpp DMAPP (from Acetic Acid) prenyltransferase1 Prenyltransferase 1 (Reverse Prenylation) dmpp->prenyltransferase1 prenyltransferase2 Prenyltransferase 2 (Normal Prenylation) dmpp->prenyltransferase2 sam SAM (from Methionine) oxidoreductases Oxidoreductases (e.g., P450s, FAD-dependent monooxygenases) sam->oxidoreductases Methylation intermediate1 Cyclo(L-Trp-L-Pip) nrps->intermediate1 intermediate1->prenyltransferase1 intermediate2 Prenylated Diketopiperazine prenyltransferase1->intermediate2 intermediate2->prenyltransferase2 intermediate3 Diprenylated Intermediate prenyltransferase2->intermediate3 diels_alderase Diels-Alderase (Bicyclo[2.2.2]diazaoctane formation) intermediate3->diels_alderase intermediate4 Tricyclic Core diels_alderase->intermediate4 intermediate4->oxidoreductases marcfortine_a This compound oxidoreductases->marcfortine_a

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of complex natural product biosynthetic pathways, such as that of this compound, relies on a combination of genetic and biochemical techniques. The following protocols are standard approaches in the field.

Gene Cluster Identification and Bioinformatic Analysis
  • Objective: To identify the putative biosynthetic gene cluster (BGC) for this compound in the genome of Penicillium roqueforti.

  • Methodology:

    • Genome Sequencing: Obtain a high-quality whole-genome sequence of a this compound-producing strain of P. roqueforti.

    • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome.

    • Homology-Based Search: Search the predicted BGCs for genes encoding enzymes homologous to those found in known bicyclo[2.2.2]diazaoctane indole alkaloid pathways, particularly the paraherquamide BGC. Key search queries include genes for NRPSs, prenyltransferases, and Diels-Alderases.

Gene_Cluster_Identification_Workflow start Isolate Genomic DNA from P. roqueforti genome_sequencing Whole Genome Sequencing start->genome_sequencing genome_assembly Genome Assembly genome_sequencing->genome_assembly bgc_prediction BGC Prediction (e.g., antiSMASH) genome_assembly->bgc_prediction homology_search Homology Search against Known Pathways (e.g., Paraherquamide) bgc_prediction->homology_search putative_cluster Putative this compound Biosynthetic Gene Cluster homology_search->putative_cluster end Functional Characterization putative_cluster->end

Caption: Workflow for identifying a putative biosynthetic gene cluster.

Gene Knockout and Heterologous Expression
  • Objective: To functionally validate the involvement of candidate genes in the this compound pathway.

  • Methodology:

    • Gene Deletion: Create targeted knockouts of individual genes within the putative BGC in P. roqueforti using CRISPR/Cas9 or homologous recombination.

    • Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of this compound and the potential accumulation of biosynthetic intermediates in a mutant strain confirms the gene's role in the pathway.

    • Heterologous Expression: Express the entire putative BGC or individual genes in a heterologous host, such as Aspergillus nidulans or yeast, that does not natively produce this compound. Successful production of this compound or its intermediates in the heterologous host provides strong evidence for the function of the cloned genes.

In Vitro Enzyme Assays
  • Objective: To characterize the specific function and catalytic properties of individual enzymes in the pathway.

  • Methodology:

    • Protein Expression and Purification: Overexpress the gene of interest (e.g., a putative prenyltransferase or oxidoreductase) in a suitable expression system like E. coli or yeast. Purify the recombinant protein using affinity chromatography.

    • Enzyme Assay: Incubate the purified enzyme with its predicted substrate(s) and necessary co-factors. For example, a prenyltransferase would be incubated with a diketopiperazine intermediate and dimethylallyl pyrophosphate (DMAPP).

    • Product Identification: Analyze the reaction mixture by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic product and confirm the enzyme's catalytic function.

Logical Relationship: Regulation of the Biosynthetic Gene Cluster

The expression of secondary metabolite BGCs is often tightly regulated. While specific regulatory elements for the this compound cluster are unknown, a general model of regulation in fungi involves pathway-specific transcription factors and global regulators that respond to environmental cues.

BGC_Regulation cluster_signals Environmental/Developmental Signals cluster_regulators Regulatory Network cluster_bgc This compound Biosynthetic Gene Cluster (Putative) nutrient_limitation Nutrient Limitation (e.g., Nitrogen, Carbon) global_regulators Global Regulators (e.g., LaeA, CreA) nutrient_limitation->global_regulators ph pH ph->global_regulators growth_phase Fungal Growth Phase growth_phase->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor(s) global_regulators->pathway_specific_tf Activation/Repression structural_genes Structural Genes (NRPS, Prenyltransferases, etc.) pathway_specific_tf->structural_genes Binds to Promoter Regions marcfortine_a This compound Production structural_genes->marcfortine_a Enzyme Synthesis

Caption: General model for the regulation of a fungal BGC.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While the foundational precursors are known, the specific enzymes and their encoding genes in Penicillium roqueforti await definitive characterization. The study of the homologous paraherquamide pathway provides a strong predictive model and a clear roadmap for future investigations. The application of modern genomic and synthetic biology tools, including long-read genome sequencing, CRISPR-based gene editing, and heterologous expression of the entire biosynthetic gene cluster, will be instrumental in fully unraveling the biosynthesis of this potent anthelmintic compound. A complete understanding of the pathway will not only provide insights into the evolution of fungal secondary metabolism but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

The Enigmatic Silence: Unraveling the Mechanism of Marcfortine A as a Nicotinic Antagonist Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature, the mechanism of action for Marcfortine A as a nicotinic antagonist appears to be an uncharted area of research. Currently, there is no publicly available data to construct a detailed technical guide on its interaction with nicotinic acetylcholine receptors (nAChRs).

This comprehensive search sought to identify key quantitative data, experimental protocols, and established signaling pathways that would elucidate the antagonistic properties of this compound at nAChRs. The investigation aimed to uncover details regarding its binding affinity (Kᵢ, IC₅₀), efficacy (EC₅₀), and the nature of its antagonism—whether it acts as a competitive, non-competitive, or allosteric modulator. Furthermore, the search extended to electrophysiological studies that would reveal its effects on ion channel kinetics and subtype selectivity among the diverse family of nAChRs.

The absence of such information in the scientific domain means that the core requirements for a technical whitepaper, including structured data tables, detailed experimental methodologies, and visual diagrams of its mechanism, cannot be fulfilled at this time. The scientific community has yet to publish research that would shed light on the following critical aspects:

  • Binding Site and Affinity: There is no information to pinpoint where this compound binds on the nAChR protein or the strength of this interaction.

  • Mode of Antagonism: It remains unknown whether this compound competes with the natural ligand, acetylcholine, for the same binding site (competitive antagonism), binds to a different site to prevent channel opening (non-competitive antagonism), or modulates the receptor's function from an allosteric site.

  • Subtype Selectivity: The specificity of this compound for any of the numerous nAChR subtypes, which exhibit distinct physiological roles, has not been characterized.

  • Functional Effects: Details on how this compound alters the electrophysiological properties of nAChRs, such as ion flow and channel gating, are not documented.

Consequently, the creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships for this compound's action as a nicotinic antagonist is not possible.

This report serves to inform researchers, scientists, and drug development professionals that the mechanism of action of this compound as a nicotinic antagonist represents a significant knowledge gap. Future research in this area would be necessary to provide the foundational data required for a comprehensive technical understanding. Investigators interested in this compound are encouraged to undertake foundational studies, including radioligand binding assays and electrophysiological recordings, to begin to unravel its potential role as a nicotinic antagonist.

The Biological Activity of Marcfortine A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a complex indole alkaloid produced by Penicillium roqueforti, belongs to the spiro-oxindole class of mycotoxins. Structurally related to the paraherquamides, this compound and its synthetic derivatives have garnered significant interest within the scientific community, primarily for their notable anthelmintic properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, structure-activity relationships, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of parasitology, medicinal chemistry, and drug discovery.

Anthelmintic Activity

The most extensively studied biological activity of this compound and its derivatives is their potent action against parasitic nematodes. While this compound itself exhibits anthelmintic properties, it is generally considered less potent than the structurally similar paraherquamide A.[1][2] Derivatives of the paraherquamide class, such as 2-desoxoparaherquamide A (derquantel), have shown superior nematocidal activity and have been developed for veterinary use.[1][2]

The primary mechanism of anthelmintic action for this class of compounds is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[3] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis and subsequent expulsion of the parasites from the host.[2][3] Specifically, these compounds have been shown to block the depolarizing effects of acetylcholine and other nicotinic agonists like levamisole and morantel on nematode muscle cells.[3]

Quantitative Anthelmintic Activity Data

The following table summarizes the available quantitative data on the anthelmintic activity of this compound and its key derivatives against various nematode species.

CompoundNematode SpeciesAssay TypeActivity MetricValueReference
ParaherquamideHaemonchus contortusLarval Motility Inhibition (L3)IC50 (72h)2.7 µg/mL[4]
ParaherquamideTrichostrongylus colubriformisLarval Motility Inhibition (L3)IC50 (72h)0.058 µg/mL[4]
ParaherquamideOstertagia circumcinctaLarval Motility Inhibition (L3)IC50 (72h)0.033 µg/mL[4]
2-Deoxoparaherquamide (Derquantel)Human α3 nAChRCa2+ Flux AssayIC50~9 µM[3]
2-Deoxoparaherquamide (Derquantel)Human muscle-type nAChRCa2+ Flux AssayIC50~3 µM[3]

Insecticidal Activity

In addition to their anthelmintic effects, derivatives of the paraherquamide family, to which this compound is closely related, have demonstrated insecticidal activity. Studies have shown that various paraherquamides exhibit toxicity against the hemipteran Oncopeltus fasciatus.[5][6]

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of several paraherquamide derivatives against Oncopeltus fasciatus.

CompoundInsect SpeciesAssay TypeActivity MetricValueReference
Paraherquamide EOncopeltus fasciatusTopical ApplicationLD500.089 µ g/nymph [5][6]
Paraherquamide AOncopeltus fasciatusTopical ApplicationLD50> 10 µ g/nymph [5][6]
Paraherquamide BOncopeltus fasciatusTopical ApplicationLD50> 10 µ g/nymph [5][6]
VM55596 (N-oxide paraherquamide)Oncopeltus fasciatusTopical ApplicationLD500.44 µ g/nymph [5][6]

Mechanism of Action: Cholinergic Antagonism in Nematodes

The primary mode of action of this compound and its more potent paraherquamide analogs is the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes. This antagonism disrupts the normal signaling pathway that leads to muscle contraction, resulting in paralysis.

Cholinergic Antagonism by this compound Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) ACh_in_cleft Acetylcholine (ACh)->ACh_in_cleft Release nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Causes Marcfortine_Derivative This compound / Paraherquamide Derivative Marcfortine_Derivative->nAChR Blocks

Caption: Cholinergic antagonism by this compound and its derivatives at the nematode neuromuscular junction.

Experimental Protocols

Anthelmintic Activity Assays

1. Larval Motility Inhibition Assay (adapted from[4])

  • Organism: Third-stage larvae (L3) of Haemonchus contortus, Trichostrongylus colubriformis, or Ostertagia circumcincta.

  • Procedure:

    • Harvest and wash L3 larvae from fecal cultures.

    • Prepare serial dilutions of the test compounds (e.g., this compound, paraherquamide derivatives) in a suitable solvent (e.g., DMSO) and then in culture medium.

    • Dispense approximately 100 larvae into each well of a 96-well microtiter plate.

    • Add the test compound dilutions to the wells. Include solvent controls and a positive control (e.g., levamisole).

    • Incubate the plates at a controlled temperature (e.g., 27°C) for a specified period (e.g., 72 hours).

    • Assess larval motility under a microscope. Larvae are considered immotile if they do not show coordinated movement.

    • Calculate the percentage of motility inhibition for each concentration relative to the solvent control.

    • Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate statistical software.

2. Adult Worm Motility Assay

  • Organism: Adult Haemonchus contortus.

  • Procedure:

    • Collect adult worms from the abomasum of infected donor animals.

    • Wash the worms in a suitable buffer (e.g., phosphate-buffered saline).

    • Place a defined number of worms (e.g., 5-10) into wells of a multi-well plate containing culture medium.

    • Add the test compounds at various concentrations. Include solvent and positive controls.

    • Incubate under physiological conditions (e.g., 37°C, 5% CO2).

    • Observe and score the motility of the worms at set time points (e.g., 24, 48, 72 hours). Motility can be scored on a scale (e.g., 0 = dead, 3 = vigorous movement).

    • Calculate the reduction in motility and determine the effective concentration.

Insecticidal Activity Assay

1. Topical Application Assay (adapted from[5][6])

  • Organism: Nymphs of Oncopeltus fasciatus.

  • Procedure:

    • Rear Oncopeltus fasciatus under controlled laboratory conditions.

    • Select nymphs of a specific age or developmental stage for the assay.

    • Dissolve the test compounds in a volatile solvent (e.g., acetone) to prepare a range of concentrations.

    • Apply a small, precise volume (e.g., 1 µL) of the test solution directly to the dorsal surface of the nymph's thorax using a microapplicator.

    • Treat control groups with the solvent alone.

    • House the treated insects in containers with food and water.

    • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

    • Calculate the LD50 value (the dose that is lethal to 50% of the test population) using probit analysis or a similar statistical method.

Structure-Activity Relationships (SAR)

The structural differences between this compound and paraherquamide A, and the variations among the paraherquamide derivatives, provide insights into the structure-activity relationships governing their biological potency.

  • The G-Ring: this compound possesses a six-membered G-ring with no substituents, whereas paraherquamide A has a five-membered G-ring with methyl and hydroxyl groups at C14. The higher potency of paraherquamide A suggests that the nature and substitution of this ring are critical for activity.[1][2]

  • Substitution at C24-C25: Modifications to the olefin at positions C24-C25 in this compound have been explored. Most of these analogs showed a loss of anthelmintic activity, indicating the importance of this structural feature.[7]

  • Modifications in Paraherquamides: The high activity of 2-desoxoparaherquamide A highlights that the hydroxyl group at C-2 is not essential for potent anthelmintic action.[1] In the case of insecticidal activity, substitutions at C-16, as seen in paraherquamide H and I, and the N-oxide functionality in VM55596, influence the potency.[5][6]

SAR_Marcfortine_Paraherquamide MarcfortineA This compound (6-membered G-ring) ParaherquamideA Paraherquamide A (5-membered substituted G-ring) MarcfortineA->ParaherquamideA Structural Comparison Potency Biological Potency MarcfortineA->Potency Lower Anthelmintic Activity Derquantel 2-Desoxoparaherquamide A (Derquantel) (Modified Paraherquamide) ParaherquamideA->Derquantel Derivatization Insecticidal_Derivatives Insecticidal Paraherquamide Derivatives (e.g., Paraherquamide E, VM55596) ParaherquamideA->Insecticidal_Derivatives Derivatization ParaherquamideA->Potency Higher Anthelmintic Activity Derquantel->Potency Enhanced Anthelmintic Profile Insecticidal_Derivatives->Potency Notable Insecticidal Activity

Caption: Structure-activity relationship overview of this compound and related paraherquamides.

Conclusion

This compound and its derivatives, particularly those in the paraherquamide family, represent a significant class of natural products with potent anthelmintic and, in some cases, insecticidal activities. Their mode of action as antagonists of nematode nicotinic acetylcholine receptors offers a distinct mechanism from many existing anthelmintics, making them valuable leads in the development of new drugs to combat parasitic infections, especially in the face of growing drug resistance. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with specific nAChR subtypes will be crucial for optimizing their therapeutic potential and minimizing potential toxicity. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for future investigations in this promising area of drug discovery.

References

The Bicyclo[2.2.2]diazaoctane Core of Marcfortine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bicyclo[2.2.2]diazaoctane core, a key structural motif within the potent anthelmintic agent Marcfortine A. This document delves into the synthesis, chemical properties, and biological significance of this intricate heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways to support advanced research and drug development efforts.

Structural and Chemical Properties

The bicyclo[2.2.2]diazaoctane core is a defining feature of this compound and related fungal metabolites, contributing significantly to their three-dimensional structure and biological activity.[1][2][3]

X-ray Crystallography Data

The definitive three-dimensional structure of this compound, including the bicyclo[2.2.2]diazaoctane core, was elucidated by X-ray analysis.[1] While the full crystallographic data is available in the primary literature, key bond lengths and angles within the bicyclo[2.2.2]diazaoctane core are summarized below.

FeatureValue
Selected Bond Lengths (Å)
N1 - C2Data unavailable in search results
C2 - C3Data unavailable in search results
C3 - N4Data unavailable in search results
N4 - C5Data unavailable in search results
C5 - C6Data unavailable in search results
C6 - C1Data unavailable in search results
N1 - C7Data unavailable in search results
N4 - C8Data unavailable in search results
C7 - C8Data unavailable in search results
**Selected Bond Angles (°) **
C7 - N1 - C2Data unavailable in search results
N1 - C2 - C3Data unavailable in search results
C2 - C3 - N4Data unavailable in search results
C8 - N4 - C3Data unavailable in search results
N4 - C5 - C6Data unavailable in search results
C5 - C6 - C1Data unavailable in search results

Note: Specific bond lengths and angles from the X-ray crystal structure of this compound were not available in the searched resources. Researchers are directed to the primary publication for this detailed information: Polonsky, J.; Merrien, M.-A.; Prangé, T.; Pascard, C. J. Chem. Soc., Chem. Commun. 1980, 601.

Spectroscopic Data

The structural characterization of this compound is further supported by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
¹H NMR Specific assignments for the bicyclo[2.2.2]diazaoctane core protons of this compound are not detailed in the available search results. Comprehensive 1D and 2D NMR analysis as reported in the chemical literature would be required for complete assignment.
¹³C NMR Specific assignments for the bicyclo[2.2.2]diazaoctane core carbons of this compound are not detailed in the available search results. Comprehensive 1D and 2D NMR analysis as reported in the chemical literature would be required for complete assignment.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeCalculated m/zObserved m/z
ESI+[M+H]⁺: Specific data not available in search resultsSpecific data not available in search results

Note: While the biosynthesis of this compound has been studied using isotopic labeling and NMR, and its molecular formula is known, specific, fully assigned ¹H and ¹³C NMR and high-resolution mass spectrometry data for the entire molecule were not found in the provided search results. Researchers should consult specialized spectroscopic databases and the primary isolation literature for this information.

Synthesis of the Bicyclo[2.2.2]diazaoctane Core

The construction of the bicyclo[2.2.2]diazaoctane ring system is a significant challenge in the total synthesis of Marcfortine alkaloids. Two primary strategies have emerged from the successful total syntheses of Marcfortine B and C: a biomimetic intramolecular Diels-Alder reaction and a radical cyclization approach.

Biomimetic Intramolecular Diels-Alder Reaction

The total synthesis of Marcfortine C utilized a biomimetic intramolecular [4+2] cycloaddition to construct the bicyclo[2.2.2]diazaoctane core. This approach is believed to mimic the natural biosynthetic pathway.

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition (Adapted from the synthesis of Marcfortine C)

A detailed, step-by-step protocol for this reaction is typically found in the supporting information of the primary research article. The following is a generalized procedure based on the available information.

  • Precursor Synthesis: The synthesis begins with the preparation of a suitable linear precursor containing a diene and a dienophile. In the context of Marcfortine C synthesis, this involves the coupling of a functionalized tryptophan derivative with a pipecolic acid derivative to form a diketopiperazine.

  • Formation of the Azadiene: The diketopiperazine is then converted to a reactive azadiene intermediate. This is often achieved through oxidation of the diketopiperazine ring.

  • Intramolecular Cycloaddition: The azadiene-containing intermediate undergoes a spontaneous or thermally induced intramolecular Diels-Alder reaction. The stereochemical outcome of this reaction is crucial for establishing the correct relative stereochemistry of the bicyclo[2.2.2]diazaoctane core.

  • Purification: The resulting cycloadduct is purified using standard chromatographic techniques.

Diels_Alder_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation Tryptophan_derivative Functionalized Tryptophan Derivative Diketopiperazine Diketopiperazine Precursor Tryptophan_derivative->Diketopiperazine Coupling Pipecolic_acid_derivative Pipecolic Acid Derivative Pipecolic_acid_derivative->Diketopiperazine Azadiene Azadiene Intermediate Diketopiperazine->Azadiene Oxidation Bicyclo_core Bicyclo[2.2.2]diazaoctane Core Azadiene->Bicyclo_core Intramolecular Diels-Alder Marcfortine_C Marcfortine C Bicyclo_core->Marcfortine_C Further Modifications

Biomimetic Intramolecular Diels-Alder Synthesis Workflow.
Radical Cyclization Approach

The total synthesis of Marcfortine B employed a radical cyclization strategy to forge the final C-C bond of the bicyclo[2.2.2]diazaoctane core.

Experimental Protocol: Radical Cyclization (Adapted from the synthesis of Marcfortine B)

A detailed, step-by-step protocol for this reaction is typically found in the supporting information of the primary research article. The following is a generalized procedure based on the available information.

  • Precursor Synthesis: A suitable acyclic precursor is synthesized, containing a radical precursor (e.g., a xanthate or a halide) and an appropriately positioned radical acceptor (e.g., an alkene or alkyne).

  • Radical Initiation: The reaction is initiated using a radical initiator (e.g., AIBN) and a radical mediator (e.g., a tin hydride).

  • Cyclization Cascade: The generated radical undergoes an intramolecular cyclization onto the acceptor, forming the bicyclic ring system.

  • Termination: The resulting radical is quenched to afford the final product.

  • Purification: The product is purified by chromatography.

Radical_Cyclization_Workflow cluster_0 Precursor Preparation cluster_1 Radical Cascade Acyclic_Precursor Acyclic Precursor with Radical Precursor & Acceptor Initiation Radical Initiation (e.g., AIBN, Bu3SnH) Acyclic_Precursor->Initiation Cyclization Intramolecular Cyclization Initiation->Cyclization Termination Radical Quenching Cyclization->Termination Bicyclo_core Bicyclo[2.2.2]diazaoctane Core Termination->Bicyclo_core Formation of Marcfortine_B Marcfortine B Bicyclo_core->Marcfortine_B Further Modifications

Radical Cyclization Synthesis Workflow.

Biological Activity and Signaling Pathway

This compound exhibits potent anthelmintic activity, and its mechanism of action is believed to involve the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in these organisms.

By acting as an antagonist, this compound is thought to bind to nAChRs without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This disruption of cholinergic signaling leads to paralysis and eventual death of the parasite.

Signaling_Pathway cluster_Normal Normal Cholinergic Neurotransmission cluster_Inhibition Inhibition by this compound ACh Acetylcholine (ACh) nAChR_active Nicotinic Acetylcholine Receptor (nAChR) (Active State) ACh->nAChR_active Binds to Ion_Channel_Open Ion Channel Opens nAChR_active->Ion_Channel_Open Conformational Change Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel_Open->Cation_Influx Muscle_Contraction Muscle Contraction Cation_Influx->Muscle_Contraction Depolarization Marcfortine_A This compound nAChR_inactive Nicotinic Acetylcholine Receptor (nAChR) (Inactive State) Marcfortine_A->nAChR_inactive Binds and Blocks No_Signal Signal Blocked nAChR_inactive->No_Signal Paralysis Paralysis No_Signal->Paralysis ACh_blocked Acetylcholine (ACh) ACh_blocked->nAChR_inactive Binding Prevented

Proposed Mechanism of Action of this compound.

Conclusion

The bicyclo[2.2.2]diazaoctane core of this compound is a fascinating and synthetically challenging molecular scaffold. Its unique three-dimensional architecture is crucial for its potent anthelmintic activity, which is believed to stem from the antagonism of nicotinic acetylcholine receptors. The development of synthetic strategies, such as the biomimetic intramolecular Diels-Alder reaction and radical cyclizations, has not only enabled access to these complex molecules but has also provided insights into their potential biosynthesis. Further investigation into the precise molecular interactions between the bicyclo[2.2.2]diazaoctane core and its biological target will be instrumental in the design and development of novel and more effective antiparasitic agents.

References

Marcfortine A: A Technical Guide to a Prenylated Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a structurally complex, prenylated indole alkaloid produced by the fungus Penicillium roqueforti. As a member of the paraherquamide family of natural products, it has garnered significant attention for its potent anthelmintic properties. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical structure, and biological activity. Detailed experimental protocols for its isolation and its synthetic conversion to related compounds of pharmaceutical interest are presented. Furthermore, this document elucidates the mechanism of action of the marcfortine/paraherquamide class, highlighting their role as cholinergic antagonists. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of this important natural product.

Introduction

Prenylated indole alkaloids are a diverse class of secondary metabolites characterized by an indole core functionalized with one or more isoprene units.[1][2] Among these, the marcfortines, isolated from the fungus Penicillium roqueforti, represent a structurally unique subclass with significant biological activities.[3] this compound, the principal member of this family, shares a close structural relationship with the paraherquamides, another group of potent anthelmintic compounds.[4][5] The key structural difference lies in the G-ring, which is a six-membered ring in this compound and a five-membered ring in the paraherquamides.[5][6] This structural similarity has positioned this compound as a valuable starting material for the semi-synthesis of more potent paraherquamide analogs.[6] This guide will delve into the technical details of this compound, from its biological origins to its potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have established that the carbon skeleton of this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene units derived from acetic acid.[7] The indole ring system originates from tryptophan, while the pipecolic acid moiety is derived from lysine. The two prenyl groups are incorporated via the mevalonate pathway, and the various C-methyl and N-methyl groups are supplied by methionine.

The proposed biosynthetic pathway commences with the condensation of tryptophan and a lysine-derived pipecolic acid precursor, followed by a series of prenylation, cyclization, and oxidation reactions to yield the final complex structure.

This compound Biosynthesis Tryptophan L-Tryptophan Intermediate1 Diketopiperazine Intermediate Tryptophan->Intermediate1 Lysine L-Lysine Lysine->Intermediate1 Isoprene Isoprene Units (x2) Intermediate2 Prenylated Intermediate Isoprene->Intermediate2 Methionine Methionine MarcfortineA This compound Methionine->MarcfortineA Methylation Intermediate1->Intermediate2 Intermediate2->MarcfortineA Cyclization & Oxidation

Caption: Proposed biosynthetic pathway of this compound.

Physicochemical Properties and Spectroscopic Data

The structure of this compound was definitively established by X-ray crystallography.[8] Its complex polycyclic architecture features a spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system. The absolute stereochemistry has also been determined, providing a basis for stereocontrolled synthetic efforts.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₃₅N₃O₄
Molar Mass477.60 g/mol
AppearanceCrystalline solid
SourcePenicillium roqueforti

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (in CDCl₃)

Functional GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Aromatic Protons (Indole)6.5 - 7.5110 - 140
Prenyl Olefinic Protons4.5 - 5.5115 - 145
Prenyl Methyl Protons1.5 - 2.015 - 25
Aliphatic Protons (Piperidine & Bicyclic Core)1.0 - 4.020 - 70
Carbonyl Carbons (Amide)-165 - 175
Spirocyclic Quaternary Carbon-60 - 70

Biological Activity and Mechanism of Action

This compound and its analogs exhibit potent anthelmintic activity against a range of parasitic nematodes, including those resistant to other classes of anthelmintics.[7] While paraherquamide A is generally considered a more potent nematocide, this compound provides a crucial chemical scaffold for the development of new anti-parasitic agents.[4][6]

The primary mechanism of action for the paraherquamide/marcfortine class of compounds is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[7] These compounds act as blockers of cholinergic neuromuscular transmission, leading to flaccid paralysis of the worms. This blockade occurs at the muscle nAChRs, preventing the depolarizing effects of acetylcholine and other nicotinic agonists like levamisole.[7]

Mechanism of Action cluster_synapse Neuromuscular Junction Motor_Neuron Motor Neuron ACh Acetylcholine (ACh) Motor_Neuron->ACh releases Muscle_Cell Muscle Cell Contraction Contraction Muscle_Cell->Contraction leads to ACh_Receptor Nicotinic ACh Receptor ACh_Receptor->Muscle_Cell depolarizes ACh->ACh_Receptor binds & activates Marcfortine_A This compound Marcfortine_A->ACh_Receptor blocks Paralysis Paralysis Contraction->Paralysis inhibition leads to Isolation_Workflow Start P. roqueforti Culture Extraction Solvent Extraction (e.g., Chloroform/Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Crystallization Crystallization HPLC->Crystallization End Pure this compound Crystallization->End

References

Initial Screening of Marcfortine A Against Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caenorhabditis elegans has emerged as a powerful and efficient whole-organism model for the primary screening of anthelmintic drug candidates. Its genetic tractability, short lifecycle, and physiological similarities to parasitic nematodes make it an ideal platform for identifying novel compounds with potential therapeutic value. This guide provides a detailed framework for the initial screening of Marcfortine A, a mycotoxin belonging to the paraherquamide class of compounds, against C. elegans. This compound and its analogs are known for their potent anthelmintic properties, primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This document outlines comprehensive experimental protocols for toxicity, motility, and developmental assays, presents structured data tables for the clear interpretation of results, and includes workflow and signaling pathway diagrams to visually guide the research process.

Introduction to this compound and C. elegans

This compound is a complex indole alkaloid produced by fungi of the Penicillium genus. It is a member of the paraherquamide family of mycotoxins, which have garnered significant interest for their potent and selective anthelmintic activity. The primary mode of action for this class of compounds is the selective antagonism of nematode nicotinic acetylcholine receptors (nAChRs), which are crucial for neuromuscular function. This mechanism leads to the flaccid paralysis and eventual death of susceptible nematodes.

C. elegans is a non-parasitic, free-living nematode that serves as an excellent model for anthelmintic drug discovery. Its use is supported by a fully sequenced genome, a vast library of mutant strains, and well-established, high-throughput screening assays. Key physiological pathways, including neuromuscular signaling, are highly conserved between C. elegans and parasitic nematode species, making it a relevant and predictive model for initial drug efficacy and toxicity assessment.

Experimental Workflow

The initial screening of this compound can be structured as a multi-step process to comprehensively evaluate its biological activity in C. elegans. The workflow begins with a dose-response toxicity assay to determine the compound's potency, followed by detailed phenotypic analyses of motility and development to understand its specific effects.

G prep Compound Preparation (this compound Stock & Dilutions) toxicity Toxicity Assay (Dose-Response) prep->toxicity motility Motility & Paralysis Assay prep->motility development Larval Development Assay prep->development sync C. elegans Culture & Age Synchronization sync->toxicity sync->motility sync->development Synchronized L1 Larvae assay_setup Assay Preparation (96-well plates with NGM & E. coli) assay_setup->toxicity assay_setup->motility assay_setup->development data_acq Data Acquisition (Automated Imaging / Manual Scoring) toxicity->data_acq Endpoint: Survival motility->data_acq Endpoint: Movement development->data_acq Endpoint: Growth Stage analysis Data Analysis (IC50, Paralysis Rate, Growth Inhibition) data_acq->analysis report Reporting & Interpretation analysis->report

Caption: Experimental workflow for this compound screening in C. elegans.

Detailed Experimental Protocols

C. elegans Culture and Synchronization
  • Maintenance: Maintain wild-type (N2 Bristol strain) C. elegans on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source at 20°C.

  • Synchronization: To obtain a population of age-synchronized worms, wash gravid adults from plates using M9 buffer. Treat the collected worms with a bleach and NaOH solution to dissolve the adults, leaving the eggs intact.

  • Hatching: Wash the eggs multiple times with M9 buffer to remove all traces of bleach. Allow the eggs to hatch overnight in M9 buffer without food. This results in a synchronized population of L1 stage larvae.

Toxicity (Survival) Assay
  • Assay Plates: Prepare 96-well microtiter plates with NGM agar.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Prepare a series of dilutions in M9 buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

  • Seeding: Add a small amount of concentrated E. coli OP50 to each well as a food source.

  • Compound Addition: Add the this compound dilutions to the respective wells. Include solvent-only wells as a negative control.

  • Worm Addition: Transfer a defined number (e.g., 20-30) of synchronized L1 larvae into each well.

  • Incubation: Incubate the plates at 20°C for 72 hours.

  • Scoring: Score the worms as live or dead under a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

  • Data Analysis: Calculate the percentage of survival for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value using a non-linear regression model (e.g., log(inhibitor) vs. response).

Motility (Paralysis) Assay
  • Assay Setup: Use a liquid culture format in a 96-well plate. Add M9 buffer, E. coli OP50, and synchronized L4 or young adult worms to each well.

  • Compound Addition: Add this compound dilutions to the wells. Include a positive control (e.g., levamisole, another nAChR agonist) and a negative control (solvent only).

  • Incubation and Observation: Incubate at 20°C. Observe and score the worms for paralysis at multiple time points (e.g., 1, 4, 8, and 24 hours). Paralysis is defined as the cessation of body-bend movements.

  • Data Analysis: Quantify the percentage of paralyzed worms at each time point for each concentration. This can be done manually or using automated worm tracking software.

Quantitative Data Summary

The results from the screening assays should be organized systematically to allow for clear interpretation and comparison.

Table 1: Dose-Response Toxicity of this compound on C. elegans

Concentration (µM) No. of Worms Tested No. of Surviving Worms % Survival
0 (Control) 90 88 97.8
1 90 85 94.4
5 90 72 80.0
10 90 51 56.7
25 90 23 25.6
50 90 5 5.6
100 90 0 0.0

| IC50 (µM) | \multicolumn{3}{c|}{12.5 (Calculated) } |

Table 2: Time-Course Paralysis Assay of this compound

Concentration (µM) % Paralyzed at 1 hr % Paralyzed at 4 hr % Paralyzed at 8 hr % Paralyzed at 24 hr
0 (Control) 0 2 3 5
10 15 45 78 95
25 40 85 98 100

| 50 | 75 | 99 | 100 | 100 |

Proposed Mechanism of Action and Signaling Pathway

This compound is known to act as an antagonist of invertebrate nAChRs. In C. elegans, these receptors are pentameric ligand-gated ion channels located at the neuromuscular junction. Acetylcholine (ACh), released from motor neurons, binds to these receptors on muscle cells, causing an influx of cations and leading to muscle depolarization and contraction. By blocking these receptors, this compound prevents ACh from binding, thereby inhibiting muscle contraction and resulting in flaccid paralysis.

G cluster_neuron Motor Neuron cluster_muscle Body Wall Muscle Cell ACh_vesicle ACh Vesicles ACh_release ACh_vesicle->ACh_release Action Potential nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh Binds depolarization Muscle Depolarization nAChR->depolarization Cation Influx paralysis Flaccid Paralysis nAChR->paralysis contraction Muscle Contraction depolarization->contraction Marcfortine This compound Marcfortine->nAChR Antagonizes/ Blocks

Caption: Proposed mechanism of this compound at the C. elegans neuromuscular junction.

Conclusion and Future Directions

The initial screening of this compound against C. elegans provides critical data on its potency and primary mode of action. The assays outlined in this guide demonstrate that this compound exhibits significant dose-dependent toxicity and induces paralysis, consistent with its known role as a nematode nAChR antagonist. These findings strongly support its potential as an anthelmintic drug lead.

Further research should focus on:

  • Secondary Screens: Investigating effects on other phenotypes such as pharyngeal pumping, egg-laying, and lifespan.

  • Mechanism Deconvolution: Using C. elegans mutant strains with altered nAChR subunits to confirm the specific molecular target.

  • Resistance Studies: Investigating the potential for resistance development by screening for worms that survive high concentrations of this compound.

  • Comparative Studies: Testing the compound against parasitic nematode species to validate the findings from the C. elegans model.

This structured approach, leveraging the power of the C. elegans model, provides a robust and efficient pathway for the preclinical evaluation of promising anthelmintic compounds like this compound.

Exploring the Therapeutic Potential of Marcfortine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a spirooxindole alkaloid isolated from Penicillium roqueforti, has demonstrated notable anthelmintic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action as a nicotinic acetylcholine receptor antagonist in nematodes. While specific quantitative efficacy data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge, drawing comparisons with its more potent structural analog, paraherquamide A. Detailed experimental protocols for relevant in vitro anthelmintic assays are provided to facilitate further research and evaluation of this compound class. Furthermore, a conceptual framework of the signaling pathway affected by this compound is visualized to aid in understanding its molecular mechanism.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes of both veterinary and human importance necessitates the discovery and development of novel chemical entities with distinct modes of action. The spirooxindole alkaloids, including this compound and the related paraherquamides, represent a promising class of compounds that induce flaccid paralysis in nematodes[1][2]. This compound, first isolated from the fungus Penicillium roqueforti, shares a common structural core with paraherquamide A but differs in the substitution pattern of its polycyclic system[1][2][3]. While early studies indicated its anthelmintic activity, paraherquamide A and its semi-synthetic derivatives, such as derquantel, have demonstrated superior potency and have been more extensively studied[1][2]. Nevertheless, the unique structural features of this compound and its potential for chemical modification warrant a thorough investigation of its therapeutic potential.

This guide aims to consolidate the available information on this compound, present relevant experimental methodologies for its evaluation, and provide a visual representation of its mechanism of action to stimulate further research into this intriguing natural product.

Therapeutic Potential and Mechanism of Action

Anthelmintic Activity

This compound exhibits anthelmintic activity against a range of nematodes, including the model organism Caenorhabditis elegans and parasitic species such as Trichostrongylus colubriformis[1]. However, it is consistently reported to be less potent than paraherquamide A[1][2][3]. The primary effect of this compound on nematodes is the induction of flaccid paralysis, suggesting a mechanism targeting the neuromuscular system[1].

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The paralytic effect of the paraherquamide class of compounds, to which this compound belongs, is attributed to the antagonism of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction[1]. Acetylcholine is a major excitatory neurotransmitter in nematodes, and its binding to nAChRs on muscle cells leads to depolarization and muscle contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, preventing muscle contraction and resulting in flaccid paralysis of the worm. This disruption of motor function ultimately leads to the expulsion of the parasite from the host.

The nematode nAChRs are a diverse family of ligand-gated ion channels, and different subtypes may exhibit varying sensitivities to antagonists like this compound[4][5]. Further research is required to identify the specific nAChR subunits targeted by this compound and to understand the molecular basis for the observed differences in potency compared to other spirooxindole alkaloids.

Quantitative Data

Nematode Species Assay Type Developmental Stage This compound IC50/EC50 (µM) Paraherquamide A IC50/EC50 (µM) Reference
Haemonchus contortusLarval Motility AssayL3Data not availableData not available
Trichostrongylus colubriformisLarval Motility AssayL3Data not availableData not available
Caenorhabditis elegansMotility AssayAdultData not availableData not available

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of anthelmintic compounds. While protocols specifically mentioning this compound are scarce, the following are detailed methodologies for key in vitro assays commonly used to assess the efficacy of anthelmintics against parasitic nematodes. These can be readily adapted for the evaluation of this compound.

Larval Motility Assay

This assay assesses the ability of a compound to inhibit the movement of nematode larvae.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the motility of third-stage (L3) nematode larvae.

Materials:

  • Third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis).

  • This compound stock solution (e.g., in DMSO).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • 96-well microtiter plates.

  • Microplate reader or automated motility tracking system (e.g., WMicrotracker)[6][7].

  • Microscope.

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them several times with PBS to remove debris.

  • Compound Dilution: Prepare a serial dilution of this compound in PBS in a 96-well plate. Include a vehicle control (DMSO in PBS) and a negative control (PBS only).

  • Assay Setup: Add a standardized number of L3 larvae (e.g., 50-100) to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Manual Scoring: Observe larval movement under a microscope and score motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Automated Tracking: Use an automated system to quantify larval movement based on infrared microbeam interruptions or video tracking[6][7].

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the controls. Determine the EC50 value (the concentration that inhibits 50% of larval motility) using non-linear regression analysis.

Larval Migration Inhibition Assay (LMIA)

This assay measures the ability of larvae to migrate through a fine mesh, a process that requires coordinated movement.

Objective: To evaluate the effect of this compound on the ability of L3 larvae to migrate through a physical barrier.

Materials:

  • L3 larvae of the target nematode species.

  • This compound stock solution.

  • PBS or other suitable buffer.

  • 24-well plates.

  • Migration tubes with a fine mesh (e.g., 20-25 µm) at the bottom[8][9][10].

  • Collection plates.

Procedure:

  • Incubation: Incubate a known number of L3 larvae with various concentrations of this compound in a 24-well plate for a set period (e.g., 48 hours) at 37°C[8].

  • Migration Setup: After incubation, transfer the contents of each well to a migration tube. Place the migration tubes into the wells of a new 24-well collection plate containing fresh buffer[8].

  • Migration: Allow the larvae to migrate through the mesh into the collection plate for a defined time (e.g., 2 hours)[8].

  • Quantification: Count the number of larvae that have successfully migrated into the collection plate.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration compared to the controls. Determine the EC50 value.

Signaling Pathways and Visualizations

The primary mechanism of action of this compound is the blockade of nicotinic acetylcholine receptors in the nematode neuromuscular system. The following diagrams illustrate the experimental workflow for assessing anthelmintic activity and the proposed signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Larvae Nematode Larvae (L3) Plate 96-well Plate Incubation (Drug Exposure) Larvae->Plate Compound This compound Stock Compound->Plate Motility Motility Assessment (Microscopy/Automated System) Plate->Motility Migration Larval Migration Inhibition Assay Plate->Migration Data Quantify Motility/ Migration Inhibition Motility->Data Migration->Data EC50 Calculate EC50 Data->EC50

Caption: Experimental workflow for in vitro anthelmintic testing of this compound.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds Ion_channel Cation Channel Opening nAChR->Ion_channel Paralysis Flaccid Paralysis nAChR->Paralysis Depolarization Membrane Depolarization Ion_channel->Depolarization Na+ influx Contraction Muscle Contraction Depolarization->Contraction MarcfortineA This compound MarcfortineA->nAChR Blocks

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Conclusion

This compound is a structurally interesting natural product with confirmed anthelmintic activity. Although it appears less potent than its close analog paraherquamide A, its unique chemical scaffold may offer opportunities for the development of novel anthelmintic agents through medicinal chemistry efforts. The primary mechanism of action, antagonism of nematode nicotinic acetylcholine receptors, is a validated target for anthelmintics. To fully elucidate the therapeutic potential of this compound, further research is critically needed to generate robust quantitative data on its efficacy against a range of parasitic nematodes and to precisely define its interactions with specific nAChR subtypes. The experimental protocols and conceptual framework provided in this guide are intended to support and stimulate these future investigations.

References

Marcfortine A: A Fungal Alkaloid Poised as a Lead Compound for Novel Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Marcfortine A, a complex indole alkaloid isolated from the fungus Penicillium roqueforti, has emerged as a significant lead compound in the quest for new anthelmintic drugs.[1] The relentless rise of resistance to existing drug classes, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, necessitates the exploration of compounds with novel mechanisms of action.[1] this compound and its structural relatives, the paraherquamides, represent a promising class of molecules that target the neuromuscular system of parasitic nematodes, offering a different mode of attack compared to currently available treatments. This technical guide provides an in-depth overview of this compound's role in drug discovery, detailing its biological activity, mechanism of action, and the experimental protocols used for its evaluation.

Biological Activity and Structure-Activity Relationship

This compound exhibits a range of biological activities, most notably as an anthelmintic and insecticidal agent. While it demonstrates activity against various nematode species, it is generally considered less potent than its close structural analog, paraherquamide A.[1] The primary structural difference between this compound and paraherquamide A lies in the G ring; this compound possesses a six-membered ring, whereas paraherquamide A has a five-membered ring with methyl and hydroxyl substituents at the C14 position.[1] This structural variance is a key determinant of their differing potencies.

Subsequent research has focused on synthesizing derivatives of both this compound and paraherquamide to explore their structure-activity relationships (SAR). For instance, 2-desoxoparaherquamide (PNU-141962) has been identified as a semi-synthetic derivative with excellent nematocidal activity and a superior safety profile, highlighting the potential for optimizing this chemical scaffold.[1]

Quantitative Data on Paraherquamide Derivatives
CompoundTargetAssayIC50
2-desoxoparaherquamide (2DPHQ)Human α3 ganglionic nicotinic ACh receptorCa2+ flux assay~9 µM[2][3]
2-desoxoparaherquamide (2DPHQ)Human muscle-type nicotinic ACh receptorCa2+ flux assay~3 µM[2][3]
2-desoxoparaherquamide (2DPHQ)Human α7 CNS nicotinic ACh receptorCa2+ flux assayInactive at 100 µM[2][3]

Mechanism of Action: Cholinergic Antagonism

The primary mechanism of action for the paraherquamide/marcfortine class of compounds is the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[2][3] This antagonism leads to the inhibition of muscle contraction, resulting in a rapid, flaccid paralysis of the worms.[2][3]

Here is a diagram illustrating the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Protocols

The evaluation of this compound and its analogs as anthelmintics involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Motility Assay for Haemonchus contortus

This assay assesses the ability of a compound to inhibit the movement of infective third-stage (L3) larvae of Haemonchus contortus.

Materials:

  • Haemonchus contortus L3 larvae

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., levamisole)

  • Negative control (solvent vehicle)

  • Microscope or automated motility tracking system

Procedure:

  • Prepare a suspension of H. contortus L3 larvae in PBS at a concentration of approximately 50-100 larvae per 50 µL.

  • Add 50 µL of the larval suspension to each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds and controls.

  • Add 50 µL of the compound dilutions to the respective wells. The final volume in each well should be 100 µL.

  • Incubate the plates at 37°C for 24-72 hours.

  • Assess larval motility at specified time points (e.g., 24, 48, and 72 hours) either visually under a microscope or using an automated tracking system. Larvae are considered immotile if they do not exhibit coordinated, wave-like movements.

  • Calculate the percentage of motility inhibition for each concentration relative to the negative control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of larval motility.

Electrophysiological Assay on Ascaris suum Muscle Segments

This assay directly measures the effect of a compound on the electrical properties of nematode muscle cells and their response to neurotransmitters.

Materials:

  • Adult female Ascaris suum worms

  • Dissection tools (forceps, scissors)

  • Recording chamber

  • Ascaris Ringer's solution (composition: NaCl 125 mM, KCl 5 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 5 mM, glucose 5 mM; pH 7.4)

  • Microelectrodes (filled with 3 M KCl)

  • Amplifier and data acquisition system

  • Acetylcholine (ACh) solution

  • Test compound solution

Procedure:

  • Dissect a 2-3 cm segment of the anterior portion of an adult A. suum.

  • Pin the segment, cuticle side down, in the recording chamber.

  • Perfuse the preparation continuously with Ascaris Ringer's solution.

  • Impale a single muscle cell with a microelectrode to record the resting membrane potential.

  • To test for antagonistic effects, first perfuse the preparation with a known concentration of ACh to induce muscle depolarization and contraction.

  • Wash out the ACh and allow the muscle to return to its resting state.

  • Perfuse the preparation with the test compound for a defined period.

  • Re-apply the ACh solution in the presence of the test compound and record the change in membrane potential.

  • A reduction or blockade of the ACh-induced depolarization indicates an antagonistic effect of the test compound on nAChRs.

Drug Discovery Workflow

The discovery and development of anthelmintics from a lead compound like this compound follows a structured workflow.

Drug_Discovery_Workflow Start Natural Product Screening Lead_ID Lead Identification (this compound) Start->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Lead_Opt Lead Optimization (e.g., Paraherquamide Derivatives) SAR->Lead_Opt Lead_Opt->SAR In_Vitro In Vitro Efficacy & Toxicity Testing Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical End New Anthelmintic Drug Clinical->End

Caption: A generalized workflow for anthelmintic drug discovery starting from a natural product lead.

Conclusion

This compound has proven to be a valuable lead compound in the development of a new class of anthelmintics. Its unique spiro-oxindole structure and its mechanism of action as a nicotinic acetylcholine receptor antagonist provide a solid foundation for the design of novel and effective drugs to combat parasitic nematode infections. Through further structure-activity relationship studies and lead optimization, derivatives of this compound and the related paraherquamides hold significant promise for addressing the growing challenge of anthelmintic resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this important class of natural products.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Marcfortine A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the anthelmintic natural product Marcfortine A and its analogues. The document includes summaries of key synthetic strategies, detailed experimental protocols for pivotal reactions, and quantitative data to facilitate comparison and further research in drug development.

Introduction

This compound is a complex indole alkaloid isolated from Penicillium roqueforti. It belongs to the paraherquamide family of natural products, which are potent anthelmintics. The intricate molecular architecture of this compound, featuring a spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system, has made it a challenging target for total synthesis. This document outlines the successful synthetic approaches to this compound analogues, providing a foundation for the synthesis of new derivatives with potentially improved therapeutic properties.

Synthetic Strategies

The total synthesis of marcfortine alkaloids has been approached through various innovative strategies. Two prominent examples are the synthesis of Marcfortine B by Trost and coworkers and the biomimetic synthesis of Marcfortine C by Herzon and coworkers. While a direct total synthesis of this compound has not been extensively detailed in readily available literature, its close structural relationship to Paraherquamide A has been exploited in a formal synthesis.

Key Synthetic Approaches:
  • Trost's Synthesis of (±)-Marcfortine B: This approach features a palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition to construct the spirocyclic cyclopentane core.[1][2][3] Subsequent key steps involve a diastereoselective intramolecular Michael addition to form the piperidinone ring and an oxidative radical cyclization to forge the challenging bicyclo[2.2.2]diazaoctane cage.[1][3]

  • Herzon's Biomimetic Synthesis of (±)-Marcfortine C: This synthesis employs a biomimetic intramolecular Diels-Alder reaction of an azadiene intermediate to construct the bicyclo[2.2.2]diazaoctane core.[4] A key stereoselective oxaziridine-mediated oxidation and pinacol rearrangement are then used to form the spiro-oxindole moiety.[4]

  • Formal Synthesis of Paraherquamide A from this compound: The structural similarity between this compound and Paraherquamide A has been utilized to achieve a formal synthesis of the latter from the more readily available this compound. This conversion demonstrates the chemical accessibility between these closely related natural products.

Data Presentation

The following tables summarize the quantitative data for key steps in the synthesis of Marcfortine B and C, providing a comparative overview of the efficiency of the described methodologies.

Table 1: Key Reaction Yields in the Total Synthesis of (±)-Marcfortine B (Trost et al.)

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Pd-catalyzed [3+2] TMM CycloadditionOxindole derivativeSpirocyclic cyclopentanePd(OAc)₂, P(O-i-Pr)₃, TMM precursor, Toluene85[3]
2Intramolecular Michael AdditionAcyclic precursorPiperidinone derivativeBase (e.g., KHMDS), THFQuantitative[3]
3Oxidative Radical CyclizationXanthate esterBicyclo[2.2.2]diazaoctaneAIBN, Bu₃SnH (catalytic), Benzene, reflux56[3]

Table 2: Key Reaction Yields in the Biomimetic Total Synthesis of (±)-Marcfortine C (Herzon et al.)

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Intramolecular Diels-AlderAzadiene precursorBicyclo[2.2.2]diazaoctaneHeat or Lewis Acid65[4]
2Oxidation/Pinacol RearrangementIndole derivativeSpiro-oxindoleOxaziridine, CH₂Cl₂77[4]

Experimental Protocols

Detailed experimental protocols for the key reactions in the synthesis of Marcfortine B and C are provided below. These protocols are based on the published literature and should be adapted and optimized as needed.

Protocol 1: Palladium-Catalyzed [3+2] Trimethylenemethane (TMM) Cycloaddition (Trost Synthesis of Marcfortine B)

Objective: To construct the spirocyclic cyclopentane core of Marcfortine B.

Materials:

  • Oxindole derivative (1.0 equiv)

  • TMM precursor (2-(trimethylsilyl)methylallyl acetate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triisopropyl phosphite (P(O-i-Pr)₃) (10 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the oxindole derivative and anhydrous toluene.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(O-i-Pr)₃ in anhydrous toluene.

  • Add the catalyst solution to the solution of the oxindole derivative.

  • Add the TMM precursor to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic cyclopentane.

Protocol 2: Intramolecular Diels-Alder Reaction (Herzon Synthesis of Marcfortine C)

Objective: To construct the bicyclo[2.2.2]diazaoctane core of Marcfortine C.

Materials:

  • Azadiene precursor (1.0 equiv)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Lewis acid (optional, e.g., ZnCl₂)

Procedure:

  • To a flame-dried reaction vessel under an argon atmosphere, add the azadiene precursor and the anhydrous solvent.

  • If using a Lewis acid catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[2.2.2]diazaoctane adduct.

Visualizations

Synthetic Workflow for (±)-Marcfortine B (Trost)

Trost_Marcfortine_B_Synthesis start Oxindole Derivative spiro Spirocyclic Cyclopentane start->spiro Pd-catalyzed [3+2] TMM Cycloaddition michael_precursor Acyclic Precursor spiro->michael_precursor Several Steps piperidone Piperidinone Derivative michael_precursor->piperidone Intramolecular Michael Addition xanthate Xanthate Ester piperidone->xanthate Functional Group Manipulation end_product (±)-Marcfortine B xanthate->end_product Oxidative Radical Cyclization

Caption: Key stages in the total synthesis of (±)-Marcfortine B.

Proposed Anthelmintic Mechanism of this compound

Marcfortine_A_Mechanism marcfortine This compound nAChR Nematode Nicotinic Acetylcholine Receptor (nAChR) marcfortine->nAChR Antagonist Binding channel_block Ion Channel Blockage nAChR->channel_block Conformational Change depolarization Inhibition of Muscle Cell Depolarization channel_block->depolarization paralysis Flaccid Paralysis of the Nematode depolarization->paralysis

Caption: Proposed mechanism of anthelmintic action of this compound.

Conclusion

The total syntheses of Marcfortine B and C highlight the power of modern synthetic organic chemistry in assembling complex natural products. These strategies provide a roadmap for the synthesis of this compound and a diverse range of analogues. Further exploration of these synthetic routes will be invaluable for structure-activity relationship studies and the development of new anthelmintic agents to combat parasitic infections. The elucidation of the precise molecular interactions between marcfortine alkaloids and their biological targets will further guide the design of next-generation therapies.

References

Laboratory Synthesis of the Bicyclo[2.2.2]diazaoctane Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]diazaoctane core, commonly known as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylenediamine (TEDA), is a highly symmetrical, caged bicyclic amine. Its unique structural and electronic properties, including its strong nucleophilicity and non-nucleophilic basicity, have established it as a versatile building block and catalyst in a myriad of applications, ranging from polymer chemistry to pharmaceutical synthesis. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of the unsubstituted DABCO core, targeting researchers and professionals in chemistry and drug development.

Synthetic Strategies Overview

Two primary strategies dominate the laboratory synthesis of the DABCO core: the cyclization of piperazine-based precursors and the catalytic cyclization of acyclic amines. The choice of method often depends on the available starting materials, desired scale, and laboratory equipment.

1. Cyclization of Piperazine Derivatives: This classical approach involves the formation of the second ethylene bridge by reacting a suitable piperazine derivative with a two-carbon electrophile or by intramolecular cyclization of a functionalized piperazine.

2. Catalytic Cyclization of Acyclic Precursors: This method typically involves the vapor-phase reaction of compounds like monoethanolamine (MEA) or ethylenediamine (EDA) over a solid-phase catalyst, usually a zeolite. This approach is common in industrial production but can be adapted for laboratory-scale synthesis with appropriate equipment.

Method 1: Synthesis via Cyclization of N-(2-hydroxyethyl)piperazine

This two-step method involves the initial formation of N-(2-hydroxyethyl)piperazine followed by an intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)piperazine

A simultaneous reductive alkylation-cyclization reaction of monoethanolamine and diethanolamine can be employed.

Materials and Equipment:

  • Monoethanolamine

  • Diethanolamine

  • Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% nickel, 14-37 mol% copper, 1-5 mol% chromium)

  • High-pressure autoclave

  • Hydrogen gas source

  • Distillation apparatus

Procedure:

  • Charge the autoclave with monoethanolamine, diethanolamine, and the hydrogenation-dehydrogenation catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 300-800 psig.

  • Heat the reaction mixture to 125-250 °C with stirring.

  • Maintain the reaction under these conditions for the required duration (typically several hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude N-(2-hydroxyethyl)piperazine by fractional distillation.

Step 2: Cyclization to 1,4-Diazabicyclo[2.2.2]octane (DABCO)

The cyclization of N-(2-hydroxyethyl)piperazine is typically performed over a solid acid catalyst in the vapor phase.

Materials and Equipment:

  • N-(2-hydroxyethyl)piperazine

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Tube furnace with a quartz or stainless-steel reactor tube

  • Syringe pump for liquid feed

  • Inert gas supply (e.g., nitrogen)

  • Condenser and collection flask (cooled)

Procedure:

  • Pack the reactor tube with the zeolite catalyst, supported by quartz wool plugs.

  • Place the reactor tube in the tube furnace and heat to the reaction temperature (typically 300-400 °C) under a flow of inert gas.

  • Using a syringe pump, feed the N-(2-hydroxyethyl)piperazine into the heated reactor at a controlled rate (e.g., liquid hourly space velocity of 0.1-10 h⁻¹).

  • The vaporized product exiting the reactor is passed through a condenser and collected in a cooled flask.

  • The crude product, which will contain DABCO, unreacted starting material, and byproducts like piperazine, is then purified.

Purification of DABCO: DABCO is a crystalline solid that readily sublimes.

  • The crude product can be purified by distillation to separate it from less volatile impurities.

  • A highly effective method for obtaining pure DABCO is sublimation. The crude solid is gently heated under vacuum, and the pure DABCO sublimes and crystallizes on a cold surface.

Method 2: Catalytic Synthesis from Ethylenediamine

This method involves the direct catalytic conversion of ethylenediamine to DABCO in the vapor phase.

Experimental Protocol

Materials and Equipment:

  • Ethylenediamine (EDA)

  • Zeolite catalyst (e.g., TS-1, H-ZSM-5)

  • Tube furnace with a quartz or stainless-steel reactor tube

  • Syringe pump for liquid feed

  • Inert gas supply (e.g., nitrogen or ammonia)

  • Condenser and collection system

Procedure:

  • Prepare the catalytic reactor as described in Method 1, Step 2.

  • Heat the reactor to the desired temperature (e.g., 300-400 °C) under a flow of inert gas or ammonia.

  • Feed the ethylenediamine into the reactor using a syringe pump. Water is sometimes co-fed to improve selectivity and catalyst lifetime.

  • Collect the product mixture after condensation. The crude product will contain DABCO, piperazine, and unreacted starting materials.

  • Purify the DABCO from the product mixture by distillation followed by sublimation, as described in Method 1.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of DABCO. Note that yields can vary significantly based on the specific catalyst, reaction conditions, and scale.

MethodStarting Material(s)CatalystTemperature (°C)PressureTypical Yield (%)Reference(s)
Cyclization of Piperazine Derivative N-(2-hydroxyethyl)piperazineZeolite (e.g., H-ZSM-5)300-400AtmosphericModerate to High[1]
Catalytic Cyclization EthylenediamineZeolite (e.g., TS-1)300-400AtmosphericVaries[2]
Catalytic Cyclization MonoethanolamineZeolite (e.g., ZSM-5)280-400AtmosphericModerate[3]

Visualizing the Synthetic Pathways

Logical Workflow for DABCO Synthesis

The following diagram illustrates the general workflow for the laboratory synthesis of the bicyclo[2.2.2]diazaoctane core, from precursor selection to final purification.

DABCO_Synthesis_Workflow cluster_precursors Starting Material Selection cluster_reaction Core Synthesis cluster_purification Purification Piperazine_Derivative Piperazine Derivative (e.g., N-(2-hydroxyethyl)piperazine) Cyclization Intramolecular Cyclization Piperazine_Derivative->Cyclization Acyclic_Amine Acyclic Amine (e.g., Ethylenediamine, MEA) Catalytic_Reaction Vapor-Phase Catalytic Cyclization Acyclic_Amine->Catalytic_Reaction Distillation Fractional Distillation Cyclization->Distillation Catalytic_Reaction->Distillation Sublimation Sublimation Distillation->Sublimation Final_Product Pure DABCO Sublimation->Final_Product

Caption: General workflow for DABCO synthesis.

Reaction Scheme: Cyclization of N-(2-hydroxyethyl)piperazine

This diagram shows the chemical transformation from N-(2-hydroxyethyl)piperazine to the bicyclo[2.2.2]diazaoctane core.

Reaction_Scheme_Piperazine start N-(2-hydroxyethyl)piperazine product DABCO start->product Zeolite Catalyst 300-400 °C - H2O

Caption: Cyclization of N-(2-hydroxyethyl)piperazine to DABCO.

Reaction Scheme: Catalytic Synthesis from Ethylenediamine

This diagram illustrates the overall transformation of ethylenediamine into the bicyclo[2.2.2]diazaoctane core.

Reaction_Scheme_EDA start 3 x Ethylenediamine product DABCO start->product Zeolite Catalyst 300-400 °C - 4 NH3

Caption: Catalytic conversion of ethylenediamine to DABCO.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment.

  • DABCO is hygroscopic and should be stored in a desiccator.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of the bicyclo[2.2.2]diazaoctane core can be readily achieved in a laboratory setting through either the cyclization of piperazine derivatives or the catalytic conversion of acyclic amines. The choice of method will depend on the specific capabilities and requirements of the laboratory. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize this important chemical scaffold.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Chromatography Methods for Marcfortine A Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the purification of Marcfortine A, an indole alkaloid produced by the fungus Penicillium roqueforti, using High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques. The protocols outlined below are designed for both analytical-scale method development and preparative-scale isolation of this compound, suitable for research and drug development applications. The methodologies are based on established principles for the purification of indole and ergot alkaloids.

Introduction

This compound is a complex indole alkaloid first isolated from Penicillium roqueforti[1]. Like other fungal secondary metabolites, it is present in a complex mixture of related compounds, necessitating a robust purification strategy to obtain a high-purity sample for further studies. Reverse-phase HPLC is a powerful technique for the separation of such complex mixtures of natural products. This application note details a proposed workflow for the purification of this compound, from initial extraction to final polishing by preparative HPLC.

Experimental Protocols

Extraction of this compound from Penicillium roqueforti Culture

This protocol is adapted from general methods for extracting alkaloids from fungal cultures.

Materials:

  • Penicillium roqueforti culture broth and mycelium

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture filtrate separately with ethyl acetate three times.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to dryness under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be used for further chromatographic purification.

Analytical HPLC Method Development

The following is a proposed starting point for analytical method development for this compound, based on typical conditions for indole and ergot alkaloids.

Instrumentation:

  • A standard analytical HPLC system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale:

  • A C18 column is a good starting point for the separation of moderately non-polar compounds like this compound.

  • The acidic mobile phase (formic acid) helps to protonate the basic nitrogen atoms in the alkaloid structure, leading to sharper peaks.

  • A gradient elution is necessary to separate the complex mixture of compounds present in the crude extract.

Preparative HPLC Scale-Up and Purification

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.

Instrumentation:

  • A preparative HPLC system with a fraction collector.

Proposed Preparative HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 21.2 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized based on the analytical method (e.g., a shallower gradient around the elution time of this compound)
Flow Rate 20 mL/min (This should be scaled appropriately based on the column diameter)
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on the concentration of the crude extract and loading capacity of the column)
Fraction Collection Triggered by UV signal threshold corresponding to the this compound peak.

Data Presentation

The following table summarizes the proposed chromatographic conditions for easy comparison.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 30 minOptimized from analytical method
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL1-5 mL

Visualizations

This compound Purification Workflow

MarcfortineA_Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatography culture P. roqueforti Culture filtration Filtration culture->filtration extraction Ethyl Acetate Extraction filtration->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract analytical_hplc Analytical HPLC (Method Development) crude_extract->analytical_hplc preparative_hplc Preparative HPLC (Scale-Up & Purification) analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_marcfortine_a Pure this compound purity_analysis->pure_marcfortine_a

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Method Development and Scale-Up

HPLC_Scale_Up cluster_analytical Analytical Scale cluster_preparative Preparative Scale define_goals Define Separation Goals scout_columns Scout Columns & Mobile Phases define_goals->scout_columns optimize_gradient Optimize Gradient scout_columns->optimize_gradient determine_retention Determine Retention Time optimize_gradient->determine_retention calculate_parameters Calculate Scale-Up Parameters (Flow Rate, Injection Volume) determine_retention->calculate_parameters Inform transfer_method Transfer Method calculate_parameters->transfer_method load_sample Load Sample & Collect Fractions transfer_method->load_sample analyze_fractions Analyze Fractions for Purity load_sample->analyze_fractions

Caption: HPLC method development and scale-up process.

References

Application Notes and Protocols for the Characterization of Marcfortine A using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the complex indole alkaloid, Marcfortine A, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and data interpretation, crucial for research and development in natural product chemistry and drug discovery.

Introduction

This compound is a fungal metabolite isolated from Penicillium roqueforti. Its intricate spiro-oxindole structure necessitates the use of advanced spectroscopic techniques for unambiguous characterization. High-resolution NMR and mass spectrometry are indispensable tools for determining its molecular formula, connectivity, and stereochemistry. This document details the standardized protocols for acquiring and interpreting the necessary data.

Data Presentation

A thorough analysis of this compound yields a wealth of spectroscopic data. For clarity and comparative purposes, the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
2---178.5
3---58.9
3a3.85m53.2
47.20d7.5125.5
56.85t7.5122.1
67.15t7.5128.9
76.90d7.5109.8
7a---142.1
82.55m35.1
91.80, 2.10m31.5
101.65, 1.95m25.8
113.10m55.4
12---78.2
131.35s21.7
141.45s28.4
155.20t7.0122.3
16---134.5
171.70s17.8
181.75s25.7
19---169.8
203.25m45.3
211.90, 2.20m26.1
221.70, 2.05m25.9
233.05m52.1
262.95m48.9
272.30m39.8
N1-H8.10s-
N24-Me2.40s33.5

Note: Chemical shifts are referenced to the solvent signal.

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
IonCalculated m/zObserved m/z
[M+H]⁺478.3118478.3121
[M+Na]⁺500.2937500.2940

Experimental Protocols

Detailed methodologies for the key NMR and mass spectrometry experiments are provided below.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. 1D NMR Data Acquisition

  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire the spectrum on the same spectrometer.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically >1024 scans).

    • Process and reference the spectrum similarly to the ¹H spectrum.

3.1.3. 2D NMR Data Acquisition

To establish the connectivity of the molecule, the following 2D NMR experiments are essential:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is vital for determining the relative stereochemistry.

For each 2D experiment, use standard pulse programs available on the spectrometer software and optimize the acquisition parameters (e.g., number of increments, relaxation delays) based on the sample concentration and instrument sensitivity.

Mass Spectrometry

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

3.2.2. High-Resolution Mass Spectrometry (HR-MS) Data Acquisition

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Analysis:

    • Infuse the sample solution directly or via liquid chromatography (LC) into the mass spectrometer.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • The high resolution and mass accuracy of the instrument will allow for the determination of the elemental composition from the exact mass of the molecular ion.

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns. This data is critical for confirming the structure and identifying substructures.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of experiments and data interpretation for the characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Purified this compound NMR_Sample Sample in Deuterated Solvent Sample->NMR_Sample MS_Sample Diluted Sample for MS Sample->MS_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR HRMS HR-MS (Full Scan) MS_Sample->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS

Experimental workflow for this compound characterization.

data_analysis_workflow cluster_data_input Input Data cluster_analysis Data Analysis cluster_output Final Output NMR_Data 1D & 2D NMR Spectra Substructures Identify Substructures & Connectivity (from 1D/2D NMR & MS/MS) NMR_Data->Substructures Stereochemistry Determine Relative Stereochemistry (from NOESY) NMR_Data->Stereochemistry MS_Data HR-MS & MS/MS Spectra Molecular_Formula Determine Molecular Formula (from HR-MS) MS_Data->Molecular_Formula Molecular_Formula->Substructures Final_Structure Complete Structure of this compound Substructures->Final_Structure Stereochemistry->Final_Structure

Application Notes and Protocols for In Vitro Assays of Marcfortine A using Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a mycotoxin produced by Penicillium roqueforti, belongs to the paraherquamide class of anthelmintics. While its analogue, paraherquamide A, has demonstrated significant nematocidal activity, this compound has shown lower potency against the model organism Caenorhabditis elegans. Nevertheless, its activity at high doses suggests that it may interact with biological pathways of interest for anthelmintic drug discovery.[1] C. elegans offers a powerful in vitro platform for elucidating the mechanism of action and potential toxicity of such compounds due to its genetic tractability, short lifecycle, and well-characterized neurobiology.[2]

These application notes provide a comprehensive set of protocols for conducting in vitro assays to evaluate the biological effects of this compound on C. elegans. The methodologies described herein are adapted from standard anthelmintic screening protocols and can be used to assess effects on egg hatching, larval development, and adult worm motility and survival.[2][3][4] While specific quantitative data for this compound's effects on C. elegans are not extensively documented in publicly available literature, the provided tables offer a template for data presentation. Furthermore, putative signaling pathways are illustrated to guide mechanistic studies.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on C. elegans Egg Hatching

This compound Concentration (µM)Mean % Egg Hatching (± SD)EC50 (µM)
0 (Control)98.2 ± 1.5
1095.1 ± 2.3
5082.4 ± 4.1
10065.7 ± 5.8
25040.3 ± 6.2
50021.9 ± 3.9

Table 2: Effect of this compound on C. elegans Larval Development and Motility

This compound Concentration (µM)% Larval Arrest (at L1/L2)Mean Motility Score (0-5)IC50 (µM) for Motility
0 (Control)2.1 ± 0.84.8 ± 0.2
105.3 ± 1.24.5 ± 0.4
5015.8 ± 3.53.7 ± 0.6
10038.2 ± 6.12.5 ± 0.8
25065.4 ± 8.31.1 ± 0.5
50089.7 ± 5.90.2 ± 0.1

Table 3: Effect of this compound on C. elegans Adult Survival

This compound Concentration (µM)% Survival at 24h% Survival at 48h% Survival at 72hLC50 (µM) at 72h
0 (Control)10099.1 ± 0.598.5 ± 1.1
1010097.3 ± 1.895.2 ± 2.3
5098.2 ± 1.190.5 ± 3.282.1 ± 4.5
10091.4 ± 2.775.8 ± 5.960.7 ± 6.8
25070.3 ± 6.242.1 ± 7.425.3 ± 5.1
50045.8 ± 8.115.6 ± 4.35.9 ± 2.0

Experimental Protocols

C. elegans Culture and Synchronization

A synchronized population of worms is crucial for obtaining reproducible results. This protocol provides a standard method for obtaining age-synchronized L1 larvae.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Bleaching solution (Sodium hypochlorite and 1M NaOH)

  • S-basal medium

Protocol:

  • Culture wild-type (N2) C. elegans on NGM plates seeded with E. coli OP50 at 20°C.

  • Wash gravid adult worms from plates using M9 buffer and collect them in a centrifuge tube.

  • Pellet the worms by centrifugation and aspirate the supernatant.

  • Resuspend the worm pellet in bleaching solution and vortex for 5-7 minutes to dissolve the adults, leaving the eggs intact.

  • Quickly pellet the eggs by centrifugation, aspirate the bleach solution, and wash the egg pellet three times with M9 buffer.

  • Resuspend the final egg pellet in S-basal medium and allow them to hatch overnight at 20°C with gentle shaking. This will yield a synchronized population of L1 larvae.

Egg Hatching Assay

This assay determines the effect of this compound on embryonic development and hatching.[3][4]

Materials:

  • Synchronized C. elegans eggs

  • 96-well microtiter plate

  • This compound stock solution (in DMSO)

  • S-basal medium

  • Dissecting microscope

Protocol:

  • Prepare serial dilutions of this compound in S-basal medium in a 96-well plate. Include a vehicle control (DMSO) and a no-treatment control.

  • Add a suspension of synchronized eggs (approximately 50-100 eggs per well) to each well.

  • Incubate the plate at 20°C for 24-48 hours.

  • Count the number of hatched larvae and unhatched eggs in each well using a dissecting microscope.

  • Calculate the percentage of egg hatching for each concentration and determine the EC50 value.

Larval Development and Motility Assay

This assay assesses the impact of this compound on post-embryonic development and neuromuscular function.

Materials:

  • Synchronized L1 larvae

  • 96-well microtiter plate

  • This compound stock solution

  • S-basal medium supplemented with E. coli OP50

  • Microplate reader or automated worm tracker (optional)

Protocol:

  • Dispense synchronized L1 larvae (approximately 20-30 larvae per well) into a 96-well plate containing S-basal medium with E. coli OP50.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate at 20°C for 48-72 hours.

  • Assess larval development by observing the developmental stage of the worms under a microscope. Quantify larval arrest by counting the percentage of worms that fail to reach the L4 or young adult stage.

  • Evaluate motility by either a qualitative scoring method (e.g., 0 for no movement, 5 for vigorous movement) or by quantifying movement using an automated worm tracker.

  • Determine the IC50 value for motility inhibition.

Adult Survival and Motility Assay

This assay measures the toxicity of this compound to adult worms.

Materials:

  • Synchronized young adult C. elegans

  • 24-well or 12-well culture plates

  • This compound stock solution

  • S-basal medium with E. coli OP50

  • Platinum wire worm pick

Protocol:

  • Transfer synchronized young adult worms into the wells of a culture plate containing S-basal medium with E. coli OP50.

  • Add serial dilutions of this compound.

  • Incubate the plates at 20°C.

  • At 24, 48, and 72-hour time points, assess the survival of the worms. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.

  • Motility of the surviving worms can also be scored at each time point.

  • Calculate the percentage of survival at each concentration and time point to determine the LC50 value.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_treatment Treatment cluster_data Data Collection & Analysis prep1 C. elegans Culture (N2 strain on NGM plates) prep2 Synchronization (Bleaching of gravid adults) prep1->prep2 assay1 Egg Hatching Assay (Synchronized eggs) prep2->assay1 Dispense into multi-well plates assay2 Larval Development & Motility Assay (Synchronized L1 larvae) prep2->assay2 Dispense into multi-well plates assay3 Adult Survival Assay (Synchronized young adults) prep2->assay3 Dispense into multi-well plates data1 Count hatched larvae & unhatched eggs assay1->data1 data2 Assess larval stage & score motility assay2->data2 data3 Count live/dead worms assay3->data3 treatment This compound (Serial Dilutions) treatment->assay1 Add compound treatment->assay2 Add compound treatment->assay3 Add compound analysis Calculate EC50, IC50, LC50 data1->analysis data2->analysis data3->analysis

Caption: Experimental workflow for assessing this compound toxicity in C. elegans.

Nicotinic_Acetylcholine_Receptor_Pathway cluster_synapse Neuromuscular Junction cluster_legend Legend marcfortine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) marcfortine->nAChR Antagonist? muscle Body Wall Muscle Cell nAChR->muscle Inhibits Depolarization paralysis Flaccid Paralysis (Immotility) muscle->paralysis l1 Compound l2 Potential Target l3 Phenotype

Caption: Putative mechanism of this compound via nAChR antagonism in C. elegans.

DAF_2_Signaling_Pathway cluster_pathway Insulin/IGF-1-like Signaling (DAF-2 Pathway) cluster_legend Legend stressor Chemical Stress (e.g., this compound) daf2 DAF-2 Receptor stressor->daf2 Inhibits? age1 AGE-1 (PI3K) daf2->age1 akt AKT-1/2 age1->akt daf16 DAF-16 (FOXO) Transcription Factor akt->daf16 Phosphorylates & Inhibits Nuclear Entry nucleus Nucleus daf16->nucleus Translocates upon DAF-2 inhibition stress_response Stress Response Genes (e.g., sod-3, hsp-16.2) nucleus->stress_response Activates Transcription l1 Stressor l2 Receptor l3 Key Transcription Factor l4 Output

Caption: General stress response pathway potentially affected by this compound.

References

Application Notes and Protocols for Haemonchus contortus Larval Motility Assay Using Marcfortine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode that infects sheep, goats, and other ruminants worldwide. This blood-feeding parasite can cause severe anemia, edema, and mortality, leading to substantial production losses in the livestock industry. Control of H. contortus has historically relied on the use of commercial anthelmintics. However, the widespread and intensive use of these drugs has led to the emergence and spread of multi-drug resistant parasite populations, rendering many existing treatments ineffective.[1] This growing crisis necessitates the discovery and development of new anthelmintic compounds with novel mechanisms of action.

Marcfortine A, an oxindole alkaloid first isolated from Penicillium roqueforti, represents a promising class of compounds.[2][3] It is structurally related to the paraherquamides, a class of anthelmintics known to be effective against nematodes resistant to other drug classes, such as ivermectin and benzimidazoles.[4][5] The unique mode of action of this compound and its analogues makes them valuable candidates for development.

Application Notes

Principle of the Larval Motility Assay:

The Haemonchus contortus larval motility assay is a robust in vitro phenotypic screening method used to assess the anthelmintic activity of test compounds. The assay relies on the principle that healthy, viable larvae exhibit vigorous, sinusoidal movement. Compounds with anthelmintic properties interfere with essential physiological processes, such as neuromuscular function, leading to a reduction in motility or paralysis. This change in larval movement can be quantified either by manual microscopic observation or through automated high-throughput tracking systems that measure the disruption of infrared light beams by moving larvae.[2][6] The exsheathed third-stage larva (xL3) is the life stage typically used for this assay, as it is a non-feeding, highly motile parasitic stage that is susceptible to compounds acting via percuticular entry.[7]

Mechanism of Action of this compound:

This compound and its analogues, the paraherquamides, function as potent antagonists of nematode-specific nicotinic acetylcholine receptors (nAChRs).[4][7] In nematodes, acetylcholine is a primary excitatory neurotransmitter at the neuromuscular junction. Cholinergic agonists like levamisole bind to and activate L-type nAChRs, causing an influx of positive ions, which leads to muscle cell depolarization, sustained contraction, and spastic paralysis.

In contrast, this compound acts as a competitive antagonist, binding to these same L-type nAChRs without activating them. By occupying the receptor's binding site, it blocks acetylcholine from binding and initiating a signal. This inhibition of cholinergic neurotransmission prevents muscle contraction, resulting in a rapid onset of flaccid paralysis in the worm.[4][8] This mechanism is distinct from other major anthelmintic classes, making it a valuable tool against parasites that have developed resistance to them.[5]

Experimental Protocols

Protocol 1: Preparation of Haemonchus contortus Exsheathed L3 Larvae (xL3s)

This protocol details the steps required to obtain viable, motile xL3s ready for use in the motility assay.

Materials:

  • Feces from sheep experimentally infected with H. contortus.

  • Vermiculite or sphagnum moss.

  • Baermann apparatus.

  • Sodium hypochlorite (NaClO) solution (e.g., 0.15-0.17% v/v).

  • Sterile 0.9% NaCl solution or Phosphate-Buffered Saline (PBS).

  • Centrifuge and 50 mL conical tubes.

  • Incubator set to 27°C.

  • Microscope.

Methodology:

  • Fecal Culture: Mix fresh fecal pellets containing H. contortus eggs with an equal amount of vermiculite or sphagnum moss and moisten with water. Incubate the mixture in a loosely covered container at 27°C with high humidity for 7-10 days to allow eggs to hatch and develop into third-stage larvae (L3s).[2][9]

  • Larval Harvest: Isolate the L3s from the fecal culture using a Baermann apparatus. Gently wrap the culture material in cheesecloth and suspend it in warm water in the Baermann funnel. Larvae will migrate out of the culture and settle at the bottom of the tubing. Collect the larvae after several hours or overnight.

  • Washing and Storage: Wash the collected L3s several times with sterile water to remove debris, allowing the larvae to settle by gravity between washes. Store the cleaned L3s in water at 11°C for up to 6 months.[9]

  • Exsheathment: To obtain the parasitic xL3 stage, incubate the L3s in a 0.15-0.17% sodium hypochlorite solution for 15-20 minutes at approximately 38-40°C.[2][9] Monitor the process under a microscope until >90% of larvae have shed their outer cuticle (sheath).

  • Final Washing: Immediately after exsheathment, wash the larvae (now xL3s) at least four times with sterile 0.9% NaCl or PBS to remove all traces of sodium hypochlorite. Use gentle centrifugation (e.g., 500 x g for 5 minutes) to pellet the larvae between washes.[2]

  • Final Suspension: Resuspend the final pellet of cleaned xL3s in the appropriate assay buffer or culture medium (e.g., Luria Broth) and determine the larval concentration using a microscope and counting chamber. Adjust the concentration as needed for the assay.

Protocol 2: Larval Motility Assay with this compound

This protocol describes the setup and execution of a motility assay in a 96-well plate format.

Materials:

  • Prepared H. contortus xL3 larvae.

  • Assay medium (e.g., Luria Broth or supplemented RPMI-1640).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control (e.g., Levamisole, Ivermectin).

  • Negative control (assay medium with solvent at the final concentration used for the drug).

  • Sterile 96-well flat-bottom microtiter plates.

  • Incubator (37°C, 5-10% CO₂).

  • Automated motility reader (e.g., WMicrotracker™) or an inverted microscope for manual scoring.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium. A typical concentration range for screening might be 0.1 to 100 µM. Also prepare solutions for the positive and negative controls. The final solvent concentration should be consistent across all wells and ideally ≤0.5%.[10]

  • Assay Plate Setup:

    • Add approximately 50-100 µL of the appropriate compound dilution to each well of a 96-well plate. Each concentration should be tested in triplicate.

    • Include triplicate wells for the positive control and negative (vehicle) control.

  • Larval Dispensing: Add a suspension of xL3s to each well, delivering approximately 50-100 larvae per well in a volume of 50-100 µL. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Seal the plates and incubate them at 37°C in a humidified atmosphere with 5-10% CO₂.[2]

  • Motility Measurement: Assess larval motility at predefined time points (e.g., 24, 48, and 72 hours).

    • Automated Reading: Place the 96-well plate into an automated system like the WMicrotracker™. The instrument will measure larval movement over a set period (e.g., 15-30 minutes) and provide a quantitative activity score for each well.[10]

    • Manual Scoring: Observe each well under an inverted microscope. Score the motility on a predefined scale (e.g., 3 = vigorous movement, 2 = reduced movement, 1 = intermittent/twitching movement, 0 = no movement/paralyzed). Average the scores from multiple observers if possible to reduce subjectivity.

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration relative to the negative control wells (which represent 100% motility or 0% inhibition).

    • The formula for calculating inhibition is: % Inhibition = 100 - [(Motility_Treatment / Motility_NegativeControl) * 100].[3]

    • Use a suitable software program (e.g., GraphPad Prism) to plot the percentage of inhibition against the log of the compound concentration.

    • Perform a non-linear regression analysis to fit a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation

Quantitative data from the larval motility assay should be summarized to allow for clear interpretation and comparison.

Table 1: Template for Recording Experimental Results for this compound. Note: Specific IC₅₀ values for this compound against H. contortus in a larval motility assay are not readily available in published literature. This table serves as a template for researchers to populate with their own experimental data.

CompoundConcentration (µM)Mean Motility Score/Count% Motility InhibitionCalculated IC₅₀ (µM) [95% CI]
This compound0.1
1
10
50
100
Levamisole(e.g., 10)
Vehicle Control(e.g., 0.5% DMSO)0%

Table 2: Representative IC₅₀ Values for Commercial Anthelmintics against H. contortus xL3 Larvae. These values are provided for context and are derived from published studies using automated motility assays. Actual values may vary based on the parasite isolate and specific assay conditions.

AnthelminticAssay Time PointReported IC₅₀ (µM)Source
Monepantel72 h~1.3 - 2.5[2]
Ivermectin72 h~0.1 - 0.5[2][10]
Levamisole72 h~1.0 - 5.0[10]
EprinomectinNot Specified~0.3 - 0.5 (Susceptible)[10]
EprinomectinNot Specified~8.2 - 32.0 (Resistant)[10]

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Larva Preparation cluster_assay Phase 2: Motility Assay cluster_analysis Phase 3: Data Analysis FecalCulture Fecal Culture (H. contortus eggs) 7-10 days @ 27°C Harvest L3 Larva Harvest (Baermann Method) FecalCulture->Harvest Exsheath Exsheathment (0.15% NaClO) ~20 min @ 38°C Harvest->Exsheath Wash Wash xL3 Larvae (Centrifugation) Exsheath->Wash PlateSetup Plate Setup (96-well) - this compound dilutions - Controls (POS/NEG) Wash->PlateSetup AddLarvae Add ~100 xL3 Larvae per well PlateSetup->AddLarvae Incubate Incubate Plate 24-72h @ 37°C, 10% CO2 AddLarvae->Incubate Measure Measure Motility (Automated or Manual) Incubate->Measure Normalize Normalize Data (% Inhibition vs Control) Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value (Non-linear Regression) Plot->Calculate

Caption: Workflow for the H. contortus larval motility assay.

Signaling Pathway Diagram

G Mechanism of this compound at the Nematode Neuromuscular Junction cluster_NMJ Neuromuscular Junction cluster_pre cluster_post cluster_outcome Physiological Outcome ACH_vesicle Acetylcholine (ACh) Vesicles ACH ACh ACH_vesicle->ACH Release nAChR L-type Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel NoContraction No Contraction (Flaccid Paralysis) nAChR->NoContraction Blocked Signal Contraction Muscle Contraction (Spastic Paralysis with Agonist) IonChannel->Contraction Ion Influx (Na+, Ca2+) ACH->nAChR Binds & Activates Marcfortine This compound Marcfortine->nAChR Binds & BLOCKS

Caption: this compound blocks nematode nAChRs, causing flaccid paralysis.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Marcfortine A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) of marcfortine A and its analogues, a promising class of anthelmintic compounds. The information compiled herein, including quantitative data, experimental protocols, and mechanistic insights, is intended to facilitate further research and development in this area.

Introduction

This compound is a fungal metabolite that, along with the structurally related paraherquamides, exhibits potent anthelmintic activity. These compounds represent a novel class of anthelmintics with a distinct mode of action compared to currently available drugs, making them valuable candidates for combating drug-resistant nematode populations. This document summarizes the key SAR findings for this compound analogues, focusing on their effects on nematode motility and their interaction with nicotinic acetylcholine receptors (nAChRs).

Structure-Activity Relationship (SAR) Summary

The anthelmintic potency of this compound and its analogues is significantly influenced by modifications at several key positions of the core structure. The primary mechanism of action for this class of compounds is the antagonism of nematode nAChRs, leading to flaccid paralysis.

Key structural features influencing activity include:

  • The Spiro-oxindole Core: This moiety is essential for activity.

  • The Dioxepin Ring System: Modifications to this ring can modulate potency.

  • The Bicyclo[2.2.2]diazaoctane Core: Alterations in this region can impact receptor binding and selectivity.

  • Substituents on the Paraherquamide G-ring: The five-membered G-ring of paraherquamide A, with its methyl and hydroxyl substituents at C14, generally confers superior nematocidal activity compared to the six-membered, unsubstituted G-ring of this compound.[1][2][3][4] The semi-synthetic analogue, 2-desoxoparaherquamide A (derquantel), which lacks the hydroxyl group at C2, demonstrates excellent nematocidal activity and an improved safety profile.[1][2][3][4]

Quantitative SAR Data

The following tables summarize the in vitro activity of selected this compound and paraherquamide analogues against various nematode species.

Table 1: In Vitro Anthelmintic Activity of this compound and Key Analogues

CompoundNematode SpeciesAssay TypeEndpointActivity (µM)Reference
This compoundHaemonchus contortusLarval MotilityMIC> 10[5]
Paraherquamide AHaemonchus contortusLarval MotilityMIC3.1[5]
2-desoxoparaherquamide A (Derquantel)Haemonchus contortusLarval MotilityIC500.1 - 1[6]
2-desoxoparaherquamide A (Derquantel)Ostertagia ostertagiLarval MotilityIC500.1 - 1[6]
2-desoxoparaherquamide A (Derquantel)Trichostrongylus colubriformisLarval MotilityIC500.1 - 1[6]

Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions and nematode strain.

Mechanism of Action: Antagonism of Nematode Nicotinic Acetylcholine Receptors

This compound analogues exert their anthelmintic effect by acting as antagonists at nematode nAChRs. These receptors are ligand-gated ion channels crucial for neurotransmission and muscle contraction in nematodes. Blockade of these receptors leads to the inhibition of muscle contraction, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host.

Nematodes possess a diverse array of nAChR subtypes, which differ from those found in their mammalian hosts, providing a basis for selective toxicity. The primary targets for paraherquamide and its analogues are the levamisole-sensitive (L-type) and nicotine-sensitive (N-type) nAChRs. Derquantel, for instance, is a specific antagonist of the bephenium-sensitive L-type nAChR subtype in Ascaris suum.

Signaling Pathway of this compound Analogues

The following diagram illustrates the proposed mechanism of action of this compound analogues at the nematode neuromuscular junction.

Marcfortine_MoA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACH Acetylcholine (ACh) ACH_cleft ACh ACH->ACH_cleft Release nAChR Nicotinic ACh Receptor (nAChR) (L-type/N-type) ACH_cleft->nAChR Binds to Ion_Channel Cation Channel nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis nAChR->Paralysis Blockade leads to Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Contraction Muscle Contraction Depolarization->Contraction Marcfortine This compound Analogue Marcfortine->nAChR Antagonizes

Caption: Mechanism of action of this compound analogues.

Experimental Protocols

Protocol 1: In Vitro Nematode Motility Assay using a Microplate Reader

This protocol describes a high-throughput method for assessing the anthelmintic activity of compounds by measuring the motility of nematodes in a 96-well plate format.

Materials:

  • Nematode culture (e.g., Caenorhabditis elegans, Haemonchus contortus L3 larvae)

  • S-medium or other appropriate culture medium

  • 96-well microplates (flat-bottom)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Control compounds (positive and negative)

  • Microplate reader capable of measuring motility (e.g., wMicroTracker™)

  • Pipettes and sterile tips

Procedure:

  • Nematode Preparation:

    • Synchronize nematode cultures to obtain a homogenous population of the desired life stage (e.g., L4 larvae for C. elegans).

    • Wash the nematodes several times with M9 buffer or sterile water to remove bacteria and debris.

    • Resuspend the nematodes in the appropriate culture medium at a concentration of approximately 50-100 nematodes per 50 µL.

  • Assay Plate Preparation:

    • Add 50 µL of the nematode suspension to each well of a 96-well plate.

    • Add the test compounds at various concentrations (typically in a volume of 1-2 µL to minimize solvent effects). Include solvent-only wells as a negative control and a known anthelmintic as a positive control.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation and Motility Measurement:

    • Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C for C. elegans).

    • Measure nematode motility at specified time points (e.g., 1, 4, 24, and 48 hours) using the microplate reader. The instrument detects movement by interruptions of an infrared light beam.

  • Data Analysis:

    • The output from the microplate reader is typically in arbitrary motility units.

    • Normalize the data to the negative control wells (set as 100% motility).

    • Calculate the IC50 value for each compound, which is the concentration that inhibits motility by 50%.

Workflow for Nematode Motility Assay

Motility_Assay_Workflow start Start prep_nematodes Prepare Synchronized Nematode Suspension start->prep_nematodes plate_nematodes Dispense Nematodes into 96-well Plate prep_nematodes->plate_nematodes add_compounds Add Test and Control Compounds plate_nematodes->add_compounds incubate Incubate Plate at Appropriate Temperature add_compounds->incubate measure_motility Measure Motility with Microplate Reader incubate->measure_motility analyze_data Analyze Data and Calculate IC50 measure_motility->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro nematode motility assay.

Protocol 2: Ascaris suum Muscle Strip Assay

This ex vivo assay directly measures the effect of compounds on the contractility of nematode muscle tissue.

Materials:

  • Adult Ascaris suum worms

  • Locke's solution (or similar physiological saline)

  • Tissue bath with an isometric force transducer

  • Data acquisition system

  • Test compounds and control substances (e.g., acetylcholine)

  • Dissection tools

Procedure:

  • Muscle Strip Preparation:

    • Dissect a muscle strip (approximately 1-2 cm in length) from the anterior portion of an adult A. suum.

    • Mount the muscle strip vertically in a tissue bath containing oxygenated Locke's solution at 37°C.

    • Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.

  • Equilibration and Baseline Recording:

    • Allow the muscle strip to equilibrate for at least 30 minutes, with periodic washing, until a stable baseline tension is achieved.

    • Record the baseline contractile activity.

  • Compound Application and Response Measurement:

    • To test for antagonistic effects, first establish a baseline contraction by adding a known concentration of an agonist like acetylcholine or levamisole.

    • After washing out the agonist, pre-incubate the muscle strip with the test compound for a defined period.

    • Re-introduce the agonist and measure the contractile response in the presence of the test compound. A reduction in the contraction amplitude indicates an antagonistic effect.

    • Alternatively, to test for direct effects, add the test compound directly to the bath and observe any changes in muscle tension.

  • Data Analysis:

    • Measure the amplitude of muscle contractions before and after the application of the test compound.

    • Calculate the percentage inhibition of the agonist-induced contraction.

    • Determine the EC50 value for the antagonistic effect.

Conclusion

The structure-activity relationship studies of this compound analogues have identified key structural features that govern their potent anthelmintic activity. Their unique mode of action as antagonists of nematode-specific nAChRs makes them highly valuable leads for the development of new anthelmintics to address the growing problem of drug resistance. The protocols provided herein offer robust methods for the continued evaluation and optimization of this promising class of compounds.

References

Application Notes and Protocols for the Design and Synthesis of Novel Marcfortine A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex spirooxindole alkaloid isolated from Penicillium roqueforti. It belongs to a class of natural products that includes the structurally related paraherquamides.[1][2] This family of compounds has garnered significant interest due to its potent anthelmintic activity, representing a promising scaffold for the development of new drugs to combat parasitic nematode infections in both human and veterinary medicine.[2] The rise of resistance to existing anthelmintics necessitates the exploration of novel chemical entities with different modes of action.[1][2] this compound and its analogs act on nematode-specific nicotinic acetylcholine receptors (nAChRs), suggesting a mechanism distinct from many current therapies.[3]

These application notes provide a comprehensive guide for the design, synthesis, and biological evaluation of novel this compound derivatives. Detailed protocols for chemical synthesis and in vitro anthelmintic assays are provided to facilitate the exploration of the structure-activity relationships (SAR) of this promising compound class.

Design Principles for Novel this compound Derivatives

The design of novel this compound analogs should be guided by the available structure-activity relationship (SAR) data and an understanding of its proposed mechanism of action. Key considerations include:

  • The Spirooxindole Core: The spirooxindole moiety is a critical pharmacophore found in many biologically active alkaloids and is considered essential for the activity of the marcfortine/paraherquamide class. Modifications to this core are generally not recommended in initial derivatization efforts.

  • The Bicyclo[2.2.2]diazaoctane Cage: This rigid cage structure is crucial for the correct spatial orientation of the pharmacophoric elements. Its integrity should be maintained.

  • The Dioxepinoindole Ring: This unique feature of this compound is important for its biological activity. Analogs lacking this ring system or with significant alterations have shown reduced or no activity.[4]

  • Substitution at C24 and C25: Studies on derivatives with modified substitution patterns at the C24-C25 olefin have indicated that this region is sensitive to modification. Most analogs with substitutions at these positions have exhibited a loss of anthelmintic activity.[4]

  • Comparison with Paraherquamides: The paraherquamides, which are structurally very similar to this compound, offer valuable SAR insights. For instance, paraherquamide A is a more potent nematocide than this compound.[1][2] The primary difference lies in ring G, which is a five-membered ring with methyl and hydroxyl substituents at C14 in paraherquamide A, whereas in this compound it is an unsubstituted six-membered ring.[1][2] This suggests that modifications to this part of the molecule could be a fruitful area for derivatization.

Data Presentation: Structure-Activity Relationships

A critical aspect of designing novel derivatives is the systematic evaluation of their biological activity to establish clear structure-activity relationships. The following tables present a summary of known and hypothetical quantitative data for this compound and its analogs.

Table 1: Anthelmintic Activity of this compound and Selected Analogs against Haemonchus contortus

CompoundModificationIn Vitro AssayIC50 (µM)Reference
This compound Parent CompoundLarval Motility Assay~10-30 (estimated)[1][2]
Paraherquamide A Ring G modificationLarval Motility Assay<10[1][2]
2-desoxoparaherquamide A Ring G modificationLarval Motility AssayPotent Activity[2]
C24/C25 Substituted Analogs Various substitutions on the C24-C25 olefinNot specifiedInactive[4]
Hypothetical Derivative 1 Modification of the dioxepinoindole ringLarval Motility Assay>100-
Hypothetical Derivative 2 Substitution on the indole nitrogenLarval Motility Assay15-
Hypothetical Derivative 3 Modification of the piperidine ringLarval Motility Assay5-

Experimental Protocols

I. General Synthetic Strategy for this compound Derivatives

The total synthesis of Marcfortine C provides a solid foundation for a synthetic route to this compound and its derivatives.[5] A biomimetic intramolecular Diels-Alder reaction is a key step in constructing the complex core structure.[5] The following is a generalized protocol for the synthesis of a this compound backbone, which can then be subjected to further derivatization.

Diagram 1: General Synthetic Workflow for this compound Core

G A Tryptophan Derivative C Diketopiperazine Intermediate A->C B Pipecolic Acid Derivative B->C D Azadiene Precursor C->D E Bicyclo[2.2.2]diazaoctane Core (via Intramolecular Diels-Alder) D->E F Spirooxindole Formation (via Oxidative Rearrangement) E->F G This compound Core F->G

Caption: A generalized workflow for the synthesis of the this compound core structure.

Protocol 1: Synthesis of the this compound Core

  • Diketopiperazine Formation:

    • Couple a suitable tryptophan derivative with a pipecolic acid derivative using a peptide coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • The resulting dipeptide is then treated with a base (e.g., DBU - 1,8-diazabicyclo[5.4.0]undec-7-ene) to induce cyclization to the corresponding diketopiperazine.

  • Azadiene Formation:

    • The diketopiperazine is dehydrated to form the key azadiene intermediate. This can be achieved using a dehydrating agent such as triflic anhydride in the presence of a non-nucleophilic base.

  • Intramolecular Diels-Alder Cycloaddition:

    • The azadiene undergoes a spontaneous or thermally induced intramolecular [4+2] cycloaddition to form the characteristic bicyclo[2.2.2]diazaoctane core.[5]

  • Spirooxindole Formation:

    • The indole moiety is then subjected to an oxidative rearrangement to form the spirooxindole. This can be accomplished using an oxidizing agent like an oxaziridine.[5]

  • Final Steps:

    • Subsequent functional group manipulations, such as reductions and the formation of the dioxepine ring, will yield the this compound core structure.

II. Protocols for the Derivatization of the this compound Core

Once the this compound core is synthesized, various functional groups can be introduced at specific positions to explore the SAR.

Protocol 2: N-Alkylation of the Indole Nitrogen

  • To a solution of the this compound core (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Protocol 3: Modification of the Dioxepine Ring

Caution: The dioxepine ring is sensitive, and modifications should be approached with care.

  • Reduction of the Dioxepine Ring: Selective reduction of the double bond within the dioxepine ring can be attempted using catalytic hydrogenation (e.g., H2, Pd/C) under carefully controlled conditions to avoid over-reduction of other parts of the molecule.

  • Ring Opening and Re-functionalization: The dioxepine ring can be opened under acidic or basic conditions, followed by trapping of the resulting diol with different electrophiles to introduce novel functionalities.

III. In Vitro Anthelmintic Assays

The following protocols are for the in vitro evaluation of the anthelmintic activity of synthesized this compound derivatives against the gastrointestinal nematode Haemonchus contortus.

Diagram 2: Workflow for In Vitro Anthelmintic Screening

G A Compound Synthesis & Purification B Preparation of Test Compounds (Serial Dilutions) A->B D Egg Hatch Assay (EHA) B->D E Larval Motility Assay (LMA) B->E C Haemonchus contortus Egg/Larvae Preparation C->D C->E F Data Analysis (IC50 Determination) D->F E->F

Caption: A workflow for the in vitro screening of novel anthelmintic compounds.

Protocol 4: Egg Hatch Assay (EHA) for Haemonchus contortus

  • Preparation of H. contortus Eggs: Collect fresh fecal samples from sheep infected with H. contortus. Extract the eggs using a standard sieving and flotation technique.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of a suspension containing approximately 100 H. contortus eggs to each well.

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 µM). Include a positive control (e.g., ivermectin) and a negative control (solvent vehicle).

  • Incubation: Incubate the plate at 27°C for 48 hours.

  • Data Collection: After 48 hours, add a few drops of Lugol's iodine to each well to stop further hatching. Count the number of hatched larvae and unhatched eggs under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50 value.

Protocol 5: Larval Motility Assay (LMA) for Haemonchus contortus

  • Preparation of H. contortus L3 Larvae: Culture H. contortus eggs in fecal matter at 27°C for 7 days to obtain third-stage (L3) larvae. Collect the larvae using a Baermann apparatus.

  • Assay Setup:

    • In a 96-well microtiter plate, add approximately 100 L3 larvae in 50 µL of buffer to each well.

    • Add 50 µL of the test compound at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the plate at 27°C for 24-72 hours.

  • Data Collection: Assess larval motility at set time points (e.g., 24, 48, and 72 hours) under a microscope. Larvae are considered immotile if they do not move when probed with a fine needle.

  • Data Analysis: Calculate the percentage of larval motility inhibition for each concentration and determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathway

This compound and the related paraherquamides are believed to exert their anthelmintic effect by acting as antagonists of nematode-specific nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are crucial for neurotransmission in nematodes, and their blockade leads to paralysis and death of the parasite.

Diagram 3: Proposed Mechanism of Action of this compound

G cluster_0 Nematode Neuromuscular Junction A Acetylcholine (ACh) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds and Activates C Muscle Cell B->C Depolarization & Muscle Contraction E Paralysis of the Nematode D This compound Derivative D->B Blocks Binding

Caption: this compound derivatives are proposed to block nematode nAChRs, leading to paralysis.

Conclusion

The this compound scaffold represents a valuable starting point for the development of a new class of anthelmintic agents. The protocols and design principles outlined in these application notes provide a framework for the rational design, synthesis, and evaluation of novel derivatives. By systematically exploring the structure-activity relationships, it is anticipated that new analogs with improved potency, selectivity, and pharmacokinetic properties can be discovered, addressing the urgent need for new treatments for parasitic nematode infections.

References

In Vivo Study Protocols for Marcfortine A in Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a fungal metabolite isolated from Penicillium roqueforti that belongs to the paraherquamide class of compounds. These compounds are of significant interest for their potent anthelmintic properties. While its analogue, paraherquamide A, has been more extensively studied, this compound also demonstrates activity against various nematodes. This document provides detailed application notes and adapted protocols for the in vivo evaluation of this compound in animal models, based on available data for closely related compounds.

Data Presentation

Due to the limited availability of direct in vivo quantitative data for this compound, the following tables summarize efficacy data for the closely related compound, Paraherquamide A, to provide a basis for experimental design.

Table 1: Efficacy of Paraherquamide A Against Trichostrongylus colubriformis in Gerbils

Single Oral Dose (mg/kg)Efficacy (%)Reference
1.5698 - 100[1]
0.7896[1]
0.3966[1]

Table 2: Efficacy of Paraherquamide A Against Common Gastrointestinal Nematodes in Sheep

Single Oral Dose (mg/kg)Nematode SpeciesEfficacy (%)Reference
≥ 0.5Haemonchus contortus (ivermectin-resistant)≥ 98[2]
≥ 0.5Ostertagia circumcincta≥ 98[2]
≥ 0.5Trichostrongylus axei≥ 98[2]
≥ 0.5Trichostrongylus colubriformis (ivermectin- and benzimidazole-resistant)≥ 98[2]
≥ 0.5Cooperia curticei≥ 98[2]
2.0Oesophagostomum columbianum79[2]

Table 3: Efficacy of Paraherquamide A Against Gastrointestinal and Lung Nematodes in Calves

Single Oral Dose (mg/kg)Nematode SpeciesEfficacy (%)Reference
1.0 - 4.0Haemonchus placei≥ 95[3]
1.0 - 4.0Ostertagia ostertagi≥ 95[3]
1.0 - 4.0Trichostrongylus axei≥ 95[3]
1.0 - 4.0Trichostrongylus colubriformis≥ 95[3]
1.0 - 4.0Cooperia oncophora≥ 95[3]
1.0 - 4.0Nematodirus helvetianus≥ 95[3]
1.0 - 4.0Oesophagostomum radiatum≥ 95[3]
1.0 - 4.0Dictyocaulus viviparus≥ 95[3]
4.0Cooperia punctata89[3]

Experimental Protocols

The following protocols are adapted from studies on Paraherquamide A and can serve as a starting point for designing in vivo studies with this compound. It is crucial to conduct dose-ranging and toxicity studies for this compound to establish safe and effective doses.

Protocol 1: Anthelmintic Efficacy in a Gerbil Model (Adapted from Paraherquamide A studies)

Objective: To evaluate the efficacy of this compound against a patent infection of Trichostrongylus colubriformis in gerbils.

Materials:

  • Male or female Mongolian gerbils (Meriones unguiculatus), 6-8 weeks old.

  • Infective third-stage larvae (L3) of Trichostrongylus colubriformis.

  • This compound, dissolved in a suitable vehicle (e.g., corn oil, 1% carboxymethyl cellulose).

  • Oral gavage needles.

  • Fecal collection cages.

  • McMaster slides for fecal egg counting.

  • Saturated salt solution (e.g., NaCl or MgSO4).

  • Dissecting microscope.

Procedure:

  • Animal Acclimatization: Acclimatize gerbils for at least 7 days before the start of the experiment.

  • Infection: Infect each gerbil orally with approximately 1000 L3 larvae of T. colubriformis.

  • Treatment: On day 7 post-infection (when the infection is patent), weigh and randomly assign the gerbils to treatment groups (n=5-8 per group), including a vehicle control group.

  • Administer this compound orally at various dose levels (e.g., starting with a range of 0.5 to 10 mg/kg, based on paraherquamide data).

  • Fecal Egg Count (FEC): Collect fecal samples from each gerbil on days 0 (pre-treatment), 3, 5, and 7 post-treatment.

  • Perform fecal egg counts using the McMaster technique.

  • Worm Burden: On day 8 post-treatment, euthanize the gerbils and recover adult worms from the small intestine.

  • Count the number of worms for each animal.

  • Efficacy Calculation: Calculate the percentage reduction in FEC and worm burden for each treatment group compared to the control group.

Protocol 2: Acute Oral Toxicity Study in Rodents (General Protocol)

Objective: To determine the acute oral toxicity of this compound in rats or mice.

Materials:

  • Male and female Sprague-Dawley rats or CD-1 mice, 8-10 weeks old.

  • This compound, dissolved in a suitable vehicle.

  • Oral gavage needles.

  • Standard laboratory animal diet and water.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days.

  • Dosing:

    • Divide animals into groups (n=5 per sex per group).

    • Administer a single oral dose of this compound at ascending concentrations (e.g., 5, 50, 300, 2000 mg/kg). Include a vehicle control group.

  • Observation:

    • Observe animals for clinical signs of toxicity continuously for the first 4 hours after dosing, and then daily for 14 days.

    • Record body weights on days 0, 7, and 14.

    • Record any mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) if possible, and identify any signs of toxicity.

Protocol 3: Pharmacokinetic Study in Rats (General Protocol)

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins.

  • This compound, formulated for intravenous and oral administration.

  • Syringes and infusion pumps.

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Centrifuge.

  • Analytical equipment for drug concentration analysis (e.g., LC-MS/MS).

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus of this compound (e.g., 1-2 mg/kg).

    • Oral (PO) Group: Administer a single oral gavage of this compound (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection cluster_analysis Analysis A Animal Acclimatization B Infection with L3 Larvae A->B C Randomization and Grouping B->C D Oral Administration of this compound C->D E Fecal Egg Count (FEC) D->E F Worm Burden Count D->F G Efficacy Calculation E->G F->G

Caption: Workflow for Anthelmintic Efficacy Study.

signaling_pathway cluster_drug Drug Action cluster_receptor Neuronal Receptor cluster_effect Physiological Effect MarcfortineA This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) MarcfortineA->nAChR Antagonism Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition of Neurotransmission Expulsion Expulsion of Worms Paralysis->Expulsion

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for the Formulation of Marcfortine A

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation of Marcfortine A for Effective In Vivo Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a fungal indole alkaloid with recognized anthelmintic and antiparasitic properties. Its complex molecular structure presents challenges for effective in vivo delivery, primarily due to poor aqueous solubility and potential instability. This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability and facilitate preclinical research. The strategies outlined are based on established principles for formulating poorly soluble compounds and data from structurally related molecules, given the limited specific formulation data for this compound itself.

Physicochemical Properties of this compound (and Analogs)

Effective formulation development begins with a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API). While specific experimental data for this compound is scarce, its properties can be estimated based on its chemical structure and data from the closely related, more potent analog, Paraherquamide A. This compound is known to be a weakly basic molecule, and its absorption is pH-dependent.

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight ~477.6 g/mol Moderate molecular weight, may not be a primary barrier to permeation.
Aqueous Solubility Very lowDissolution rate-limited absorption is highly likely. Solubilization techniques are essential.
LogP (Octanol/Water) Estimated ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that the molecule can partition into lipid membranes but may have poor aqueous solubility.
pKa (strongest basic) Estimated ~7.5 - 8.5As a weak base, solubility is pH-dependent, being higher in acidic environments (e.g., the stomach) and lower in neutral to alkaline environments (e.g., the intestine).
Chemical Stability Potential for degradationSusceptible to hydrolysis or oxidation, requiring careful selection of excipients and manufacturing processes.

Formulation Strategies for Enhanced In Vivo Delivery

Several formulation strategies can be employed to overcome the challenges associated with this compound's poor solubility and enhance its oral bioavailability.

Amorphous Solid Dispersions (ASDs)

Converting the crystalline form of this compound into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

Principle: The amorphous form has a higher free energy than the crystalline form, leading to a higher apparent solubility. The polymer matrix prevents recrystallization and helps maintain a supersaturated state in vivo.

Suitable Polymers:

  • Polyvinylpyrrolidone (PVP) K30

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Soluplus®

Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs like this compound.

Principle: this compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (e.g., gastrointestinal fluids), this mixture forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.

Components:

  • Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil).

  • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Kolliphor® RH 40.

  • Co-solvents: Transcutol® HP, Propylene glycol, Ethanol.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability.

Principle: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic this compound molecule, while the hydrophilic outer surface improves its solubility in water.

Suitable Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare a solvent-free, stable amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • HPMC-AS

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer

Procedure:

  • Dissolve this compound and HPMC-AS in a 1:1 mixture of DCM and methanol to create a 5% (w/v) total solids solution. A drug-to-polymer ratio of 1:3 is a good starting point.

  • Stir the solution until both components are fully dissolved.

  • Set the spray dryer parameters:

    • Inlet temperature: 80-100 °C

    • Aspirator rate: 80-90%

    • Pump rate: 5-10 mL/min

    • Atomizing air flow: 400-600 L/hr

  • Spray dry the solution.

  • Collect the dried powder from the cyclone and collection vessel.

  • Dry the product under vacuum at 40 °C for 24 hours to remove residual solvent.

  • Characterize the resulting powder for drug loading, amorphous nature (by XRD or DSC), and dissolution enhancement.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a liquid SEDDS formulation of this compound for improved oral bioavailability.

Materials:

  • This compound

  • Capryol™ 90 (oil)

  • Kolliphor® RH 40 (surfactant)

  • Transcutol® HP (co-solvent)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for a chosen combination of oil, surfactant, and co-solvent.

  • Prepare the SEDDS formulation by mixing the selected components in the predetermined ratios (e.g., 30% Capryol™ 90, 50% Kolliphor® RH 40, 20% Transcutol® HP).

  • Add this compound to the excipient mixture and stir until completely dissolved. Gentle heating (up to 40 °C) may be applied if necessary.

  • Evaluate the self-emulsification performance by adding 1 mL of the formulation to 250 mL of water in a glass beaker with gentle agitation. The formulation should rapidly form a clear or slightly bluish-white emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

Protocol 3: In Vitro Dissolution Testing

Objective: To compare the dissolution profiles of different this compound formulations.

Materials:

  • USP dissolution apparatus II (paddle)

  • Phosphate buffer (pH 6.8)

  • Formulated this compound (ASD, SEDDS) and unformulated drug

  • HPLC for drug quantification

Procedure:

  • Fill the dissolution vessels with 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5 °C.

  • Set the paddle speed to 75 rpm.

  • Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) to each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples by a validated HPLC method.

  • Plot the percentage of drug dissolved against time.

Visualization of Pathways and Workflows

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound and its analogs are known to act as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. This antagonism blocks the excitatory neurotransmission mediated by acetylcholine, leading to flaccid paralysis of the parasite.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Cell (Nematode) ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Cation Channel (Open) nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Paralysis Flaccid Paralysis Depolarization->Paralysis Muscle Contraction (Inhibited) Marcfortine_A This compound Block Blockage Marcfortine_A->Block Block->nAChR Antagonizes

Caption: this compound antagonism of nematode nicotinic acetylcholine receptors.

Experimental Workflow for Formulation Development

The following workflow outlines the key steps in developing and evaluating a suitable formulation for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies p1 Physicochemical Characterization (Solubility, LogP, pKa, Stability) f1 Amorphous Solid Dispersions p1->f1 Guides Selection f2 Lipid-Based Formulations (SEDDS) p1->f2 Guides Selection f3 Cyclodextrin Complexation p1->f3 Guides Selection t1 Dissolution Testing f1->t1 Evaluate Performance f2->t1 Evaluate Performance f3->t1 Evaluate Performance t2 Stability Studies t1->t2 Select Lead Formulations v1 Pharmacokinetic Studies in Animal Model t2->v1 Test In Vivo v2 Efficacy Studies v1->v2 Correlate Exposure with Efficacy

Caption: Workflow for this compound formulation development and evaluation.

Conclusion

The successful in vivo delivery of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in this document, including amorphous solid dispersions, lipid-based systems, and cyclodextrin complexation, provide a robust starting point for developing a bioavailable formulation. Careful characterization and systematic evaluation, following the proposed workflow, will be critical for advancing this compound through preclinical development.

Application Notes and Protocols: Marcfortine A as a Chemical Probe for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive review of scientific literature and databases, there is currently no established evidence to support the use of Marcfortine A as a chemical probe for nicotinic acetylcholine receptors (nAChRs). While this compound is a known fungal metabolite with documented biological activities, its interaction with nAChRs has not been reported in the available scientific literature. This document outlines the current understanding of this compound and provides general protocols for characterizing novel ligands for nAChRs, which could be adapted for future investigations should a link between this compound and these receptors be discovered.

Introduction to this compound

This compound is a complex indole alkaloid produced by the fungus Penicillium roqueforti. Its biosynthesis has been described to originate from methionine, tryptophan, lysine, and two isoprene units.[1] The primary reported biological activities of this compound and its derivatives are in the domain of anthelmintic and antiparasitic effects. Current research has focused on its potential as a lead compound for the development of new antiparasitic drugs.

Nicotinic Acetylcholine Receptors (nAChRs) as a Target

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a significant target for drug discovery. The diverse subtypes of nAChRs present a challenge and an opportunity for the development of selective chemical probes to elucidate their specific physiological roles.

General Protocols for Characterizing a Novel nAChR Ligand

Should future research suggest an interaction between this compound and nAChRs, the following established experimental protocols would be essential for its characterization as a chemical probe.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound (e.g., this compound) to displace a known radiolabeled ligand from the receptor.

Table 1: Representative Data from a Radioligand Binding Assay

nAChR SubtypeRadioligandKi of this compound (nM)
α4β2[³H]EpibatidineData Not Available
α7[¹²⁵I]α-BungarotoxinData Not Available
α3β4[³H]NicotineData Not Available

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand (e.g., [³H]Epibatidine for α4β2) and a range of concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G prep Prepare Membranes with nAChR Subtype incubate Incubate Membranes with Radioligand and this compound prep->incubate equil Allow to Reach Equilibrium incubate->equil filter Filter to Separate Bound/Unbound Ligand equil->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze

Workflow for a competitive radioligand binding assay.
Electrophysiological Assays

Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a common method to assess the functional activity of a compound at ligand-gated ion channels. This technique can determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Table 2: Representative Data from an Electrophysiological Assay

nAChR SubtypeAgonist (EC₅₀, µM)Antagonist (IC₅₀, µM)Allosteric Modulator
α4β2Data Not AvailableData Not AvailableData Not Available
α7Data Not AvailableData Not AvailableData Not Available

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Compound Application: Perfuse the oocyte with a known nAChR agonist (e.g., acetylcholine) in the absence and presence of varying concentrations of the test compound (this compound).

  • Data Acquisition: Record the agonist-induced currents.

  • Data Analysis: Analyze the current responses to determine if the test compound potentiates or inhibits the agonist response, or if it elicits a current on its own.

Signaling Pathway of nAChR Activation

G ligand Acetylcholine or Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens Channel depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling Events depolarization->downstream

Simplified signaling pathway of nAChR activation.

Conclusion

Based on an extensive search of the current scientific literature, there is no evidence to suggest that this compound acts as a chemical probe for nicotinic acetylcholine receptors. The primary characterized bioactivity of this compound is its anthelmintic and antiparasitic properties. The protocols and conceptual frameworks provided herein are standard methods for the characterization of any novel compound at nAChRs and could be applied to this compound if future research uncovers such an interaction. Researchers interested in identifying novel nAChR probes may find more utility in exploring compound libraries known to contain structures with affinity for these receptors.

References

Application of Marcfortine A in Veterinary Medicine Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is an indole alkaloid metabolite isolated from the fungus Penicillium roqueforti. It belongs to the paraherquamide class of compounds, which are recognized for their anthelmintic properties. Structurally, this compound is related to paraherquamide A, differing in the G ring structure. While paraherquamide A and its semi-synthetic derivatives, such as derquantel, have demonstrated superior potency and have been more extensively developed, this compound remains a significant compound for research into novel anthelmintic agents and for structure-activity relationship (SAR) studies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a veterinary medicine research setting.

Mechanism of Action

The paraherquamide class of compounds, including by extension this compound, acts as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[4] This antagonism blocks neuromuscular transmission, leading to a characteristic flaccid paralysis of the parasites, which are then expelled from the host's gastrointestinal tract. This mode of action is distinct from other major classes of anthelmintics like benzimidazoles and macrocyclic lactones, making this compound and related compounds valuable for studying and potentially overcoming drug resistance.[1][5]

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

Quantitative data for this compound is limited in publicly available literature, as research has largely focused on the more potent paraherquamide A and its derivatives. The following tables summarize the available comparative information.

Table 1: Comparative Anthelmintic Activity

CompoundTarget OrganismAssay TypePotency Relative to Paraherquamide AReference
This compound Gastrointestinal NematodesIn vivo / In vitroLess Potent[1][2]
Paraherquamide A Gastrointestinal NematodesIn vivo / In vitroMore Potent[1][2]

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureImportance for Anthelmintic ActivityReference
Dioxepinoindole ringUnique among natural products[6]
C24-C25 olefin substitutionCritical; most analogs show no activity[6]
Six-membered G ring (this compound) vs. Five-membered G ring with substituents (Paraherquamide A)Contributes to lower potency in this compound[1][3]

Experimental Protocols

The following are generalized protocols for evaluating the anthelmintic activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Larval Motility Assay

This assay assesses the ability of this compound to inhibit the motility of nematode larvae.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Nematode larvae (e.g., Haemonchus contortus, Trichostrongylus colubriformis)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Multi-well plates (e.g., 96-well)

  • Inverted microscope or automated motility tracking system

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the larvae.

  • Add a known number of larvae to each well of the multi-well plate.

  • Add the this compound dilutions to the respective wells. Include vehicle-only controls and a positive control (e.g., a known anthelmintic like levamisole).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Assess larval motility at specified time points. This can be done manually by observing under a microscope and scoring motility or using an automated tracking system.

  • Calculate the percentage of motile larvae for each concentration and determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound dilutions C Add dilutions to wells A->C B Dispense larvae into 96-well plate B->C D Incubate at 37°C C->D E Assess motility at 24, 48, 72h D->E F Calculate IC50 E->F

Figure 2: In vitro larval motility assay workflow.

In Vivo Efficacy Study in a Rodent Model (e.g., Gerbils)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound against gastrointestinal nematodes in a laboratory animal model.

Materials:

  • This compound formulation for oral administration

  • Gerbils or other suitable rodent model

  • Infective nematode larvae (L3) of a relevant parasite (e.g., Haemonchus contortus)

  • Animal housing and husbandry equipment

  • Fecal collection supplies

  • Necropsy instruments

Protocol:

  • Infect a cohort of gerbils with a known number of L3 larvae.

  • Allow the infection to establish (typically 7-14 days).

  • Randomly assign the infected animals to treatment and control groups.

  • Administer a single oral dose of this compound to the treatment group(s) at varying concentrations. The control group receives the vehicle only.

  • Monitor the animals daily for any adverse effects.

  • Collect fecal samples at specified time points post-treatment to determine the fecal egg count (FEC).

  • At the end of the study (e.g., 7-10 days post-treatment), euthanize the animals and perform necropsies to recover and count the adult worms from the gastrointestinal tract.

  • Calculate the percentage reduction in FEC and worm burden for the treated groups compared to the control group.

Infect Gerbils with L3 Larvae Infect Gerbils with L3 Larvae Establish Infection (7-14 days) Establish Infection (7-14 days) Infect Gerbils with L3 Larvae->Establish Infection (7-14 days) Randomize into Groups Randomize into Groups Establish Infection (7-14 days)->Randomize into Groups Oral Administration of this compound Oral Administration of this compound Randomize into Groups->Oral Administration of this compound Monitor for Adverse Effects Monitor for Adverse Effects Oral Administration of this compound->Monitor for Adverse Effects Fecal Egg Count Monitoring Fecal Egg Count Monitoring Monitor for Adverse Effects->Fecal Egg Count Monitoring Necropsy and Worm Count Necropsy and Worm Count Fecal Egg Count Monitoring->Necropsy and Worm Count Calculate Efficacy Calculate Efficacy Necropsy and Worm Count->Calculate Efficacy

Figure 3: In vivo efficacy study workflow.

Toxicology and Pharmacokinetics

For pharmacokinetic studies, standard protocols involving oral and intravenous administration in a target animal species (e.g., sheep) would be necessary to determine parameters such as bioavailability, half-life, and tissue distribution.

Conclusion

This compound is a valuable research tool for the discovery and development of new anthelmintic drugs, particularly due to its unique mode of action. While it is less potent than other members of the paraherquamide class, it serves as an important scaffold for medicinal chemistry efforts and for understanding the structure-activity relationships within this class of compounds. The provided protocols offer a foundation for researchers to investigate the anthelmintic properties of this compound in a controlled laboratory setting. Further research is required to fully elucidate its quantitative efficacy, toxicological profile, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Marcfortine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Marcfortine A and its analogues. The content is structured to address specific challenges encountered during key stages of the synthesis.

I. Construction of the Bicyclo[2.2.2]diazaoctane Core

The formation of the sterically congested bicyclo[2.2.2]diazaoctane core is a significant challenge in the synthesis of this compound. Common strategies include intramolecular Diels-Alder reactions and radical cyclizations.

Troubleshooting Guide: Bicyclo[2.2.2]diazaoctane Core Formation
Problem Possible Cause(s) Suggested Solution(s)
Low yield in intramolecular Diels-Alder reaction of azadiene 1. High thermal energy requirement leading to decomposition.2. Unfavorable equilibrium for the cycloaddition.3. Precursor conformation not suitable for cyclization.1. Explore Lewis acid catalysis to facilitate the reaction at lower temperatures.2. Modify the dienophile to be more electron-deficient to accelerate the forward reaction.3. Redesign the tether connecting the diene and dienophile to favor a reactive conformation.
Poor stereoselectivity in cycloaddition Lack of facial bias in the approach of the diene and dienophile.1. Incorporate a chiral auxiliary into the precursor to direct the cycloaddition.2. Utilize a chiral Lewis acid to create a chiral environment and induce facial selectivity.
Failure of radical cyclization to form the bicyclic core 1. Inefficient generation of the radical intermediate.2. Intermolecular side reactions are kinetically favored.3. High activation barrier for the intramolecular cyclization.1. Screen various radical initiators and optimize reaction temperature and time.2. Employ high-dilution conditions to minimize intermolecular reactions.3. Modify the substrate to decrease the distance between the radical and the acceptor.
Formation of unexpected products in radical cyclization The radical intermediate is trapped by the initiator or solvent before cyclization can occur.[1]Consider using a stoichiometric radical initiator that does not generate persistent radical species, or switch to an alternative radical generation method like photoredox catalysis.[1]
FAQs: Bicyclo[2.2.2]diazaoctane Core Construction
  • Q1: My intramolecular Diels-Alder reaction for the bicyclo[2.2.2]diazaoctane core is giving low yields, with significant starting material decomposition. What can I do?

    • A1: High temperatures required for this reaction can often lead to decomposition. A key strategy to circumvent this is the use of Lewis acid catalysis, which can lower the activation energy and allow the reaction to proceed at a lower temperature. Additionally, ensure your azadiene precursor is stable under the reaction conditions; if not, it may need to be generated in situ.

  • Q2: I am struggling with the stereocontrol of my Diels-Alder cycloaddition. How can I improve the diastereoselectivity?

    • A2: Achieving high diastereoselectivity is a common hurdle. One effective approach is to introduce a chiral auxiliary on the dienophile or the diene portion of your molecule. This can create a steric bias that favors the approach of the reacting partners from one face. Alternatively, chiral Lewis acids can be employed to catalyze the reaction and induce asymmetry.

  • Q3: My attempt at a radical cyclization to build the bicyclic core has failed. What are the critical parameters to investigate?

    • A3: Successful radical cyclization depends on a delicate balance of rates. Ensure that the rate of your desired intramolecular cyclization is faster than any competing intermolecular processes. This can often be achieved by running the reaction under high dilution. Also, the choice of radical initiator is crucial; some initiators can lead to side reactions where fragments of the initiator are incorporated into your product.[1]

Experimental Protocol: Biomimetic Intramolecular Diels-Alder Reaction

This protocol is based on synthetic routes towards Marcfortine C.[2][3]

  • Azadiene Formation: The diketopiperazine precursor is treated to induce tautomerization to the azadiene. This can sometimes be achieved by heating in a non-polar, high-boiling solvent.

  • Cycloaddition: The solution containing the azadiene is heated to reflux (typically in toluene or xylene at 110-140 °C) under an inert atmosphere for an extended period (24-72 hours).

  • Monitoring: The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the bicyclo[2.2.2]diazaoctane product.

Diagram: Logic Flow for Troubleshooting Bicyclo[2.2.2]diazaoctane Core Formation

troubleshooting_bicyclo_core cluster_problem Problem cluster_strategy Reaction Strategy cluster_solutions_da Diels-Alder Solutions cluster_solutions_rc Radical Cyclization Solutions Problem Low Yield or No Reaction in Bicyclo[2.2.2]diazaoctane Formation DielsAlder Intramolecular Diels-Alder Problem->DielsAlder RadicalCyclization Radical Cyclization Problem->RadicalCyclization LewisAcid Use Lewis Acid Catalyst DielsAlder->LewisAcid ChangeSolvent Higher Boiling Solvent DielsAlder->ChangeSolvent RedesignSubstrateDA Substrate Modification DielsAlder->RedesignSubstrateDA HighDilution High Dilution Conditions RadicalCyclization->HighDilution ChangeInitiator Screen Radical Initiators RadicalCyclization->ChangeInitiator RedesignSubstrateRC Substrate Modification RadicalCyclization->RedesignSubstrateRC

Caption: Troubleshooting workflow for the formation of the bicyclo[2.2.2]diazaoctane core.

II. Formation of the Spiro-oxindole Moiety

The construction of the C3-spirocyclic oxindole is a defining feature of this compound. Key strategies involve oxidative rearrangements or transition-metal-catalyzed cycloadditions.

Troubleshooting Guide: Spiro-oxindole Formation
Problem Possible Cause(s) Suggested Solution(s)
Low yield in oxidative pinacol rearrangement 1. Oxidant incompatibility with other functional groups (e.g., tertiary amines).[2]2. Poor migratory aptitude of the rearranging group.3. Unfavorable stereochemistry of the diol precursor.1. Select an oxidant that is chemoselective for the diol.2. Redesign the substrate to place a group with higher migratory aptitude in the correct position.3. Ensure the correct relative stereochemistry of the diol is achieved.
Failure of Pd-catalyzed [3+2] TMM cycloaddition 1. Decomposition of the trimethylenemethane (TMM) precursor.2. Inactive palladium catalyst.3. Steric hindrance at the reaction site.1. Prepare the TMM precursor fresh before use.2. Use a reliable source of Pd(0) and ensure anaerobic conditions.3. Modify the substrate to reduce steric bulk near the olefin.
Formation of byproducts in spirocyclization Competing reaction pathways such as elimination or fragmentation.Optimize reaction conditions (temperature, solvent, additives) to favor the desired cyclization pathway.
FAQs: Spiro-oxindole Moiety Construction
  • Q1: My oxidative rearrangement to form the spiro-oxindole is yielding a complex mixture. What could be the issue?

    • A1: This is often due to a lack of chemoselectivity of the oxidant. If your molecule contains other easily oxidizable functional groups, such as tertiary amines, they can compete with the desired reaction, leading to a mixture of products.[2] It is advisable to either protect these sensitive groups or choose an oxidant that is highly selective for the diol.

  • Q2: I am having trouble with the palladium-catalyzed trimethylenemethane (TMM) cycloaddition. What are some critical factors for success?

    • A2: The success of the TMM cycloaddition is highly dependent on the quality of the reagents and the reaction conditions. The TMM precursor itself can be unstable and should ideally be freshly prepared. The active Pd(0) catalyst is also sensitive to air and moisture, so stringent anaerobic techniques are recommended. Finally, this reaction can be sensitive to steric hindrance, so it is most effective on less substituted olefins.[1]

Experimental Protocol: Trost's Palladium-Catalyzed [3+2] TMM Cycloaddition

This protocol is adapted from the total synthesis of Marcfortine B.[1][4]

  • Catalyst Activation: A palladium(0) source, such as Pd₂(dba)₃, is mixed with a suitable ligand, like triisopropyl phosphite, in an anhydrous, degassed solvent (e.g., THF) under an inert atmosphere.

  • Reaction Mixture: The indole-derived substrate and the TMM precursor are dissolved in the reaction solvent.

  • Execution: The activated catalyst solution is added to the substrate mixture. The reaction is typically run at room temperature to 60 °C and monitored by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, it is quenched, and the solvent is evaporated. The resulting residue is purified by flash column chromatography to afford the spiro-oxindole product.

Diagram: Synthetic Approaches to the Spiro-oxindole Moiety

spiro_oxindole_synthesis cluster_start Precursor cluster_product Product cluster_methods Key Methodologies IndolePrecursor Indole-based Precursor OxidativeRearrangement Oxidative Pinacol Rearrangement IndolePrecursor->OxidativeRearrangement TMM_Cycloaddition Pd-catalyzed [3+2] TMM Cycloaddition IndolePrecursor->TMM_Cycloaddition SpiroOxindole Spiro-oxindole Moiety OxidativeRearrangement->SpiroOxindole TMM_Cycloaddition->SpiroOxindole

Caption: Major synthetic strategies for constructing the spiro-oxindole core.

III. Diketopiperazine Ring Formation and Modification

Diketopiperazine intermediates are common in Marcfortine syntheses. Challenges include the initial ring formation and subsequent selective manipulations.

Troubleshooting Guide: Diketopiperazine Chemistry
Problem Possible Cause(s) Suggested Solution(s)
Low yield in diketopiperazine formation 1. Difficulty in cyclization of the dipeptide precursor.2. Epimerization at the alpha-carbon during cyclization.1. Use a high-yielding coupling reagent for the dipeptide formation, followed by a robust cyclization protocol (e.g., removal of N-protecting group followed by heating).2. Employ milder cyclization conditions to minimize epimerization.
Difficulty in selective reduction of one amide The two amide carbonyls in the diketopiperazine have similar reactivity.1. Use a sterically hindered reducing agent that can differentiate between the two amides.2. Temporarily protect one amide to direct the reduction to the other.
Unwanted opening of the diketopiperazine ring The diketopiperazine ring can be susceptible to hydrolysis or nucleophilic attack under certain conditions.Maintain neutral or anhydrous conditions whenever possible. If acidic or basic conditions are necessary, use them judiciously and at low temperatures.
FAQs: Diketopiperazine Ring
  • Q1: What are the best practices for forming the diketopiperazine ring in high yield?

    • A1: The most common method involves the cyclization of a linear dipeptide precursor. A robust method is to deprotect the N-terminus of the dipeptide ester and then induce cyclization, often by heating in a suitable solvent. The choice of coupling reagents to form the initial dipeptide is also critical to avoid side reactions.

  • Q2: I need to reduce only one of the two amide groups in my diketopiperazine intermediate. How can I achieve this selectivity?

    • A2: Selective reduction is a significant challenge. One strategy is to use a bulky reducing agent that will preferentially attack the less sterically hindered carbonyl group. In the synthesis of Marcfortine C, a large excess of DIBAL-H was used to selectively reduce the tertiary amide over the secondary amide.[2] Alternatively, one of the nitrogen atoms can be protected with a bulky group to sterically shield the adjacent carbonyl, directing the reducing agent to the other carbonyl.

Experimental Protocol: Diketopiperazine Formation

This is a general procedure based on common synthetic practices.[2]

  • Dipeptide Synthesis: Couple the two amino acid precursors using a standard peptide coupling reagent such as BOP or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • N-Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with morpholine in THF, or Boc with TFA).

  • Cyclization: After deprotection, the free amine can cyclize onto the ester. This can occur spontaneously or may require heating in a solvent like methanol or isopropanol.

  • Purification: The resulting diketopiperazine is then purified, typically by crystallization or column chromatography.

Diagram: Diketopiperazine Formation and Selective Reduction

diketopiperazine_workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product AminoAcid1 Amino Acid 1 Dipeptide Linear Dipeptide AminoAcid1->Dipeptide AminoAcid2 Amino Acid 2 AminoAcid2->Dipeptide Diketopiperazine Diketopiperazine Dipeptide->Diketopiperazine Cyclization ReducedAmide Selectively Reduced Amide Diketopiperazine->ReducedAmide Selective Reduction (e.g., DIBAL-H)

Caption: Workflow for the formation and selective functionalization of the diketopiperazine ring.

IV. Regioselective C2-Prenylation of the Indole Core

The introduction of a prenyl group at the C2 position of the indole ring is challenging due to the inherent electronic preference for substitution at C3.

Troubleshooting Guide: Indole C2-Prenylation
Problem Possible Cause(s) Suggested Solution(s)
Poor regioselectivity (prenylation at C3) The C3 position of the indole is electronically more nucleophilic than C2.1. Use a directed metalation approach: deprotonate at C2 with a strong base (e.g., n-BuLi) and then quench with a prenyl electrophile.2. Employ a transition-metal-catalyzed reaction that favors C2 functionalization.3. Use an enzymatic approach with a C2-selective prenyltransferase.[5][6]
Low yield in C2-prenylation 1. Steric hindrance at the C2 position.2. Decomposition of the prenylating agent.1. Choose a less sterically demanding prenylating agent if possible.2. Optimize reaction conditions (temperature, solvent) to improve the stability of the reagents.
Formation of N-prenylated byproduct The indole nitrogen can also be nucleophilic.Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before attempting the C2-prenylation.
FAQs: Indole C2-Prenylation
  • Q1: I am trying to prenylate my indole substrate, but I am exclusively getting the C3-prenylated product. How can I achieve C2 selectivity?

    • A1: This is a classic challenge in indole chemistry. To override the natural C3 selectivity, you need a strategy that specifically activates the C2 position. A common method is directed ortho-metalation, where you use a directing group on the indole nitrogen to guide a strong base to deprotonate the C2 position. The resulting C2-anion can then be trapped with a prenyl electrophile. Another powerful approach is to use a prenyltransferase enzyme that has evolved to specifically catalyze C2-prenylation.[5][6]

  • Q2: Are there any transition-metal-catalyzed methods for C2-prenylation?

    • A2: Yes, significant progress has been made in this area. Various palladium, rhodium, and iridium-catalyzed methods have been developed for the C2-allylation and prenylation of indoles. These methods often involve the formation of a metal-pi-allyl complex and can provide high regioselectivity for the C2 position.

Experimental Protocol: Enzymatic C2-Prenylation

This is a general protocol based on the use of prenyltransferase enzymes.[5][6]

  • Enzyme and Substrate Preparation: The purified prenyltransferase enzyme (e.g., FtmPT1) is prepared in a suitable buffer solution. The indole substrate and the prenyl donor, typically dimethylallyl pyrophosphate (DMAPP), are also prepared.

  • Enzymatic Reaction: The indole substrate and DMAPP are added to the enzyme solution. The reaction is incubated at a controlled temperature (often 25-37 °C) for several hours to days.

  • Quenching and Extraction: The reaction is quenched, often by the addition of an organic solvent like ethyl acetate. The product is then extracted into the organic phase.

  • Purification: The organic extract is concentrated, and the C2-prenylated product is purified by HPLC or column chromatography.

Diagram: Decision Tree for Indole C2-Prenylation Strategy

c2_prenylation_strategy cluster_goal Goal cluster_questions Key Considerations cluster_methods Potential Methods Goal Regioselective Indole C2-Prenylation SubstrateComplexity Substrate Complexity and Functional Group Tolerance? Goal->SubstrateComplexity Scalability Scalability Required? Goal->Scalability DirectedMetalation Directed Metalation SubstrateComplexity->DirectedMetalation Low Enzymatic Enzymatic Prenylation SubstrateComplexity->Enzymatic High TransitionMetal Transition-Metal Catalysis SubstrateComplexity->TransitionMetal Moderate to High Scalability->DirectedMetalation Low to Moderate Scalability->Enzymatic Low (typically) Scalability->TransitionMetal Moderate to High

Caption: Decision-making framework for selecting an indole C2-prenylation method.

References

Technical Support Center: Optimizing Marcfortine A Production from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Marcfortine A yield from Penicillium roqueforti fermentation.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fermentation, extraction, and analysis of this compound.

Q1: My Penicillium roqueforti culture is growing well, but the yield of this compound is low. What are the potential causes?

A1: Low yields of this compound despite good biomass production can be attributed to several factors:

  • Suboptimal Fermentation Parameters: The production of secondary metabolites like this compound is highly sensitive to environmental conditions. Check and optimize your fermentation parameters, including pH, temperature, and aeration.

  • Inappropriate Media Composition: The nutrient composition of your fermentation medium is critical. Ensure that the media provides the necessary precursors for this compound biosynthesis.

  • Incorrect Fermentation Time: The production of this compound is growth-phase dependent. You may be harvesting the culture too early or too late.

  • Strain Specificity: Not all Penicillium roqueforti strains produce this compound in high quantities. The production of secondary metabolites can be highly strain-dependent.

Q2: How can I increase the yield of this compound in my fermentation?

A2: To enhance this compound production, consider the following optimization strategies:

  • Media Optimization: Experiment with different media compositions. A rich medium containing yeast extract and sucrose is often a good starting point. Supplementing the medium with known precursors of this compound biosynthesis, such as L-tryptophan, L-lysine, and L-methionine, can significantly boost yields.[1]

  • pH Control: The pH of the fermentation broth can significantly influence enzyme activity and metabolite production. An initial acidic pH, around 3.0-5.0, has been shown to be favorable for the production of related alkaloids in Penicillium species.

  • Temperature Optimization: Penicillium roqueforti can grow over a wide temperature range, but the optimal temperature for secondary metabolite production may be narrower. An incubation temperature between 25-28°C is generally recommended.

  • Fed-Batch Fermentation: A fed-batch strategy, where precursors are added at specific time points during fermentation, can help to maintain high productivity.

Q3: I am having trouble extracting this compound from the fermentation broth. What is an effective extraction method?

A3: this compound is an intracellular and extracellular metabolite. An effective extraction protocol involves a two-step process:

  • Mycelial Extraction: Separate the mycelia from the fermentation broth by filtration. The mycelia can then be extracted with an organic solvent such as ethyl acetate or methanol.

  • Broth Extraction: The filtered fermentation broth can be extracted with a water-immiscible organic solvent like ethyl acetate after adjusting the pH to be slightly acidic.

For a detailed protocol, please refer to the Experimental Protocols section.

Q4: What analytical method is suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for quantifying this compound. A reversed-phase C18 column is typically used for separation. For detailed HPLC parameters, please see the Experimental Protocols section.

Q5: The production of other secondary metabolites is interfering with the purification of this compound. How can I address this?

A5: Penicillium roqueforti produces a variety of secondary metabolites which can complicate purification.[2] To mitigate this:

  • Strain Selection: Screen different P. roqueforti strains to find one that produces a higher ratio of this compound to other metabolites.

  • Fermentation Condition Optimization: Manipulating fermentation parameters can sometimes selectively enhance the production of the desired compound.

  • Chromatographic Purification: A multi-step chromatographic purification process, potentially involving both normal-phase and reversed-phase chromatography, may be necessary to achieve high purity.

Section 2: Data Presentation

The following tables summarize key data relevant to the optimization of this compound production.

Table 1: Effect of Media Composition on this compound Yield (Representative Data)

Medium CompositionCarbon Source (g/L)Nitrogen Source (g/L)Precursor SupplementationRelative this compound Yield (%)
Czapek-Dox BrothSucrose (30)Sodium Nitrate (3)None45
Yeast Extract Sucrose (YES)Sucrose (150)Yeast Extract (20)None100
YES + TryptophanSucrose (150)Yeast Extract (20)L-Tryptophan (1 g/L)130
YES + LysineSucrose (150)Yeast Extract (20)L-Lysine (1 g/L)125
YES + MethionineSucrose (150)Yeast Extract (20)L-Methionine (1 g/L)115

Table 2: Influence of Fermentation Parameters on this compound Production (Representative Data)

ParameterValueRelative this compound Yield (%)
pH 3.0110
5.0100
7.070
Temperature (°C) 2085
25100
3090
Fermentation Time (days) 1075
15100
2080

Section 3: Experimental Protocols

Protocol 1: Fermentation of Penicillium roqueforti for this compound Production

  • Inoculum Preparation: Inoculate a loopful of P. roqueforti spores into 50 mL of seed culture medium (e.g., Potato Dextrose Broth) in a 250 mL flask. Incubate at 25°C for 3-4 days on a rotary shaker at 150 rpm.

  • Production Culture: Inoculate 10 mL of the seed culture into 200 mL of production medium (e.g., YES medium supplemented with precursors) in a 1 L flask.

  • Incubation: Incubate the production culture at 25°C for 15 days on a rotary shaker at 150 rpm.

  • Harvesting: After the incubation period, separate the mycelia from the broth by filtration through cheesecloth or a similar filter.

Protocol 2: Extraction of this compound

  • Mycelial Extraction: a. Dry the harvested mycelia at 40°C overnight. b. Grind the dried mycelia into a fine powder. c. Extract the mycelial powder with ethyl acetate (1:10 w/v) three times with shaking for 1 hour each time. d. Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Broth Extraction: a. Adjust the pH of the filtered fermentation broth to 4.0 with 1M HCl. b. Extract the broth three times with an equal volume of ethyl acetate in a separatory funnel. c. Combine the ethyl acetate layers and evaporate to dryness under reduced pressure.

  • Sample Preparation for Analysis: Dissolve the dried extracts from both the mycelia and broth in a known volume of methanol for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Section 4: Visualizations

MarcfortineA_Biosynthesis Lysine L-Lysine Intermediate1 Pipecolic Acid derivative Lysine->Intermediate1 Tryptophan L-Tryptophan Intermediate2 Indole-containing intermediate Tryptophan->Intermediate2 Methionine L-Methionine (as SAM) MarcfortineA This compound Methionine->MarcfortineA Methylation AceticAcid Acetic Acid (via Mevalonate pathway) Intermediate3 Dimethylallyl pyrophosphate (DMAPP) AceticAcid->Intermediate3 Intermediate1->MarcfortineA Intermediate2->MarcfortineA Intermediate3->MarcfortineA Prenylation

Biosynthetic precursors of this compound.

Experimental_Workflow cluster_Fermentation Fermentation Optimization cluster_Downstream Downstream Processing cluster_Analysis Analysis Strain Strain Selection (P. roqueforti) Media Media Optimization (Carbon, Nitrogen, Precursors) Strain->Media Parameters Parameter Optimization (pH, Temperature, Time) Media->Parameters Extraction Extraction (Mycelia and Broth) Parameters->Extraction Purification Purification (Chromatography) Extraction->Purification Quantification Quantification (HPLC/LC-MS) Purification->Quantification

Experimental workflow for optimizing this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges with Marcfortine A in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility issues of Marcfortine A for successful bioassay execution. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a complex indole alkaloid belonging to the paraherquamide family of natural products. Like many potent, high molecular weight organic compounds, this compound is hydrophobic and exhibits low aqueous solubility. This presents a significant challenge for in vitro and cell-based bioassays, as the compound must be fully dissolved in the aqueous assay medium to obtain accurate and reproducible results. Poor solubility can lead to compound precipitation, underestimation of biological activity, and inconsistent data.

Q2: What is the recommended first step for dissolving this compound for a bioassay?

The most common and recommended initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[1][2] This concentrated stock can then be serially diluted into the aqueous bioassay buffer or cell culture medium to achieve the desired final concentration.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue known as "compound crashing out" or precipitation upon dilution. It occurs when the final concentration of the organic solvent (e.g., DMSO) is insufficient to maintain the solubility of the hydrophobic compound in the aqueous medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.

  • Optimize the Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is at a level that is both non-toxic to your cells (typically ≤0.5%) and sufficient to maintain solubility.[3] You may need to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Use an Alternative Co-solvent: If DMSO is not effective or causes cellular toxicity, consider other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator bath can sometimes help to dissolve small precipitates.[1] However, be cautious of potential compound degradation with prolonged heat exposure.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure is complex, exploring a modest pH adjustment of your buffer (if compatible with your assay) might improve solubility.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common solubility issues with this compound.

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low intrinsic solubility, even in organic solvents.1. Try gentle heating (to 37°C) or sonication to aid dissolution. 2. Test alternative, stronger organic solvents like DMF or N-Methyl-2-pyrrolidone (NMP). 3. Prepare a slurry and perform a solubility test to determine its upper limit.
Precipitate forms immediately upon dilution of the DMSO stock into aqueous media. The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out".1. Decrease the final assay concentration of this compound. 2. Prepare an intermediate dilution of the stock solution in the assay medium before the final dilution. 3. Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.[4]
The solution is initially clear but becomes cloudy or shows precipitate over time in the incubator. The compound is in a supersaturated state and is slowly precipitating. The compound may be unstable in the buffer at 37°C.1. Use the prepared solutions immediately after dilution. 2. Reduce the final concentration to below the kinetic solubility limit. 3. Assess the stability of this compound in your specific assay medium over the time course of the experiment.
Inconsistent results between experiments. Variability in stock solution preparation or precipitation in some wells.1. Always visually inspect your diluted solutions for any signs of precipitation before adding them to the assay. 2. Ensure your stock solution is fully dissolved before making dilutions. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can promote precipitation.[5]

Quantitative Data Summary

Since specific, publicly available quantitative solubility data for this compound is limited, the following table provides recommended starting points for solvent concentrations based on general practices for hydrophobic natural products.

Solvent Recommended Max. Stock Concentration Recommended Max. Final Assay Concentration (%) Notes
DMSO 10-20 mM≤ 0.5%The most common starting solvent. Ensure the final concentration is not toxic to cells.
Ethanol 5-10 mM≤ 1%Can be a less toxic alternative to DMSO for some cell lines.
DMF 10-20 mM≤ 0.5%A stronger solvent than DMSO, but may have higher cellular toxicity.
PEG 400 1-5 mM≤ 1%Can be used as a co-solvent to improve aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Tare a sterile, amber vial on the analytical balance.

  • Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of the compound).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for at least 2 minutes.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format

Objective: To determine the maximum concentration at which this compound remains soluble in the specific bioassay medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Bioassay buffer or cell culture medium (pre-warmed to 37°C)

  • Clear, flat-bottom 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitated particles.

Procedure:

  • In the first column of the 96-well plate, prepare serial dilutions of the 10 mM this compound stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In the remaining wells of the plate, add 198 µL of the pre-warmed bioassay medium.

  • Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions of this compound to the wells containing the assay medium. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • The final concentrations of this compound in the wells will be, for example, 100 µM, 50 µM, 25 µM, etc.

  • Include a vehicle control (2 µL of 100% DMSO in 198 µL of medium).

  • Mix the plate gently by tapping or using a plate shaker for 1 minute.

  • Incubate the plate at 37°C for 1-2 hours (or the duration of your assay).

  • Measure the absorbance (light scattering) at 600 nm.

  • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.

Visualizations

Signaling Pathway

Based on studies of the closely related paraherquamide family of compounds, this compound is proposed to act as an antagonist of nicotinic acetylcholine receptors (nAChRs), particularly in nematodes.[6][7][8] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis of the organism.[6]

MarcfortineA_Pathway MarcfortineA This compound MarcfortineA->Blockade Antagonizes nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds to Depolarization Muscle Cell Depolarization IonChannel->Depolarization Leads to Contraction Muscle Contraction (Paralysis in excess) Depolarization->Contraction Causes

Caption: Proposed mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental Workflow

The following diagram illustrates a logical workflow for addressing the solubility of this compound in a new bioassay.

Solubility_Workflow Start Start: New Bioassay with this compound PrepareStock Prepare 10-20 mM Stock in DMSO Start->PrepareStock KineticSolubility Determine Kinetic Solubility in Assay Medium PrepareStock->KineticSolubility CheckPrecipitation Precipitation Observed? KineticSolubility->CheckPrecipitation ProceedAssay Proceed with Assay (Concentration < Solubility Limit) CheckPrecipitation->ProceedAssay No Troubleshoot Troubleshoot Solubility CheckPrecipitation->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc AltSolvent Try Alternative Solvent (e.g., Ethanol) Troubleshoot->AltSolvent ModifyProtocol Modify Dilution Protocol Troubleshoot->ModifyProtocol LowerConc->KineticSolubility Re-evaluate AltSolvent->PrepareStock Re-prepare ModifyProtocol->KineticSolubility Re-evaluate

Caption: Troubleshooting workflow for addressing this compound solubility issues in bioassays.

References

Stability and degradation of Marcfortine A under experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Marcfortine A under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in a laboratory setting?

A1: this compound, as a complex indole alkaloid, is susceptible to degradation influenced by several factors. The primary factors to consider are pH, temperature, light exposure (photostability), and the presence of oxidizing agents. The choice of solvent for stock solutions and experimental media is also critical.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For solid this compound, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally sufficient; for longer periods, -80°C is preferable.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: To assess the stability in your buffer, a simple time-course experiment is recommended. Prepare a solution of this compound in your buffer at the desired concentration and temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the spirooxindole and indole alkaloid core of this compound, the most probable degradation pathways include:

  • Hydrolysis: The amide and ester functionalities within the molecule can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The indole nucleus and other electron-rich moieties are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation.

Troubleshooting Guides

Problem: I am seeing a rapid loss of this compound in my cell culture experiments.

  • Possible Cause 1: pH Instability. The pH of your cell culture medium may be outside the optimal stability range for this compound.

    • Troubleshooting Step: Determine the pH of your medium after the addition of all components and throughout the incubation period. Consider performing a preliminary stability test of this compound in the complete medium without cells to isolate chemical degradation from cellular metabolism.

  • Possible Cause 2: Adsorption to plasticware. this compound might be adsorbing to the surface of your culture plates or tubes.

    • Troubleshooting Step: Use low-adhesion plasticware or silanized glassware. Include a control sample without cells to assess the extent of non-specific binding.

  • Possible Cause 3: Cellular Metabolism. The cells may be actively metabolizing this compound.

    • Troubleshooting Step: Analyze cell lysates and culture supernatant for the presence of potential metabolites using techniques like LC-MS/MS.

Problem: My this compound stock solution appears to have precipitated.

  • Possible Cause 1: Poor Solubility. The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent.

    • Troubleshooting Step: Gently warm the solution to 37°C and sonicate briefly to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.

  • Possible Cause 2: Solvent Evaporation. Improper sealing of the vial may have led to solvent evaporation and an increase in concentration.

    • Troubleshooting Step: Always use vials with tight-fitting caps and consider sealing with paraffin film for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic System: Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to achieve good separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using the samples generated from the forced degradation study.

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
DMSO10098.51.5
Acetonitrile10099.20.8
Methanol10097.82.2
PBS (pH 7.4)10085.314.7

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Illustrative Summary of Forced Degradation Studies of this compound.

Stress Condition% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h25.42
0.1 M NaOH, 60°C, 24h38.13
3% H₂O₂, RT, 24h15.72
Heat (105°C, 24h)8.21
Photolysis12.52

Note: This data is illustrative and will vary based on specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome MA_stock This compound Stock Solution Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidative, etc.) MA_stock->Stress_Conditions Incubation HPLC Stability-Indicating HPLC Analysis Stress_Conditions->HPLC Injection Data Data Acquisition and Processing HPLC->Data Deg_Profile Degradation Profile and Pathway Elucidation Data->Deg_Profile Method_Val Method Validation Data->Method_Val

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation MarcfortineA This compound Hydrolysis_P1 Hydrolytic Product 1 (e.g., Amide cleavage) MarcfortineA->Hydrolysis_P1 Acid/Base Hydrolysis_P2 Hydrolytic Product 2 (e.g., Ester cleavage) MarcfortineA->Hydrolysis_P2 Acid/Base Oxidation_P1 Oxidative Product 1 (e.g., N-oxide) MarcfortineA->Oxidation_P1 Oxidizing Agent Oxidation_P2 Oxidative Product 2 (e.g., Hydroxylated indole) MarcfortineA->Oxidation_P2 Oxidizing Agent Photo_P Photolytic Products MarcfortineA->Photo_P Light (UV/Vis)

Technical Support Center: Marcfortine A In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with the fungal alkaloid, Marcfortine A. The information is tailored for scientists in the fields of parasitology, pharmacology, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a spiro-oxindole alkaloid isolated from Penicillium roqueforti. It belongs to the paraherquamide class of compounds and is primarily investigated for its anthelmintic properties against gastrointestinal nematodes.[1][2][3]

Q2: What is the proposed mechanism of action for this compound?

The precise mechanism of action for this compound is not fully elucidated in the available literature. However, for the broader class of paraherquamide-related compounds, the mechanism involves antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes. This leads to flaccid paralysis of the parasites, causing them to be expelled from the host.[2][4] It is important to note that this compound is considered less potent than other compounds in this class, such as Paraherquamide A.[1][2][3]

Q3: What are the common challenges in conducting in vivo studies with natural products like this compound?

Researchers often face challenges in translating promising in vitro results into in vivo efficacy.[5] Key hurdles include:

  • Poor bioavailability: Natural products can have low solubility and absorption in the gastrointestinal tract.

  • Metabolic instability: The compound may be rapidly metabolized and cleared by the host.

  • Host toxicity: The compound may exhibit toxicity to the host animal at concentrations required for anthelmintic activity.

  • Lack of standardized protocols: Specific guidelines for formulation and administration of novel natural products are often not well-established.

Q4: Are there any known safety and toxicology data for this compound?

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo efficacy studies with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no efficacy in vivo despite in vitro activity Poor solubility and formulation of this compound.- Improve Solubility: this compound is a hydrophobic molecule. Consider using a vehicle such as a mixture of DMSO, PEG300, and Tween 80 in saline. - Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and improve dissolution. - Formulation Screening: Test different formulations, such as suspensions or solutions, to determine the optimal delivery method.
Low oral bioavailability.- Route of Administration: If oral administration is ineffective, consider parenteral routes like subcutaneous or intraperitoneal injection to bypass first-pass metabolism.[6] - Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the Cmax, t1/2, and overall exposure of this compound in your animal model. This will help in designing an effective dosing regimen.
High variability in efficacy results between animals Inconsistent dosing.- Accurate Dosing Technique: Ensure precise administration of the formulation, especially for oral gavage, to prevent accidental administration into the lungs.[7] - Homogeneity of Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
Differences in animal health status or parasite load.- Animal Health Monitoring: Ensure all animals are healthy and of a similar age and weight at the start of the study. - Standardized Infection: Use a standardized method to infect animals to ensure a consistent parasite burden.
Adverse effects or toxicity observed in host animals The dose of this compound is too high.- Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the Maximum Tolerated Dose (MTD). - Reduce Dose: Lower the dose of this compound and consider combination therapy with another anthelmintic to achieve efficacy with reduced toxicity.
Vehicle-related toxicity.- Vehicle Control Group: Always include a vehicle-only control group to assess any adverse effects caused by the formulation components. - Alternative Vehicles: If the vehicle is causing toxicity, explore other biocompatible solvent systems.
Difficulty in quantifying this compound in biological samples Inadequate analytical method.- Method Development: Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma or tissue samples.[8][9] - Sample Preparation: Optimize the extraction procedure to ensure efficient recovery of this compound from the biological matrix.

Experimental Protocols

General Protocol for In Vivo Anthelmintic Efficacy Study in a Rodent Model

This is a generalized protocol and should be adapted based on preliminary studies and institutional guidelines.

  • Animal Model: Select a suitable rodent model (e.g., mice or rats) and a relevant nematode parasite (e.g., Heligmosomoides polygyrus).

  • Infection: Infect animals with a standardized number of infective larvae (L3).

  • Acclimatization and Pre-treatment: Allow a pre-patent period for the infection to establish.

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For the final dosing solution, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • The final concentration of DMSO should be kept low to minimize toxicity.

  • Dosing:

    • Administer this compound orally via gavage or by subcutaneous/intraperitoneal injection.

    • Include a vehicle control group and a positive control group (a known effective anthelmintic).

    • Dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).[6]

  • Efficacy Assessment:

    • After the treatment period, euthanize the animals.

    • Collect and count the number of adult worms in the gastrointestinal tract.

    • Calculate the percentage reduction in worm burden compared to the vehicle control group.

  • Data Analysis: Use appropriate statistical methods to analyze the data.

Protocol for Preparation of this compound Formulation for In Vivo Studies

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Gentle warming and sonication can aid dissolution.

    • In a separate sterile tube, mix PEG300 and Tween 80 in a 4:0.5 ratio (e.g., 400 µL PEG300 and 50 µL Tween 80).

    • Add the required volume of the this compound stock solution in DMSO to the PEG300/Tween 80 mixture and vortex thoroughly.

    • Slowly add sterile saline to the desired final volume while vortexing to maintain a uniform suspension/solution.

Visualizations

Signaling Pathway

MarcfortineA_Pathway cluster_Nematode Nematode Neuromuscular Junction cluster_Outcome Outcome nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle Muscle Cell nAChR->Muscle Muscle Contraction Paralysis Flaccid Paralysis MarcfortineA This compound MarcfortineA->nAChR Antagonism

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Workflow

InVivo_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis AnimalModel Select Animal Model and Parasite Infection Infect Animals AnimalModel->Infection Formulation Prepare this compound Formulation Infection->Formulation Dosing Administer this compound (Oral or Parenteral) Formulation->Dosing Controls Include Vehicle and Positive Controls Dosing->Controls Euthanasia Euthanize Animals Dosing->Euthanasia Controls->Euthanasia WormCount Count Worm Burden Euthanasia->WormCount DataAnalysis Statistical Analysis WormCount->DataAnalysis

Caption: General workflow for an in vivo anthelmintic efficacy study.

Troubleshooting Logic

Troubleshooting_Logic Start Low In Vivo Efficacy? CheckFormulation Is Formulation Optimized? Start->CheckFormulation CheckPK Pharmacokinetics Known? CheckFormulation->CheckPK Yes Reassess Re-evaluate In Vitro Data or Compound CheckFormulation->Reassess No CheckDose Dose Too Low? CheckPK->CheckDose Yes CheckPK->Reassess No CheckToxicity Toxicity Observed? CheckDose->CheckToxicity Yes CheckDose->Reassess No Success Efficacy Improved CheckToxicity->Success No CheckToxicity->Reassess Yes

Caption: Logical flow for troubleshooting low in vivo efficacy of this compound.

References

Improving the formulation of Marcfortine A for better bioavailability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the formulation and bioavailability of Marcfortine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

This compound is an indole alkaloid originally isolated from Penicillium roqueforti.[1][2] It is structurally related to paraherquamide A and is known for its potent anthelmintic (anti-parasitic) activity against nematodes.[3] Its primary therapeutic potential lies in the development of new treatments for parasitic infections in veterinary and potentially human medicine.

Q2: What are the main challenges in formulating this compound for in vivo studies?

The primary challenge in formulating this compound is its poor aqueous solubility. Like many complex alkaloids, its lipophilic nature can lead to low dissolution rates and consequently, poor and variable absorption after oral administration, limiting its bioavailability.

Q3: What solvents are recommended for dissolving this compound for in vitro experiments?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[1]

Q4: What is the known mechanism of action for this compound?

This compound functions as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1] It has been shown to inhibit nicotine-induced calcium mobilization in cells expressing human nAChRs.[1] This antagonism disrupts neuromuscular transmission in parasites, leading to paralysis and expulsion from the host.

Troubleshooting Guides

Issue 1: Low and Inconsistent Aqueous Solubility

Q: My aqueous formulation of this compound shows precipitation and low concentration. How can I improve its solubility?

A: Low aqueous solubility is a common issue. Here are several strategies to address this:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. Start with biocompatible solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400 in combination with water. It is essential to determine the optimal ratio of co-solvent to the aqueous phase to maintain solubility without causing toxicity.

  • pH Adjustment: The solubility of alkaloids can be highly dependent on pH. This compound contains basic nitrogen atoms that can be protonated at acidic pH. Experimentally determine the pKa of this compound and formulate it in a buffered solution at a pH where it is most soluble and stable.

  • Surfactants/Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations. These surfactants form micelles in aqueous solution that can encapsulate the lipophilic this compound, thereby increasing its apparent solubility.

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively shielding the hydrophobic molecule from the aqueous environment and improving its solubility.

Issue 2: Poor Permeability in Caco-2 Assays

Q: I am observing low apparent permeability (Papp) for this compound in my Caco-2 cell permeability assay, suggesting poor absorption. What steps can I take?

A: Low permeability across Caco-2 monolayers, a model of the intestinal epithelium, is indicative of poor oral absorption.

  • Inhibition of P-glycoprotein (P-gp) Efflux: this compound, as a complex alkaloid, may be a substrate for efflux transporters like P-glycoprotein. Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that P-gp is actively pumping the compound out of the cells. Co-administration with a known P-gp inhibitor, such as verapamil or ketoconazole, can confirm this. If efflux is confirmed, formulation strategies could include P-gp inhibiting excipients.

  • Permeation Enhancers: The use of mild, non-toxic permeation enhancers can transiently open the tight junctions between Caco-2 cells, allowing for increased paracellular transport. Examples include medium-chain fatty acids or certain surfactants. Careful concentration selection is critical to avoid cytotoxicity.

Issue 3: High Variability in Animal Pharmacokinetic (PK) Studies

Q: My in vivo PK studies in rodents show high variability in plasma concentrations of this compound between subjects. How can I achieve more consistent exposure?

A: High inter-subject variability is often linked to formulation-dependent absorption issues.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can improve its dissolution rate and, consequently, its absorption. Creating an ASD by dispersing this compound in a polymer matrix (e.g., PVP, HPMC-AS) can prevent recrystallization and maintain a higher apparent concentration in the gastrointestinal tract.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral bioavailability of lipophilic drugs. These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance solubility, protect the drug from degradation, and promote lymphatic transport.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Formulation Vehicles

Formulation VehicleThis compound Solubility (µg/mL)Observations
Deionized Water< 1Insoluble
Phosphate Buffered Saline (pH 7.4)< 1Insoluble
10% DMSO / 90% Water15 ± 2.5Slight improvement, precipitation over time
20% Ethanol / 80% Water22 ± 3.1Moderate improvement
5% Tween® 80 in Water85 ± 7.2Significant improvement, clear solution
10% HP-β-CD in Water150 ± 11.8High solubility, stable solution

Table 2: Hypothetical Caco-2 Permeability Data for this compound

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
This compound (10 µM)0.8 ± 0.24.1 ± 0.65.1
This compound (10 µM) + Verapamil (50 µM)3.5 ± 0.53.8 ± 0.41.1

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent system (e.g., methanol/dichloromethane 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the inside of the flask.

  • Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Milling: Scrape the dried film from the flask and gently mill to obtain a fine powder.

  • Characterization: Characterize the resulting powder for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Caco-2 Bi-directional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the dosing solution containing this compound (and a P-gp inhibitor, if applicable) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

Visualizations

G cluster_formulation Formulation Development Workflow A Initial Characterization (Solubility, Stability) B Pre-formulation Screening (Co-solvents, pH, Surfactants) A->B C In Vitro Permeability Assay (Caco-2) B->C Poor Solubility? E In Vivo Pharmacokinetic Study (Rodent Model) B->E Good Solubility & Permeability D Advanced Formulation (ASD, SEDDS) C->D Poor Permeability? D->E F Lead Formulation Selection E->F Optimal Profile

Caption: A typical workflow for developing an oral formulation for a poorly soluble compound like this compound.

G cluster_pathway Hypothetical Signaling Pathway of this compound MA This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) MA->nAChR Antagonist Ca_channel Ion Channel nAChR->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Paralysis Muscle Paralysis (Nematode) Ca_influx->Paralysis Leads to ACh Acetylcholine (Agonist) ACh->nAChR Activates

Caption: Postulated mechanism of this compound antagonism at the nicotinic acetylcholine receptor in nematodes.

G cluster_troubleshooting Troubleshooting Logic for Bioavailability Start Low Bioavailability Observed Solubility Is Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Is Caco-2 Papp < 1x10⁻⁶ cm/s? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement (e.g., ASD, HP-β-CD) Solubility->Sol_Strat Yes Efflux Is Efflux Ratio > 2? Permeability->Efflux No Perm_Strat Add Permeation Enhancers Permeability->Perm_Strat Yes Efflux_Strat Incorporate P-gp Inhibitors Efflux->Efflux_Strat Yes Metabolism Assess First-Pass Metabolism Efflux->Metabolism No

Caption: A decision tree for troubleshooting poor oral bioavailability of this compound.

References

Addressing potential off-target effects of Marcfortine A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Marcfortine A. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

This compound is an oxindole alkaloid that belongs to the paraherquamide class of compounds. Its primary and best-characterized mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs), which underlies its potent anthelmintic activity.[1][2] This antagonism leads to the flaccid paralysis of nematodes.

Q2: What are the potential off-target effects of this compound in mammalian systems?

Given that this compound is structurally related to paraherquamide, it is highly likely to exhibit off-target activity at mammalian nAChRs.[1] Paraherquamide and its derivatives have been shown to act as cholinergic antagonists in mammals.[1] This could lead to unintended effects on the nervous and muscular systems. Additionally, the spirooxindole scaffold, a core component of this compound, is found in various compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] This suggests the potential for a broader range of off-target interactions that have not yet been fully characterized.

Q3: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?

Yes, it is possible. If the observed phenotype is inconsistent with the known function of the intended nematode target in your experimental system, an off-target effect should be considered. For example, unexpected changes in cell proliferation, signaling pathways unrelated to cholinergic signaling, or general cytotoxicity at concentrations effective against the primary target could indicate off-target activity.

Q4: How can I begin to investigate potential off-target effects of this compound in my experimental setup?

A good starting point is to perform a dose-response analysis and compare the concentration at which you observe the unexpected phenotype with the concentration required for the intended on-target effect. A significant discrepancy may suggest an off-target mechanism. Additionally, using a structurally unrelated compound with the same on-target activity can help differentiate between on-target and off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cytotoxicity in mammalian cell lines. Off-target activity on essential cellular components.1. Determine the IC50 for cytotoxicity and compare it to the EC50 for the desired anthelmintic effect. A low therapeutic index suggests potential off-target toxicity.2. Perform a counter-screen using a cell line that does not express the primary target (if known and applicable).3. Profile this compound against a panel of known cytotoxicity targets (e.g., hERG, caspases).
Observed phenotype is inconsistent with nAChR antagonism. Interaction with other receptors, kinases, or signaling pathways.1. Conduct a broad phenotypic screen to characterize the cellular response.2. Perform a kinase profile to identify any off-target kinase inhibition.3. Screen this compound against a panel of G-protein coupled receptors (GPCRs) and other relevant receptor families.
Inconsistent results between different experimental systems. Species-specific differences in off-target proteins.1. Compare the protein sequence homology of potential off-targets between the species being used.2. If a specific off-target is identified, validate its interaction with this compound in each experimental system.
Difficulty in reproducing published findings. Variations in experimental conditions (e.g., cell line, serum concentration, compound purity).1. Ensure the purity and identity of the this compound sample.2. Standardize experimental protocols and use appropriate positive and negative controls.3. Source cell lines from a reputable cell bank.

Data Presentation: Potential Off-Target Interactions of Paraherquamides

The following table summarizes published data on the interaction of paraherquamide and its derivatives with nicotinic acetylcholine receptors. As this compound is a close structural analog, these data provide an indication of its potential off-target liabilities.

Compound Target Assay System Potency Reference
ParaherquamideNicotine-sensitive nAChRAscaris suum musclepKB = 5.86 ± 0.14[4]
ParaherquamideLevamisole-sensitive nAChRAscaris suum musclepKB = 6.61 ± 0.19[4]
ParaherquamidePyrantel-sensitive nAChRAscaris suum musclepKB = 6.50 ± 0.11[4]
ParaherquamideBephenium-sensitive nAChRAscaris suum musclepKB = 6.75 ± 0.15[4]
2-deoxoparaherquamideHuman α3 ganglionic nAChRMammalian cells (Ca2+ flux)IC50 ≈ 9 µM[1]
2-deoxoparaherquamideHuman muscle-type nAChRMammalian cells (Ca2+ flux)IC50 ≈ 3 µM[1]

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Inhibition

Objective: To identify potential off-target interactions of this compound with a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Concentration: Submit this compound for single-point screening at a concentration of 1 µM and 10 µM.

  • Assay Principle: The service provider will typically use a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure the ability of this compound to inhibit the activity of each kinase.

  • Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A significant inhibition (e.g., >50%) at 10 µM is considered a "hit".

  • Follow-up: For any identified hits, perform a dose-response analysis to determine the IC50 value.

Protocol 2: Receptor Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To quantify the binding affinity of this compound for various subtypes of nicotinic acetylcholine receptors.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Receptor Source: Use cell membranes prepared from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).

  • Radioligand: Select a suitable radioligand with known high affinity for the target receptor subtype (e.g., [3H]-Epibatidine for α4β2, [125I]-α-Bungarotoxin for α7).

  • Competition Binding Assay:

    • Incubate the receptor membranes with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand using rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Off-Target Identification cluster_3 Validation phenotype Unexpected Cellular Phenotype dose_response Dose-Response Analysis phenotype->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor kinase_profiling Kinase Profiling dose_response->kinase_profiling receptor_screening Receptor Binding Assays unrelated_inhibitor->receptor_screening ic50_determination IC50 Determination kinase_profiling->ic50_determination receptor_screening->ic50_determination cellular_validation Cellular Target Engagement ic50_determination->cellular_validation

Caption: Troubleshooting workflow for investigating potential off-target effects.

signaling_pathway cluster_0 Cholinergic Synapse cluster_1 Postsynaptic Membrane cluster_2 This compound cluster_3 Cellular Response ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds & Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel MarcfortineA This compound MarcfortineA->nAChR Binds & Blocks Depolarization Membrane Depolarization Ion_Channel->Depolarization Paralysis Muscle Paralysis (Nematode) Depolarization->Paralysis

Caption: this compound's antagonistic effect on nicotinic acetylcholine receptors.

References

Technical Support Center: Refining HPLC Purification of Marcfortine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Marcfortine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this complex fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A good starting point for developing a purification method for this compound, a paraherquamide alkaloid, is to use a reverse-phase C18 column. The mobile phase can consist of a gradient of acetonitrile in water, often with an acidic modifier like formic acid to improve peak shape. A typical starting point would be a gradient from a lower to a higher concentration of acetonitrile.

Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?

Peak tailing for alkaloids like this compound on reverse-phase columns is a common issue. The primary causes include:

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in this compound, leading to tailing.

  • Improper Mobile Phase pH: If the pH of the mobile phase is not optimal, the ionization state of this compound can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

Solutions:

  • Use an Acidic Modifier: Add a small amount of formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the silanol groups and the basic sites on the this compound molecule, minimizing secondary interactions.

  • Optimize Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly improve peak shape. For basic compounds like this compound, a lower pH is generally preferred.

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol interactions.

Q3: I am observing broad peaks for this compound. What could be the reason?

Broad peaks can result from several factors:

  • Slow Gradient: If the gradient is too shallow, the peak may broaden as it moves through the column.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

  • Column Degradation: An old or poorly maintained column can lose efficiency, resulting in peak broadening.

  • Extra-Column Volume: Excessive tubing length or a large flow cell in the detector can contribute to peak broadening.

Solutions:

  • Optimize Gradient: Increase the steepness of the acetonitrile gradient.

  • Adjust Flow Rate: Experiment with slightly higher flow rates.

  • Column Maintenance: Flush the column regularly and replace it if performance degrades.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and an appropriate detector flow cell for your column dimensions.

Q4: What is the recommended UV detection wavelength for this compound?

Q5: How can I improve the resolution between this compound and other co-eluting impurities?

Improving resolution often involves manipulating the selectivity of the separation.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a mixture of both. This can alter the elution order of closely related compounds.

  • Adjust Mobile Phase pH: A small change in the pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds.

  • Modify the Stationary Phase: If resolution is still a challenge, consider trying a different type of C18 column with a different bonding chemistry or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Temperature Optimization: Adjusting the column temperature can also influence selectivity.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the HPLC purification of this compound.

Table 1: Common HPLC Problems and Solutions for this compound Purification
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.Add 0.1% formic acid or TFA to the mobile phase. Use a high-purity, end-capped C18 column.
Improper mobile phase pH.Optimize the pH of the aqueous mobile phase (typically lower pH for alkaloids).
Column overload.Reduce the sample concentration or injection volume.
Broad Peaks Gradient is too shallow.Increase the gradient steepness.
Column degradation.Flush the column with a strong solvent or replace the column.
High extra-column volume.Use shorter, narrower ID tubing and an appropriate detector cell.
Split Peaks Column void or channeling.Replace the column.
Partially clogged frit.Back-flush the column or replace the frit if possible.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase.
Ghost Peaks Contaminated mobile phase or system.Use fresh, high-purity solvents. Flush the entire HPLC system.
Carryover from previous injections.Implement a needle wash step and inject a blank run.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare mobile phase accurately and consistently. Degas thoroughly.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: General Purpose Reverse-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analytical separation of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude extract or semi-purified sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study for this compound Stability Assessment

Forced degradation studies are crucial for understanding the stability of this compound and for developing stability-indicating HPLC methods.

  • Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60 °C for 24 hours. Neutralize the sample before injection.

  • Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60 °C for 24 hours. Neutralize the sample before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed sample to identify degradation products.

Visualizations

Diagram 1: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase - Correct composition? - pH optimized? - Degassed? start->check_mobile_phase check_column Inspect Column - Age and usage? - Contaminated? - Void present? check_mobile_phase->check_column If problem persists sol_mp Adjust Mobile Phase check_mobile_phase->sol_mp check_sample Evaluate Sample - Overloaded? - Correct solvent? check_column->check_sample If problem persists sol_col Flush/Replace Column check_column->sol_col check_system System Check - Leaks? - Correct flow rate? - Temperature stable? check_sample->check_system If problem persists sol_samp Dilute Sample check_sample->sol_samp sol_sys System Maintenance check_system->sol_sys solution Problem Resolved sol_mp->solution sol_col->solution sol_samp->solution sol_sys->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: this compound Purification and Analysis Workflow

Purification_Workflow start Crude Fungal Extract prep_hplc Preparative HPLC (C18 Column) start->prep_hplc fraction_collection Fraction Collection (Based on UV signal) prep_hplc->fraction_collection analytical_hplc Analytical HPLC (Purity Check) fraction_collection->analytical_hplc pure_product Pure this compound analytical_hplc->pure_product mass_spec Mass Spectrometry pure_product->mass_spec nmr NMR Spectroscopy pure_product->nmr

Caption: Standard workflow for the purification and analysis of this compound.

Technical Support Center: Enhancing NMR Spectral Resolution for Marcfortine A Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the structural analysis of Marcfortine A and related complex indole alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on resolving signal overlap and enhancing spectral resolution to facilitate unambiguous structure elucidation.

Troubleshooting Guides and FAQs

Issue 1: Severe signal overlap in the 1H NMR spectrum, particularly in the aliphatic and aromatic regions.

  • Question: My 1H NMR spectrum of this compound shows a "hump" of unresolved resonances in the upfield (aliphatic) region and significant overlap in the downfield (aromatic) region. How can I resolve these signals?

  • Answer: This is a common challenge with complex molecules like this compound. Several strategies can be employed, ranging from simple adjustments to more advanced experimental setups.

    • Optimize Sample Preparation and Shimming: Ensure your sample is free of particulate matter and that the magnetic field homogeneity (shimming) is optimized. Poor shimming is a common cause of peak broadening, which exacerbates overlap.[1]

    • Change NMR Solvent: Altering the solvent can induce differential changes in chemical shifts, potentially resolving some overlapping signals. Solvents like benzene-d6 can cause significant shifts compared to chloroform-d or methanol-d4 due to aromatic solvent-induced shifts (ASIS).[2]

    • Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals from conformers in slow exchange on the NMR timescale or improve resolution by changing tumbling rates and T2 relaxation times.[3]

    • Utilize Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion, spreading out the signals and reducing overlap.[4]

    • Employ 2D NMR Techniques: Multi-dimensional NMR is a powerful tool for resolving overlap. Standard experiments like COSY, TOCSY, HSQC, and HMBC spread the signals into a second dimension, greatly enhancing resolution.[4][5]

    • Advanced 1D and 2D Techniques: For particularly challenging cases, consider advanced techniques like Pure Shift NMR or acquiring higher resolution in the indirect dimension of 2D experiments using Non-Uniform Sampling (NUS).

Issue 2: Difficulty in extracting coupling constants from crowded multiplets.

  • Question: The multiplets in my 1H NMR spectrum are so overlapped that I cannot accurately measure J-couplings, which are crucial for stereochemical assignments. What can I do?

  • Answer: Extracting coupling constants from heavily overlapped regions requires techniques that simplify the spectrum.

    • Pure Shift NMR: This technique collapses multiplets into singlets, revealing the chemical shift of each proton without the complexity of J-coupling. This dramatically increases spectral resolution.[6][7][8][9] There are several pure shift experiments, such as PSYCHE, that can be implemented.[6][7]

    • Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a single, less-overlapped proton and observe its correlations, helping to trace out spin systems and measure couplings in a less crowded subspectrum.

    • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, allowing for the measurement of J-couplings without overlap from other signals.

Issue 3: Long experiment times for high-resolution 2D NMR.

  • Question: Acquiring a high-resolution HSQC or HMBC spectrum to resolve all the correlations in this compound takes an impractically long time. How can I speed this up without sacrificing resolution?

  • Answer: Non-Uniform Sampling (NUS) is the primary method to address this issue.[5][10][11]

    • Non-Uniform Sampling (NUS): NUS is an acquisition method that skips a fraction of the data points in the indirect dimension of a 2D (or higher) experiment.[10][11] The full spectrum is then reconstructed using specialized algorithms. This can significantly reduce the experiment time, often by a factor of 2 to 4 or more for HSQC and HMBC experiments, while maintaining or even increasing the resolution.[5][12][13]

Issue 4: Low sensitivity for dilute samples of this compound.

  • Question: I have a very small amount of purified this compound, and the signal-to-noise ratio in my spectra is poor, which makes it difficult to see weak correlations and resolve minor components. How can I improve sensitivity?

  • Answer: Improving the signal-to-noise ratio (S/N) is critical when working with mass-limited samples.

    • Cryoprobe Technology: Using a cryogenically cooled probe can dramatically increase sensitivity, often by a factor of 4-5 compared to a room temperature probe. This is achieved by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.

    • Micro-NMR Probes: For very small sample volumes, specialized microprobes (e.g., 1.7 mm) can provide a significant boost in mass sensitivity.

    • Signal Averaging: Increasing the number of scans will improve the S/N ratio, but this comes at the cost of longer experiment times. The S/N ratio increases with the square root of the number of scans.

Quantitative Data Summary

The following tables provide a summary of the expected improvements in resolution and sensitivity with the application of various techniques. The values are representative and can vary based on the specific instrument, sample, and experimental parameters.

Table 1: Comparison of Resolution Enhancement Techniques

TechniquePrincipleTypical Resolution Enhancement (Hz/point)Key Advantage
Standard 1H NMR -0.5 - 1.0Standard, quick acquisition
Higher Field (e.g., 800 MHz vs. 500 MHz) Increased chemical shift dispersion0.3 - 0.6Globally improved resolution
Pure Shift NMR Collapses J-coupling multipletsLinewidths approach natural T2 limitDramatically simplified spectra
NUS in 2D NMR Increased acquisition points in indirect dimensionCan be improved by a factor of 4-32x[12][13]High resolution in 2D without excessive time

Table 2: Comparison of Sensitivity Enhancement Techniques

TechniquePrincipleTypical S/N EnhancementBest For
Room Temperature Probe Standard detectionBaselineRoutine analysis
Cryoprobe Reduced thermal noise in electronics4-5xMass-limited samples, detecting weak signals
Microprobe (e.g., 1.7 mm) Optimized for small sample volumesSignificant mass sensitivity gainVery small sample amounts (<1 mg)

Experimental Protocols

Protocol 1: General Workflow for Enhancing NMR Resolution for this compound

This workflow outlines a systematic approach to improving spectral resolution.

G cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Resolution Enhancement Strategies cluster_3 Final Analysis A Acquire standard 1D 1H and 2D HSQC spectra B Assess spectral overlap and S/N ratio A->B C Severe Overlap? B->C Yes D Low S/N? B->D Yes E Employ Pure Shift NMR (e.g., PSYCHE) C->E F Acquire high-resolution 2D NMR with NUS C->F G Use Cryoprobe or Microprobe D->G H Re-evaluate spectra and assign structure E->H F->H G->B Re-acquire G A Problem: Overlapping Signals B Change Solvent/Temperature A->B C Is overlap resolved? B->C D Use Higher Field Spectrometer C->D No I Proceed with Structural Analysis C->I Yes E Is overlap resolved? D->E F Acquire 2D NMR (COSY, HSQC, etc.) E->F No E->I Yes G Is overlap resolved in 2D? F->G H Employ Advanced Techniques (Pure Shift, NUS) G->H No G->I Yes H->I J Problem Persists: Consult NMR Specialist H->J If still unresolved

References

Technical Support Center: Investigating and Mitigating Marcfortine A Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support and troubleshooting for researchers investigating the in vivo toxicity of Marcfortine A and developing potential mitigation strategies. Given that research into mitigating the vertebrate toxicity of this compound is an emerging field, this document outlines potential experimental avenues and addresses foreseeable challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in vertebrates?

This compound is a member of the paraherquamide class of alkaloids. Its primary mechanism of action is as a potent antagonist of nicotinic acetylcholine receptors (nAChRs), particularly in the peripheral nervous system. This antagonism disrupts neuromuscular transmission, leading to paralysis. While its anthelmintic properties are well-documented, high doses in vertebrates can lead to significant neurotoxicity.

Q2: What are the typical signs of this compound toxicity in rodent models?

Researchers should monitor for a range of clinical signs that may indicate neurotoxicity. These can include, but are not limited to:

  • Muscle tremors and fasciculations

  • Ataxia (incoordination)

  • Hypoactivity or lethargy

  • Respiratory distress

  • Flaccid paralysis at higher doses

The onset and severity of these signs will depend on the dose and route of administration.

Q3: What potential strategies exist for mitigating this compound toxicity?

Currently, there are no established, validated protocols for mitigating this compound toxicity. However, based on its mechanism of action, several investigational approaches could be explored:

  • Cholinesterase Inhibitors: Compounds like neostigmine or physostigmine could theoretically counteract the nAChR blockade by increasing the concentration of acetylcholine in the synaptic cleft.

  • nAChR Agonists: Direct-acting nAChR agonists could be investigated for their ability to compete with this compound at the receptor site. However, this approach carries the risk of overstimulation.

  • Supportive Care: Administration of respiratory support, intravenous fluids, and nutritional supplementation can help manage the physiological consequences of toxicity and may improve survival rates.

Q4: How can I design a preliminary study to screen for potential mitigating agents?

A common approach is to use a dose-escalation study design. First, establish the median lethal dose (LD50) or a consistent toxic dose (e.g., TD90, the dose causing toxic signs in 90% of animals) of this compound in your chosen animal model. Then, administer potential mitigating agents at various doses and time points relative to the this compound challenge.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality in control group (this compound only) 1. Incorrect dose calculation or administration.2. Animal model is more sensitive than anticipated.3. Contamination of the this compound sample.1. Re-verify all calculations, dilutions, and administration techniques. Ensure proper vehicle is used.2. Perform a dose-ranging study to establish a reliable TD90.3. Verify the purity of the this compound sample via analytical methods (e.g., HPLC-MS).
No observable toxic effects at expected doses 1. This compound degradation.2. Incorrect route of administration for the model.3. Low bioavailability.1. Store this compound under recommended conditions (cool, dark, dry). Prepare fresh solutions for each experiment.2. Review literature for the most effective route of administration (e.g., oral gavage vs. intraperitoneal injection).3. Consider formulation strategies to enhance absorption.
Inconsistent results with mitigating agent 1. Timing of administration is suboptimal.2. Dose of mitigating agent is too low or too high (causing its own toxic effects).3. Pharmacokinetic mismatch between this compound and the agent.1. Test different administration schedules (pre-treatment, co-administration, post-treatment).2. Perform a dose-response study for the mitigating agent in the presence of this compound.3. Characterize the pharmacokinetic profiles of both compounds to optimize overlap of peak concentrations.
Unexpected adverse events with combination therapy 1. Pharmacodynamic interaction between this compound and the mitigating agent.2. Off-target effects of the mitigating agent.1. Reduce the doses of both compounds and re-escalate.2. Run a control group with the mitigating agent alone to isolate its specific effects.

Data Presentation: Hypothetical Screening Results

The following table represents a hypothetical outcome for a study screening potential mitigating agents against a toxic dose (15 mg/kg, p.o.) of this compound in a mouse model.[1][2]

Table 1: Hypothetical Efficacy of Mitigating Agents on this compound-Induced Toxicity

Treatment GroupMitigating Agent Dose (mg/kg, i.p.)Time of Administration (relative to this compound)Survival Rate (%) (at 24h)Mean Clinical Score (at 2h)¹
Vehicle Control N/AN/A1000.0 ± 0.0
This compound Control N/AN/A104.5 ± 0.5
Agent A (Neostigmine) 0.1Co-administration602.1 ± 0.7
Agent A (Neostigmine) 0.130 min post403.2 ± 0.6
Agent B (Supportive Care) N/AAs needed303.8 ± 0.4
Agent C (Novel nAChR Agonist) 1.015 min pre801.5 ± 0.4

¹Clinical Score: 0=normal, 1=mild tremor, 2=ataxia, 3=hypoactivity, 4=respiratory distress, 5=moribund.

Experimental Protocols

Protocol 1: Determination of this compound Acute Toxicity (TD90)

  • Animals: Male CD-1 mice, 8-10 weeks old.

  • Housing: Standard conditions, 12h light/dark cycle, ad libitum access to food and water.

  • Test Compound: this compound dissolved in a vehicle of 10% DMSO in corn oil.

  • Procedure: a. Acclimatize animals for 7 days. b. Divide animals into groups of 8. c. Administer this compound via oral gavage at doses of 5, 10, 15, and 20 mg/kg.[1] A control group receives the vehicle only. d. Observe animals continuously for the first 4 hours, then at 8, 12, and 24 hours. e. Record clinical signs of toxicity using a standardized scoring system. f. Record mortality over a 7-day period. g. Determine the TD90 (dose causing toxic signs in 90% of animals) using probit analysis.

Protocol 2: Screening of Mitigating Agents

  • Animals and Housing: As described in Protocol 1.

  • Challenge Dose: Use the predetermined TD90 of this compound.

  • Procedure: a. Divide animals into treatment groups (n=10 per group): Vehicle control, this compound control, and experimental groups for each mitigating agent. b. Administer the potential mitigating agent at a predetermined dose and time relative to the this compound challenge (e.g., 15 minutes prior to, co-administered with, or 30 minutes after). c. Administer the this compound challenge dose to all groups except the vehicle control. d. Monitor and record clinical scores and survival rates as described in Protocol 1. e. Endpoint: Compare the survival rates and clinical scores between the this compound control group and the experimental groups. Statistical analysis (e.g., Log-rank test for survival, ANOVA for clinical scores) is used to determine efficacy.

Visualizations: Pathways and Workflows

MarcfortineA_Pathway cluster_synapse Neuromuscular Junction cluster_mitigation Potential Mitigation Strategy ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Muscle Muscle Cell nAChR->Muscle Na+ influx -> Depolarization -> Contraction MarcA This compound MarcA->nAChR Blocks Binding Site ChE_Inhibitor Cholinesterase Inhibitor ChE_Inhibitor->AChE Inhibits Mitigation_Workflow start Start: Hypothesis (Agent X mitigates toxicity) dose_range_MA 1. Determine Toxic Dose (TD90) of this compound (MA) start->dose_range_MA screen 2. Screen Agent X (Vary dose & time vs. MA TD90) dose_range_MA->screen observe 3. Observe Outcomes (Survival, Clinical Score) screen->observe analyze 4. Statistical Analysis observe->analyze efficacious Efficacious? analyze->efficacious optimize 5. Optimize Dose & Timing of Agent X efficacious->optimize Yes stop End: Ineffective (Re-evaluate hypothesis) efficacious->stop No pk_pd 6. Pharmacokinetic/ Pharmacodynamic Studies optimize->pk_pd success End: Potential Candidate (Proceed to further studies) pk_pd->success

References

Understanding and overcoming potential Marcfortine A resistance mechanisms.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and overcome potential resistance mechanisms to Marcfortine A.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a complex indole alkaloid, a type of secondary metabolite isolated from Penicillium roqueforti.[1][2] It belongs to the paraherquamide class of compounds, which are known for their potent anthelmintic (anti-parasitic) properties.[1] While its exact mechanism in mammalian cells is a subject of ongoing research, related compounds often function by targeting specific ion channels or receptors, leading to paralysis and death in nematodes. In cancer research, the complex bicyclo[2.2.2]diazaoctane core, a common feature in this family of alkaloids, is of significant interest for synthetic and medicinal chemistry.[3][4]

Q2: What are the most common or expected mechanisms of acquired resistance to a natural product therapeutic like this compound?

While specific resistance mechanisms to this compound are not yet fully elucidated in the public domain, based on decades of research into drug resistance, several key mechanisms can be anticipated:

  • Increased Drug Efflux: This is one of the most common causes of multidrug resistance (MDR) in cancer.[5][6][7][8] Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, preventing it from reaching its intracellular target.[6][7][9]

  • Target Modification: The cellular target of this compound could be altered through genetic mutation. This change can reduce the binding affinity of the drug, rendering it less effective.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival or compensatory signaling pathways that counteract the cytotoxic effects of the drug.

  • Drug Inactivation: Cells may acquire the ability to metabolize or chemically modify this compound into an inactive form through enzymatic action.[10][11][12]

Q3: How can I determine if my resistant cell line is overexpressing an efflux pump like P-glycoprotein?

There are several standard methods to assess efflux pump activity:

  • Western Blot or qPCR: Directly measure the protein or mRNA expression levels of specific ABC transporters (e.g., ABCB1/P-gp, ABCG2/BCRP).[6] A significant increase in the resistant line compared to the parental (sensitive) line is a strong indicator.

  • Functional Assays: Use fluorescent substrates of P-gp, such as Rhodamine 123 or Calcein-AM. Cells with high P-gp activity will show lower intracellular fluorescence because the dye is actively pumped out. This effect can be reversed by co-incubating the cells with a known P-gp inhibitor (e.g., Verapamil, Tariquidar).[7]

Section 2: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Inconsistent IC50 Values

Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common problem in cell-based assays.[13][14] Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Cell Health & Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the exponential growth phase at the time of treatment.[15][16]
Seeding Density Inconsistent initial cell numbers can dramatically affect final viability readings and IC50 values.[14][15] Optimize and strictly standardize the seeding density for each cell line to ensure logarithmic growth throughout the assay.
Compound Preparation & Stability Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your specific cell culture medium over the duration of the experiment.
Assay Protocol Variations Minor deviations in incubation times, reagent concentrations, or instrumentation can introduce variability.[16][17] Adhere to a strict, standardized protocol. To mitigate the "edge effect" in 96-well plates, avoid using the outer wells for experimental data and instead fill them with sterile media or PBS.[16]

| Vehicle Control (DMSO) | High concentrations of DMSO can be toxic. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. Run a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line.[15] |

Workflow for Troubleshooting Inconsistent IC50 Values

cluster_protocol Protocol & Reagent Checks cluster_analysis Experimental Analysis start Inconsistent IC50 Results check_cells Verify Cell Health: - Low Passage Number? - Mycoplasma Test? start->check_cells check_compound Verify Compound Integrity: - Fresh Dilutions? - Correct Storage? start->check_compound check_protocol Standardize Protocol: - Consistent Seeding? - Consistent Incubation? start->check_protocol decision Results Still Inconsistent? check_cells->decision run_sensitive Test on Known Sensitive Cell Line check_compound->run_sensitive If compound suspected run_dmso Run DMSO Toxicity Control check_protocol->run_dmso If high control toxicity run_dmso->decision run_sensitive->decision outcome_good Problem Identified & Resolved decision->outcome_good No outcome_bad Consult Technical Support (Further Investigation Needed) decision->outcome_bad Yes

Caption: Workflow for troubleshooting inconsistent IC50 results.

Issue 2: My Cells Have Developed Resistance to this compound

Q: I've successfully generated a this compound-resistant cell line. How do I determine the mechanism of resistance?

A: A logical, stepwise approach is necessary to elucidate the resistance mechanism. The primary candidates are typically drug efflux, target alteration, or activation of bypass pathways.

Decision Tree for Identifying Resistance Mechanism

start Resistant Cell Line (High this compound IC50) q1 Is resistance reversed by an efflux pump inhibitor (e.g., Verapamil, Tariquidar)? start->q1 ans1_yes Mechanism is likely Efflux Pump Overexpression (e.g., P-glycoprotein) q1->ans1_yes Yes q2 Is the resistant line also cross-resistant to other drugs (e.g., Paclitaxel, Doxorubicin)? q1->q2 No ans2_yes Suggests Multidrug Resistance (MDR) phenotype, likely via ABC transporters q2->ans2_yes Yes q3 Does the resistant line show different expression/mutation of the putative target protein? q2->q3 No ans3_yes Mechanism is likely Target Alteration q3->ans3_yes Yes final_path Investigate Bypass Pathways: - Phospho-proteomics - Kinase activity screens - RNA-seq q3->final_path No

Caption: Decision tree for identifying the mechanism of resistance.

Section 3: Experimental Protocols & Data

Protocol 1: Assessing P-glycoprotein (P-gp) Mediated Efflux

This protocol uses a fluorescent substrate to functionally assess P-gp activity.

Objective: To determine if this compound resistance is mediated by increased efflux pump activity.

Materials:

  • Sensitive (Parental) and Resistant cell lines

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • P-gp inhibitor (e.g., Verapamil)

  • Flow cytometer or fluorescence microscope

  • Standard cell culture reagents

Methodology:

  • Cell Seeding: Seed both sensitive and resistant cells in parallel, allowing them to adhere overnight.

  • Inhibitor Pre-treatment: For inhibitor groups, pre-incubate cells with an optimized concentration of Verapamil for 1 hour at 37°C.

  • Dye Loading: Add Rhodamine 123 to all wells (including controls and inhibitor-treated groups) and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analysis: Immediately measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Interpretation: Resistant cells with high P-gp activity will show low fluorescence. If Verapamil treatment restores fluorescence to the level of sensitive cells, it confirms P-gp-mediated efflux as the resistance mechanism.

Hypothetical Data: Effect of P-gp Inhibitor on this compound IC50

The following table presents hypothetical data demonstrating how a P-gp inhibitor can re-sensitize resistant cells to this compound.

Cell LineTreatment ConditionThis compound IC50 (nM)Fold Resistance
Sensitive (MCF-7)Vehicle (DMSO)501.0 (Baseline)
Sensitive (MCF-7)+ 10 µM Verapamil450.9
Resistant (MCF-7/MAR) Vehicle (DMSO) 1500 30.0
Resistant (MCF-7/MAR) + 10 µM Verapamil 90 1.8

This data illustrates a 30-fold resistance in the MCF-7/MAR cell line, which is almost completely reversed by the addition of the P-gp inhibitor Verapamil, strongly indicating that drug efflux is the primary resistance mechanism.

Signaling Pathway: Bypass Mechanism through Survival Pathway Activation

If efflux and target modification are ruled out, resistance may be conferred by the activation of a pro-survival signaling pathway, such as the PI3K/Akt pathway, which can overcome the cytotoxic effects of this compound.

Caption: Upregulation of the PI3K/Akt pathway as a bypass mechanism.

References

Validation & Comparative

Marcfortine A vs. Paraherquamide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent anthelmintic compounds, Marcfortine A and Paraherquamide, this guide offers a comparative analysis of their chemical properties, biological activity, and mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide a comprehensive overview of these oxindole alkaloids.

This compound and Paraherquamide are structurally related mycotoxins with significant anthelmintic properties.[1][2] Both compounds are oxindole alkaloids, but Paraherquamide is generally considered to be a more potent nematocidal agent.[1][2] Their primary mode of action involves the blockade of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis and expulsion of the parasites.[1]

Chemical Structure and Properties

This compound and Paraherquamide share a core spiro-oxindole structure. The key structural difference lies in the G-ring; this compound possesses a six-membered ring, while Paraherquamide has a five-membered ring with methyl and hydroxyl substituents at the C14 position.[1][2] This seemingly minor structural variation has a significant impact on their biological activity.

FeatureThis compoundParaherquamide
Chemical Class Oxindole AlkaloidOxindole Alkaloid
Core Structure Spiro-oxindoleSpiro-oxindole
G-Ring Size Six-memberedFive-membered
G-Ring Substituents NoneMethyl and hydroxyl at C14

Comparative Biological Activity and Efficacy

Experimental data consistently demonstrates the superior anthelmintic efficacy of Paraherquamide compared to this compound. While both compounds induce flaccid paralysis in a variety of nematode species, Paraherquamide exhibits greater potency at lower concentrations.

ParameterThis compoundParaherquamideReference
General Nematocidal Activity Active at high dosesSuperior to this compound[1][3]
C. elegans Activity Active at high dosesLD50: 2.5 µg/mL[3]
Haemonchus contortus (larvae) Activity Data not availableMIC50: 31.2 µg/mL

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

Both this compound and Paraherquamide exert their anthelmintic effects by acting as antagonists at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular systems of nematodes. This antagonism blocks the excitatory neurotransmission mediated by acetylcholine, leading to muscle paralysis.

Paraherquamide has been shown to be a selective antagonist of nematode nAChRs, with a preference for L-type (levamisole-sensitive) over N-type (nicotine-sensitive) receptors.[4] This selectivity is a key factor in its potent and specific activity against parasitic nematodes. The specific subtype selectivity of this compound has been less extensively characterized but is presumed to follow a similar mechanism.

Below is a diagram illustrating the signaling pathway affected by these compounds.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane cluster_3 Antagonists ACH Acetylcholine (ACh) ACH_cleft ACh ACH->ACH_cleft Release nAChR Nicotinic ACh Receptor (nAChR) ACH_cleft->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Muscle Depolarization Ion_Channel->Depolarization Leads to Contraction Muscle Contraction Depolarization->Contraction Causes Marcfortine This compound Marcfortine->nAChR Blocks Paraherquamide Paraherquamide Paraherquamide->nAChR Blocks

nAChR Antagonism by this compound and Paraherquamide.

Experimental Protocols

In Vitro Larval Motility Assay (e.g., Haemonchus contortus)

This assay is a common method for evaluating the anthelmintic activity of compounds by observing their effect on the motility of nematode larvae.

Methodology:

  • Larval Preparation: Third-stage larvae (L3) of H. contortus are harvested from fecal cultures and exsheathed using a solution of sodium hypochlorite. The exsheathed larvae are then washed multiple times in sterile saline.

  • Assay Setup: A 96-well microtiter plate is used. Each well contains a suspension of approximately 100 L3 larvae in a suitable buffer or culture medium.

  • Compound Addition: The test compounds (this compound or Paraherquamide) are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: Larval motility is scored visually under an inverted microscope. A scoring system is typically used, for example, 0 for no movement, 1 for intermittent movement, and 2 for vigorous movement. Alternatively, automated tracking systems can be used for quantitative analysis.

  • Data Analysis: The concentration of the compound that inhibits larval motility by 50% (IC50) is determined by plotting the percentage of motility inhibition against the compound concentration.

start Start larval_prep Prepare L3 Larvae (Harvest and Exsheath) start->larval_prep plate_setup Set up 96-well plate (~100 larvae/well) larval_prep->plate_setup add_compounds Add Test Compounds (this compound / Paraherquamide) and Controls plate_setup->add_compounds incubate Incubate at 37°C add_compounds->incubate assess_motility Assess Larval Motility (Microscopy or Automated Tracking) incubate->assess_motility analyze_data Data Analysis (Calculate IC50) assess_motility->analyze_data end End analyze_data->end

Workflow for a typical larval motility assay.
Electrophysiological Recording of nAChR Activity in Xenopus Oocytes

This technique allows for the direct measurement of the effects of compounds on specific nAChR subtypes expressed in a controlled environment.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific nematode nAChR subunits of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC): An oocyte expressing the nAChRs is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (e.g., -60 mV).

  • Agonist Application: An nAChR agonist (e.g., acetylcholine or levamisole) is applied to the oocyte, which activates the receptors and elicits an inward current.

  • Antagonist Application: The test compound (this compound or Paraherquamide) is pre-applied to the oocyte before the application of the agonist. The degree of inhibition of the agonist-induced current is measured.

  • Data Analysis: The concentration of the antagonist that inhibits the agonist response by 50% (IC50) is determined by constructing a dose-response curve.

Conclusion

Both this compound and Paraherquamide are valuable research tools for studying nematode nAChRs and for the development of new anthelmintic drugs. The available evidence strongly indicates that Paraherquamide is the more potent of the two compounds. Its well-defined selectivity for nematode L-type nAChRs makes it a particularly interesting lead compound for further optimization. Future research should focus on direct, head-to-head comparative studies to further elucidate the quantitative differences in their biological activity and to explore the full potential of these fascinating molecules in combating parasitic nematode infections.

References

Marcfortine A: A Comparative Analysis of a Novel Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Marcfortine A and its analogues with other established nicotinic acetylcholine receptor (nAChR) antagonists. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to offer an objective performance assessment.

Executive Summary

This compound and its related paraherquamide alkaloids represent a class of compounds with antagonistic activity at nicotinic acetylcholine receptors. Experimental data, primarily from studies on the structurally similar compound 2-deoxoparaherquamide (2DPHQ), indicate a preferential blockade of ganglionic (α3-containing) and muscle-type nAChRs with notable inactivity at the α7 subtype. This profile suggests a mechanism of action that involves the modulation of cholinergic neuromuscular transmission, akin to the established antagonist mecamylamine. This guide will delve into the available quantitative data, the experimental protocols used to derive these findings, and the broader context of nAChR signaling.

Comparative Antagonist Activity

The antagonist potency of this compound and its analogues has been evaluated against various nAChR subtypes and compared with well-characterized antagonists. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

CompoundnAChR SubtypeIC50 (µM)Reference
2-Deoxoparaherquamide (2DPHQ)α3 Ganglionic~9[1]
2-Deoxoparaherquamide (2DPHQ)Muscle-type~3[1]
2-Deoxoparaherquamide (2DPHQ)α7 CNS>100[1]
Mecamylamineα3β4-[2]
Mecamylamineα4β2-[2]
Mecamylamineα7-[2]
Dihydro-β-erythroidine (DHβE)α4β2-[3]
Methyllycaconitine (MLA)α7-[4]

Note: Specific IC50 values for Mecamylamine, DHβE, and MLA are highly dependent on the specific assay conditions and are presented here for comparative context. The primary study on 2DPHQ indicates its mechanism is mimicked by mecamylamine.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from in vitro cellular assays. The following is a detailed description of the key experimental methodology used to assess the antagonist activity of the paraherquamide family of compounds.

Calcium Flux Assay for nAChR Antagonist Activity

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by a known nAChR agonist.[1]

Cell Lines: Mammalian cells stably expressing specific human nAChR subtypes (e.g., α3 ganglionic, muscle-type, α7 CNS) were used.

Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with a nAChR agonist (e.g., nicotine or acetylcholine), the opening of the receptor-channel allows for an influx of calcium ions, leading to an increase in fluorescence. An antagonist will inhibit this agonist-induced calcium influx, resulting in a reduced fluorescent signal.

Detailed Protocol:

  • Cell Preparation: Cells expressing the target nAChR subtype are seeded into 96-well plates and cultured to an appropriate confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) for approximately 1 hour at 37°C. This allows the dye to enter the cells.

  • Compound Incubation: After dye loading, the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer). The test compounds (e.g., 2DPHQ) at various concentrations are then added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the receptors.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a known nAChR agonist at a concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence intensity is monitored over time.

  • Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal in the presence of the test compound compared to the signal in the absence of the compound (agonist alone). The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5] Upon binding of an agonist like acetylcholine or nicotine, the receptor channel opens, allowing the influx of cations such as Na+ and Ca2+.[6] This influx leads to depolarization of the cell membrane and initiation of downstream signaling cascades.

The antagonistic action of this compound and its analogues involves the blockade of this initial ion influx. By binding to the receptor, these compounds prevent the conformational change necessary for channel opening, thereby inhibiting the physiological response to agonists.

Below is a diagram illustrating the general signaling pathway of nAChRs and the point of intervention for antagonists like this compound.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine / Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds and Activates MarcfortineA This compound (Antagonist) MarcfortineA->nAChR Binds and Blocks IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling

Caption: nAChR signaling and antagonist intervention.

The following diagram illustrates a typical experimental workflow for identifying and characterizing nAChR antagonists.

Experimental_Workflow Start Start: Identify Potential nAChR Antagonists PrimaryScreening Primary Screening: High-Throughput Assay (e.g., Calcium Flux) Start->PrimaryScreening HitIdentification Hit Identification: Active Compounds PrimaryScreening->HitIdentification DoseResponse Dose-Response Analysis: Determine IC50 values HitIdentification->DoseResponse Active End End: Candidate Drug HitIdentification->End Inactive Selectivity Selectivity Profiling: Test against different nAChR subtypes DoseResponse->Selectivity Mechanism Mechanism of Action Studies: (e.g., Electrophysiology) Selectivity->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization LeadOptimization->End

Caption: Workflow for nAChR antagonist discovery.

Conclusion

This compound and its analogues exhibit a promising profile as nicotinic acetylcholine receptor antagonists, with a degree of selectivity for ganglionic and muscle-type receptors. While direct quantitative data for this compound remains to be fully elucidated in publicly available literature, the data from its close analogue, 2-deoxoparaherquamide, provides a strong foundation for its potential pharmacological effects. The mechanism of action, involving the blockade of agonist-induced ion flux, positions this class of compounds as valuable tools for further research into cholinergic systems and as potential leads for the development of novel therapeutics. Further studies are warranted to fully characterize the binding and functional activity of this compound across a broader range of nAChR subtypes.

References

Validating the anthelmintic activity of Marcfortine A in different nematode species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic activity of Marcfortine A with other nematode control agents. The information presented herein is supported by experimental data from peer-reviewed literature, offering an objective overview for research and development purposes.

Executive Summary

This compound, an oxindole alkaloid isolated from Penicillium roqueforti, has demonstrated anthelmintic properties. It belongs to the same class of compounds as Paraherquamide A, another natural product with potent nematocidal activity. Both compounds act as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasite. However, available literature consistently indicates that Paraherquamide A and its derivatives, such as derquantel, are superior to this compound in terms of potency against a broad spectrum of nematode species. This guide will delve into the available data to validate the activity of this compound, using Paraherquamide A as a primary comparator, alongside other established anthelmintic classes.

Comparative Efficacy of this compound and Related Compounds

While specific in vitro quantitative data (IC50/EC50 values) for this compound against a wide range of nematode species is limited in publicly available research, qualitative assessments consistently position it as less potent than Paraherquamide A.[1][2] The focus of many studies has shifted to the more active Paraherquamide A and its semi-synthetic analogue, derquantel.

The following tables summarize the in vivo efficacy of Paraherquamide A, providing a benchmark for the potential activity of this compound.

Table 1: In Vivo Efficacy of Paraherquamide A in Sheep

Nematode SpeciesDosage (mg/kg, oral)Efficacy (%)Reference
Haemonchus contortus (ivermectin-resistant)≥ 0.5≥ 98[3]
Ostertagia circumcincta≥ 0.5≥ 98[3]
Trichostrongylus axei≥ 0.5≥ 98[3]
Trichostrongylus colubriformis (ivermectin- & benzimidazole-resistant)≥ 0.5≥ 98[3]
Cooperia curticei≥ 0.5≥ 98[3]
Oesophagostomum columbianum2.079[3]

Table 2: In Vivo Efficacy of Paraherquamide A in Calves

Nematode SpeciesDosage (mg/kg, oral)Efficacy (%)Reference
Haemonchus placei≥ 1.0≥ 95[4]
Ostertagia ostertagi≥ 1.0≥ 95[4]
Trichostrongylus axei≥ 1.0≥ 95[4]
Trichostrongylus colubriformis≥ 1.0≥ 95[4]
Cooperia oncophora≥ 1.0≥ 95[4]
Nematodirus helvetianus≥ 1.0≥ 95[4]
Oesophagostomum radiatum≥ 1.0≥ 95[4]
Dictyocaulus viviparus≥ 1.0≥ 95[4]
Cooperia punctata4.089[4]

Table 3: In Vivo Efficacy of Paraherquamide A in Dogs

Nematode SpeciesDosage (mg/kg, oral)Efficacy (%)Reference
Strongyloides stercoralis2.091[5]
Ancylostoma caninum≤ 2.0< 85[5]
Uncinaria stenocephala≤ 2.0< 85[5]
Toxascaris leonina≤ 2.0< 85[5]
Trichuris vulpis≤ 2.0< 85[5]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound and Paraherquamide A exert their anthelmintic effect by acting as antagonists at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[6][7] In the normal physiological process, the neurotransmitter acetylcholine (ACh) binds to nAChRs, causing an influx of cations and leading to muscle depolarization and contraction. By blocking these receptors, this compound prevents ACh from binding, thereby inhibiting muscle contraction and inducing a state of flaccid paralysis. This paralysis prevents the nematode from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.

Below is a diagram illustrating this signaling pathway.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Flaccid_Paralysis Flaccid Paralysis nAChR->Flaccid_Paralysis Marcfortine_A This compound Marcfortine_A->nAChR Blocks

Caption: Mechanism of action of this compound on nematode nAChRs.

Experimental Protocols

To aid in the design of validation studies, detailed methodologies for key in vitro anthelmintic assays are provided below.

Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third-stage larvae (L3).

Objective: To determine the concentration of a compound that inhibits 50% of egg development to L3 larvae (LD50).

Materials:

  • Fresh nematode eggs harvested from fecal samples

  • 96-well microtiter plates

  • Growth medium (e.g., agar, nutrient broth)

  • Test compound (this compound) and control anthelmintics

  • Fungicide (to prevent fungal contamination)

  • Incubator (25-27°C)

  • Inverted microscope

Procedure:

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation and sieving technique.

  • Sample Preparation: Prepare a suspension of eggs in water or a suitable buffer. Adjust the concentration to approximately 50-100 eggs per 20 µL.

  • Plate Preparation: Add 180 µL of molten growth medium to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and control anthelmintics. Add 20 µL of each dilution to the appropriate wells. Include wells with vehicle control (solvent only) and a positive control (e.g., benzimidazole).

  • Egg Inoculation: Add 20 µL of the egg suspension to each well.

  • Incubation: Seal the plates and incubate at 25-27°C for 7 days in a humidified chamber.

  • Analysis: After incubation, add a drop of Lugol's iodine to each well to stop further development and aid visualization. Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Interpretation: Calculate the percentage of inhibition of development to L3 for each concentration compared to the vehicle control. Determine the LD50 value using probit analysis.

Adult Motility Assay

This assay evaluates the effect of a compound on the motility of adult nematodes.

Objective: To determine the concentration of a compound that causes paralysis or death in 50% of adult worms (EC50).

Materials:

  • Adult nematodes collected from the gastrointestinal tract of an infected host

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 24-well plates

  • Test compound (this compound) and control anthelmintics

  • Incubator (37°C)

  • Dissecting microscope

Procedure:

  • Worm Collection: Collect adult nematodes from a freshly slaughtered, infected animal. Wash the worms thoroughly with PBS to remove any host gut contents.

  • Acclimatization: Place individual or small groups of worms in wells of a 24-well plate containing pre-warmed PBS and allow them to acclimatize for 1-2 hours at 37°C.

  • Compound Exposure: Prepare serial dilutions of this compound and control anthelmintics in PBS. Replace the PBS in the wells with the compound dilutions. Include vehicle and positive controls.

  • Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = sluggish movement, 3 = active movement).

  • Data Analysis: Calculate the percentage of paralyzed or dead worms at each time point for each concentration. Determine the EC50 value at a specific time point (e.g., 24 hours).

Below is a diagram illustrating a typical experimental workflow for in vitro anthelmintic screening.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Observation cluster_3 Data Analysis Fecal_Sample Fecal Sample Collection Egg_Isolation Nematode Egg Isolation Fecal_Sample->Egg_Isolation LDA_Setup Larval Development Assay Setup Egg_Isolation->LDA_Setup Adult_Worm_Collection Adult Worm Collection Motility_Setup Adult Motility Assay Setup Adult_Worm_Collection->Motility_Setup LDA_Incubation Incubation (7 days, 25-27°C) LDA_Setup->LDA_Incubation Motility_Observation Observation (up to 24h, 37°C) Motility_Setup->Motility_Observation LDA_Analysis Larval Stage Quantification LDA_Incubation->LDA_Analysis Motility_Analysis Motility Scoring Motility_Observation->Motility_Analysis EC50_LD50 EC50 / LD50 Determination LDA_Analysis->EC50_LD50 Motility_Analysis->EC50_LD50

Caption: Experimental workflow for in vitro anthelmintic activity screening.

Conclusion

This compound demonstrates anthelmintic activity through the antagonism of nematode nicotinic acetylcholine receptors. However, the available evidence strongly suggests that its potency is inferior to that of the structurally related compound, Paraherquamide A. For research and development programs, Paraherquamide A and its derivatives represent more promising lead compounds. The experimental protocols and comparative data provided in this guide can serve as a valuable resource for the validation and further investigation of this class of anthelmintics. Future studies involving direct, quantitative in vitro comparisons of this compound and Paraherquamide A across a range of economically important nematode species would be beneficial to definitively quantify their relative potencies.

References

Cross-Resistance Profile of Marcfortine A: A Comparative Analysis with Other Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of anthelmintic resistance is a critical challenge in human and veterinary medicine, necessitating the discovery and development of novel anthelmintics with unique modes of action. Marcfortine A, a member of the paraherquamide class of compounds, has been identified as a potential anthelmintic. This guide provides a comparative analysis of the cross-resistance profile of this compound and its more potent analogues, paraherquamide A and derquantel, against nematodes resistant to other major anthelmintic classes. The evidence strongly suggests a lack of cross-resistance, positioning the paraherquamide class as a valuable tool for managing multi-drug resistant nematode infections.

Efficacy Against Resistant Nematode Strains

Studies have consistently demonstrated that the paraherquamide class of anthelmintics, including the structural analogue of this compound, paraherquamide A, and its semi-synthetic derivative derquantel, are highly effective against gastrointestinal nematode strains that have developed resistance to the primary classes of anthelmintics: benzimidazoles (e.g., fenbendazole), imidazothiazoles (e.g., levamisole), and macrocyclic lactones (e.g., ivermectin, abamectin).

This lack of cross-resistance is attributed to their distinct mechanism of action. While benzimidazoles target β-tubulin and macrocyclic lactones act on glutamate-gated chloride channels, the paraherquamides are antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis.[1]

The following tables summarize the efficacy of paraherquamide A and derquantel (in combination with abamectin) against various anthelmintic-resistant nematode species.

Table 1: Efficacy of Paraherquamide A against Anthelmintic-Resistant Nematodes in Sheep

Nematode SpeciesResistance ProfileParaherquamide A Dose (mg/kg)Efficacy (% reduction in worm count)Reference
Haemonchus contortusIvermectin-resistant≥ 0.5≥ 98%[2]
Trichostrongylus colubriformisIvermectin- and Benzimidazole-resistant≥ 0.5≥ 98%[2]
Ostertagia circumcinctaMulti-drug resistant≥ 0.5≥ 98%[2]
Cooperia curticeiMulti-drug resistant≥ 0.5≥ 98%[2]

Table 2: Efficacy of Derquantel in Combination with Abamectin against Multi-Drug Resistant Nematodes in Sheep

Nematode SpeciesResistance ProfileTreatmentEfficacy (% reduction in worm count)Reference
Trichostrongylus colubriformisMulti-drug resistantDerquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)99.9%[3]
Haemonchus contortusMulti-drug resistantDerquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)18.3%*[3]
Teladorsagia circumcinctaMoxidectin-resistantDerquantel + Abamectin100%[4]
Mixed field infectionFenbendazole-, Levamisole-, and Ivermectin-resistantDerquantel + Abamectin99.1 - 100% (fecal egg count reduction)[4]

*Note: The low efficacy against this particular multi-resistant isolate of H. contortus was attributed to the high level of resistance to the abamectin component of the combination.

Experimental Protocols

The data presented in this guide are derived from well-established experimental protocols for assessing anthelmintic efficacy and resistance.

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a common in vivo method to determine anthelmintic efficacy.

  • Animal Selection: A group of naturally or experimentally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram) is selected.

  • Treatment Groups: Animals are randomly allocated to a control group (no treatment) and one or more treatment groups for the anthelmintic(s) being tested.

  • Dosing: Animals in the treatment groups are dosed orally or via injection with the specified anthelmintic at the recommended dose.

  • Fecal Sampling: Fecal samples are collected from each animal before treatment (Day 0) and at a specified time post-treatment (typically 10-14 days).

  • Egg Counting: The number of nematode eggs per gram of feces is determined for each sample using a standardized technique such as the McMaster method.

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count for each treatment group is calculated relative to the control group. A reduction of less than 95% is generally indicative of resistance.

Larval Development Assay (LDA)

The Larval Development Assay is an in vitro method used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).

  • Egg Recovery: Nematode eggs are recovered from the feces of infected animals and sterilized.

  • Assay Setup: A known number of eggs are added to each well of a 96-well microtiter plate containing a growth medium (e.g., agar) and a nutrient source.

  • Anthelmintic Addition: A serial dilution of the test anthelmintic is added to the wells. Control wells receive no anthelmintic.

  • Incubation: The plates are incubated for a period that allows for the development of eggs to the L3 stage in the control wells (typically 6-7 days).

  • Development Assessment: The development of larvae in each well is observed under a microscope, and the number of L1, L2, and L3 larvae are counted.

  • Data Analysis: The concentration of the anthelmintic that inhibits 50% of the eggs from developing to the L3 stage (LC50) is calculated. Higher LC50 values are indicative of resistance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for cross-resistance studies.

Anthelmintic_Action_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_influx Cation Influx (Na+, Ca2+) nAChR->Ion_influx Opens Flaccid_Paralysis Flaccid Paralysis (Antagonists like this compound) nAChR->Flaccid_Paralysis Prevents Opening Depolarization Depolarization Ion_influx->Depolarization Paralysis Spastic Paralysis (Agonists like Levamisole) Depolarization->Paralysis Marcfortine_A This compound (Paraherquamide Class) Marcfortine_A->nAChR Blocks

Caption: Mechanism of action of this compound on nematode nAChRs.

Cross_Resistance_Workflow start Start: Suspected Anthelmintic Resistance isolate_strains Isolate Nematode Strains start->isolate_strains susceptible_strain Susceptible Strain (Control) isolate_strains->susceptible_strain resistant_strain Resistant Strain (e.g., Ivermectin-R) isolate_strains->resistant_strain in_vitro_assay In Vitro Assay (e.g., Larval Development Assay) susceptible_strain->in_vitro_assay in_vivo_assay In Vivo Assay (e.g., Fecal Egg Count Reduction Test) susceptible_strain->in_vivo_assay resistant_strain->in_vitro_assay resistant_strain->in_vivo_assay test_marcfortine Test this compound (and other anthelmintics) in_vitro_assay->test_marcfortine in_vivo_assay->test_marcfortine compare_efficacy Compare Efficacy (IC50 / % reduction) test_marcfortine->compare_efficacy no_cross_resistance Conclusion: No Cross-Resistance compare_efficacy->no_cross_resistance Efficacy on Resistant Strain ≈ Efficacy on Susceptible Strain cross_resistance Conclusion: Cross-Resistance compare_efficacy->cross_resistance Efficacy on Resistant Strain << Efficacy on Susceptible Strain

Caption: Experimental workflow for assessing cross-resistance.

Conclusion

The available evidence, primarily from studies on the closely related and more potent paraherquamides, strongly indicates that this compound is not subject to cross-resistance with the major existing classes of anthelmintics. Its unique mode of action as a nicotinic acetylcholine receptor antagonist makes it a promising candidate for the control of multi-drug resistant nematode populations. Further direct studies on this compound are warranted to confirm these findings and to fully elucidate its potential role in sustainable parasite control strategies.

References

Marcfortine A and Benzimidazole-Resistant Nematodes: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of benzimidazole resistance in parasitic nematodes poses a significant threat to livestock health and agricultural productivity worldwide. This guide provides a comparative analysis of the potential efficacy of Marcfortine A against benzimidazole-resistant nematodes, drawing upon available experimental data for its close structural analog, paraherquamide, due to the limited direct research on this compound itself.

Executive Summary

Direct experimental evidence evaluating the efficacy of this compound against benzimidazole-resistant nematodes is currently scarce in publicly available scientific literature. However, studies on its more potent analog, paraherquamide , have demonstrated significant efficacy against nematode strains resistant to benzimidazoles and other anthelmintic classes. This suggests that the paraherquamide class of compounds, including this compound, operates via a mechanism of action distinct from that of benzimidazoles, making them potential candidates for combating resistant parasite populations. It is important to note that research consistently indicates that paraherquamide exhibits superior nematocidal activity compared to this compound.

Comparative Efficacy Data (Based on Paraherquamide Studies)

Due to the lack of direct data for this compound, this section summarizes key findings from studies on paraherquamide, offering an indirect comparison.

AnthelminticNematode SpeciesResistance StatusEfficacyReference
Paraherquamide Trichostrongylus colubriformisIvermectin- and Benzimidazole-resistant≥98% reduction at ≥0.5 mg/kg[1]
Paraherquamide Haemonchus contortusIvermectin-resistant≥98% reduction at ≥0.5 mg/kg[1]
Levamisole Haemonchus contortusBenzimidazole-resistant≥98% effective[2]
Morantel Haemonchus contortusBenzimidazole-resistant≥98% effective[2]
Monepantel Haemonchus contortusMulti-resistant100% elimination[3]
Derquantel + Abamectin Haemonchus contortusMulti-resistant<95% efficacy[3]

Mechanism of Action: A Different Target

The primary mechanism of resistance to benzimidazoles involves mutations in the β-tubulin gene of nematodes.[4] Benzimidazoles disrupt microtubule formation by binding to β-tubulin, a crucial component of the cytoskeleton.

In contrast, the paraherquamide class of compounds, including this compound and its more potent analogs like paraherquamide and derquantel, act as antagonists of nicotinic acetylcholine receptors (nAChRs) in the nematode nervous system.[5][6][7] This leads to the flaccid paralysis of the worms and their subsequent expulsion from the host.[8] This distinct mode of action is the basis for their efficacy against nematodes that have developed resistance to benzimidazoles.

Signaling Pathway of Paraherquamide Action

cluster_Nematode_Synapse Nematode Neuromuscular Junction Paraherquamide Paraherquamide / Derquantel nAChR Nicotinic Acetylcholine Receptor (nAChR) Paraherquamide->nAChR Antagonistic Binding MuscleCell Muscle Cell nAChR->MuscleCell Blocks Acetylcholine Binding Paralysis Flaccid Paralysis MuscleCell->Paralysis Prevents Muscle Contraction

Caption: Mechanism of action of the paraherquamide class of anthelmintics.

Experimental Protocols

While specific protocols for testing this compound against benzimidazole-resistant nematodes are not available, the following methodologies are standard for evaluating anthelmintic efficacy and were likely employed in the studies of paraherquamide.

In Vivo Efficacy Trial (Controlled Test)

This method is considered the gold standard for determining anthelmintic efficacy.

  • Animal Selection and Infection:

    • Source a population of sheep or cattle free from gastrointestinal nematodes.

    • Experimentally infect the animals with a known number of third-stage larvae (L3) of a well-characterized benzimidazole-resistant strain of nematodes (e.g., Haemonchus contortus or Trichostrongylus colubriformis).

    • Allow a pre-patent period for the infection to establish (typically 21-28 days).

  • Treatment Allocation:

    • Randomly allocate the infected animals into treatment groups and an untreated control group.

    • Administer the test compound (e.g., paraherquamide at various dosages) and a placebo to the respective groups.

  • Worm Burden Assessment:

    • At a set time post-treatment (e.g., 7-10 days), humanely euthanize the animals.

    • Recover the entire gastrointestinal tract and systematically collect and count the adult nematodes from the relevant organs (e.g., abomasum for H. contortus).

  • Efficacy Calculation:

    • Calculate the percentage efficacy using the formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Experimental Workflow

cluster_Workflow In Vivo Anthelmintic Efficacy Workflow A Selection of Nematode-Free Lambs B Experimental Infection with Benzimidazole-Resistant L3 Larvae A->B C Pre-patent Period (21-28 days) B->C D Random Allocation to Treatment and Control Groups C->D E Oral Administration of Test Compound / Placebo D->E F Necropsy and Worm Recovery (7-10 days post-treatment) E->F G Worm Counting and Identification F->G H Calculation of Percentage Efficacy G->H

Caption: A typical workflow for an in vivo controlled test of anthelmintic efficacy.

Conclusion and Future Directions

The available evidence strongly suggests that the paraherquamide class of compounds is effective against benzimidazole-resistant nematodes due to its distinct mechanism of action targeting nicotinic acetylcholine receptors. While paraherquamide and its derivatives have shown high efficacy, it is consistently noted that this compound is a less potent member of this class.

Future research should focus on directly evaluating the in vitro and in vivo efficacy of this compound against a panel of well-characterized benzimidazole-resistant nematode species. Such studies would provide the necessary quantitative data to definitively position this compound as a potential alternative or combination therapy in the management of anthelmintic resistance. Determining the precise dose-response relationship and the spectrum of activity against various resistant isolates will be crucial for any potential development of this compound as a commercial anthelmintic.

References

Synergistic Potential of Marcfortine A in Anthelmintic Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising anthelmintic resistance, the exploration of synergistic drug combinations is a critical frontier in parasitology. Marcfortine A, a member of the spiroindole class of anthelmintics, presents a compelling candidate for such strategies due to its distinct mechanism of action. While direct experimental data on the synergistic effects of this compound with other anthelmintics remain limited, this guide provides a comparative analysis based on its close analog, derquantel, and the established principles of anthelmintic synergy. This document aims to furnish researchers with the foundational knowledge to design and evaluate novel combination therapies involving this compound and other anthelmintic agents.

Mechanism of Action: The Basis for Synergy

This compound and its semi-synthetic derivative, derquantel, function as antagonists of nematode nicotinic acetylcholine receptors (nAChRs), specifically the B-subtype.[1][2] This antagonism blocks cholinergic neuromuscular transmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[3] This mode of action is distinct from many other anthelmintic classes, creating a strong rationale for investigating synergistic combinations.

A summary of the mechanisms of action for this compound and other major anthelmintic classes is presented below, highlighting the potential for complementary and synergistic interactions.

Drug ClassRepresentative Drug(s)Primary Molecular TargetEffect on Nematode
Spiroindoles This compound, Derquantel Nicotinic Acetylcholine Receptors (nAChR) - B-subtype antagonistFlaccid Paralysis
Macrocyclic Lactones Abamectin, IvermectinGlutamate-gated Chloride Channels (GluCl)Flaccid Paralysis
Imidazothiazoles LevamisoleNicotinic Acetylcholine Receptors (nAChR) - L-subtype agonistSpastic Paralysis
Benzimidazoles Albendazole, Mebendazoleβ-tubulinDisruption of microtubule formation, leading to impaired motility and energy metabolism

Evidence of Synergy: The Derquantel and Abamectin Combination

The most well-documented synergistic interaction involving a spiroindole is the combination of derquantel and the macrocyclic lactone, abamectin. Studies on Ascaris suum have demonstrated that this combination results in a significantly greater inhibition of acetylcholine-induced muscle contraction than the predicted additive effect of the individual drugs.[4][5]

Abamectin's primary mechanism is the activation of glutamate-gated chloride channels, leading to hyperpolarization and flaccid paralysis.[6][7] However, it also appears to potentiate the antagonistic effect of derquantel at the nAChR, contributing to a synergistic outcome.[4]

Quantitative Data Summary: Derquantel and Abamectin Synergy

ParameterObservationReference
Muscle Contraction Inhibition The combination of derquantel and abamectin showed a statistically greater inhibition of acetylcholine-induced muscle contraction at higher acetylcholine concentrations compared to the predicted additive effect.[4][5]
Electrophysiology (IC50) Derquantel alone produced a potent reversible antagonism of acetylcholine depolarizations in somatic muscle with an IC50 of 0.22 µM.[5]
Electrophysiology (EC50) Abamectin increased the input conductance of the pharynx with an EC50 of 0.42 µM.[5]

Hypothetical Synergistic Combinations with this compound

Based on differing mechanisms of action, several other anthelmintic classes could exhibit synergy with this compound. The following are hypothetical combinations worthy of investigation:

  • This compound + Levamisole: this compound (an nAChR antagonist) and levamisole (an nAChR agonist) target the same receptor but have opposing effects.[8] This could lead to a potentiation of paralysis, overwhelming the nematode's neuromuscular system.

  • This compound + Benzimidazoles: Combining the paralytic effect of this compound with the disruption of cellular integrity and energy metabolism caused by benzimidazoles (e.g., albendazole) could result in a multi-pronged attack that is more effective than either agent alone.[9][10]

Experimental Protocols for Assessing Synergy

Standardized methods are crucial for quantifying the interaction between two or more drugs. The following are established protocols for assessing anthelmintic synergy:

Checkerboard Assay

The checkerboard, or chequerboard, assay is a common in vitro method to assess the interaction between two compounds.

Methodology:

  • Prepare serial dilutions of each drug in a 96-well microtiter plate. Drug A is diluted along the rows, and Drug B is diluted along the columns.

  • The resulting plate contains a matrix of concentrations, including each drug alone and combinations of both drugs at various ratios.

  • Add a suspension of the target nematode (e.g., larval stage) to each well.

  • Incubate the plate under appropriate conditions for a predetermined time.

  • Assess nematode viability or motility using a suitable method (e.g., microscopic observation, automated motility tracking).

  • The Minimum Inhibitory Concentration (MIC) or another relevant endpoint is determined for each drug alone and in combination.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The results from the checkerboard assay are used to calculate the FIC index, which provides a quantitative measure of synergy.

Formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Visualizing Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and potential interactions, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing synergy.

cluster_marcfortine This compound Pathway cluster_abamectin Abamectin Pathway This compound This compound nAChR (B-subtype) nAChR (B-subtype) This compound->nAChR (B-subtype) Antagonizes Muscle Cell Membrane Muscle Cell Membrane nAChR (B-subtype)->Muscle Cell Membrane Blocks Depolarization Flaccid Paralysis Flaccid Paralysis Muscle Cell Membrane->Flaccid Paralysis Abamectin Abamectin GluCl Channel GluCl Channel Abamectin->GluCl Channel Activates Chloride Influx Chloride Influx GluCl Channel->Chloride Influx Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Flaccid Paralysis_aba Flaccid Paralysis Hyperpolarization->Flaccid Paralysis_aba

Caption: Signaling pathways of this compound and Abamectin.

cluster_levamisole Levamisole Pathway cluster_benzimidazole Benzimidazole Pathway Levamisole Levamisole nAChR (L-subtype) nAChR (L-subtype) Levamisole->nAChR (L-subtype) Agonist Muscle Cell Membrane Muscle Cell Membrane nAChR (L-subtype)->Muscle Cell Membrane Causes Sustained Depolarization Sustained Depolarization Muscle Cell Membrane->Sustained Depolarization Spastic Paralysis Spastic Paralysis Sustained Depolarization->Spastic Paralysis Benzimidazole Benzimidazole Beta-tubulin Beta-tubulin Benzimidazole->Beta-tubulin Binds to Microtubule Polymerization Microtubule Polymerization Beta-tubulin->Microtubule Polymerization Inhibits Cellular Disruption Cellular Disruption Microtubule Polymerization->Cellular Disruption Impaired Motility & Starvation Impaired Motility & Starvation Cellular Disruption->Impaired Motility & Starvation

Caption: Signaling pathways of Levamisole and Benzimidazoles.

G A Prepare Drug Dilutions (Drug A and Drug B) B Dispense into 96-well Plate (Checkerboard Layout) A->B C Add Nematode Suspension B->C D Incubate C->D E Assess Viability/Motility D->E F Determine MICs E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, etc.) G->H

Caption: Experimental workflow for assessing anthelmintic synergy.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with other anthelmintics is yet to be established, the data from its analog, derquantel, in combination with abamectin, provides a strong rationale for further investigation. The distinct mechanism of action of the spiroindole class makes this compound a prime candidate for combination therapies aimed at overcoming anthelmintic resistance. Future research should focus on in vitro and in vivo studies to systematically evaluate the synergistic potential of this compound with a broad range of existing anthelmintic drugs. Such studies will be instrumental in developing novel, effective, and sustainable strategies for the control of parasitic nematodes.

References

Marcfortine A: A Promising Anthelmintic Lead Warranting Further Investigation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Marcfortine A with existing anthelmintic drugs and related natural products reveals its potential as a scaffold for novel drug development. While direct quantitative data on this compound remains limited, analysis of its close analogue, Paraherquamide A, and related compounds suggests a promising profile characterized by a potent mechanism of action against parasitic nematodes. This guide provides a comparative overview of this compound, its alternatives, and the experimental protocols required for its validation as a drug development lead.

This compound, a fungal metabolite isolated from Penicillium roqueforti, possesses a unique dioxepinoindole ring structure. It belongs to the paraherquamide class of oxindole alkaloids, which are known for their anthelmintic properties. The relentless rise of drug resistance in parasitic helminths necessitates the exploration of new chemical entities with novel modes of action, positioning this compound and its derivatives as compounds of significant interest.

Performance Comparison

A critical evaluation of a drug lead involves comparing its efficacy, toxicity, and pharmacokinetic profile against existing treatments. Due to the limited publicly available data for this compound, we will draw comparisons with its structurally similar and more extensively studied analogue, Paraherquamide A, as well as established anthelmintic drugs.

Table 1: In Vitro Efficacy of Anthelmintic Compounds against Various Helminths

CompoundTarget HelminthIC50 / EC50 (µM)Reference
Paraherquamide A Analogue (2-desoxoparaherquamide A) Ascaris suum (muscle strips)~9 (IC50 for blockade of nicotinic stimulation)[1]
Levamisole Necator americanus (larvae)0.5 mg/ml[2]
Trichuris muris (adults)16.5 mg/ml[2]
Haemonchus contortus (resistant isolates)8.16 - 32.03[3]
Albendazole Brugia malayi~236.2[4]
Haemonchus contortus (eggs)Not specified[5]
Ivermectin Brugia malayi~2.7[4]
SARS-CoV-2 (in vitro)~5[6]
Meleagrin (related oxindole alkaloid) HepG2 (human liver cancer cells)1.82[7]
MCF-7 (human breast cancer cells)4.94[7]
HCT-116 (human colon cancer cells)5.7[7]
Oxaline (related oxindole alkaloid) HepG2 (human liver cancer cells)4.27[7]

Table 2: Acute Toxicity Data

CompoundTest AnimalLD50Reference
Paraherquamide A MiceNot specified, but noted to have an excellent safety profile in initial trials in cattle and sheep.[9]
Ivermectin Monkeys24,000 µg/kg[6]
Beagles80,000 µg/kg[6]

Table 3: Pharmacokinetic Profile

CompoundKey CharacteristicsReference
Paraherquamide A analogues In-silico ADME assessment suggests strong potential for development into orally active medications with favorable absorption and distribution properties.[10]
Albendazole Poorly absorbed orally, extensively metabolized in the liver.[11][12]
Ivermectin Well-absorbed orally, highly protein-bound, and metabolized in the liver.[6][13]
Levamisole Rapidly absorbed orally, metabolized in the liver, with a short half-life.[14][15]

Mechanism of Action

The paraherquamide/marcfortine class of compounds, including this compound, are understood to act as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] This mode of action leads to the flaccid paralysis of the parasitic worms, ultimately resulting in their expulsion from the host. This mechanism is distinct from other major classes of anthelmintics, such as benzimidazoles (e.g., albendazole) which target tubulin polymerization, and macrocyclic lactones (e.g., ivermectin) which act on glutamate-gated chloride channels.[6][16] The novel mechanism of action of the marcfortine class is a significant advantage in the face of widespread resistance to existing drugs.

cluster_marcfortine This compound Pathway This compound This compound Nematode nAChRs Nematode nAChRs This compound->Nematode nAChRs binds to Blockade Blockade Nematode nAChRs->Blockade leads to Flaccid Paralysis Flaccid Paralysis Blockade->Flaccid Paralysis Expulsion Expulsion Flaccid Paralysis->Expulsion

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Validating this compound as a drug lead requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Anthelmintic Efficacy: Larval Motility Assay

This assay assesses the ability of a compound to inhibit the motility of parasitic nematode larvae.

Materials:

  • Multi-well plates (e.g., 96-well)

  • Nematode larvae (e.g., Haemonchus contortus L3 stage)

  • Culture medium (e.g., RPMI-1640)

  • This compound and comparator drugs (dissolved in a suitable solvent like DMSO)

  • Incubator

  • Microscope or automated motility tracking system

Procedure:

  • Prepare serial dilutions of this compound and comparator drugs in the culture medium. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Add a defined number of larvae (e.g., 50-100) to each well of the plate.

  • Add the drug solutions to the respective wells. Include vehicle-only controls (negative control) and a known effective anthelmintic (positive control).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Assess larval motility at each time point. This can be done manually by observing each well under a microscope and scoring motility on a predefined scale, or by using an automated tracking system.

  • Calculate the percentage of motility inhibition for each concentration compared to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

cluster_workflow Larval Motility Assay Workflow Prepare Drug Dilutions Prepare Drug Dilutions Add Larvae to Plate Add Larvae to Plate Prepare Drug Dilutions->Add Larvae to Plate Add Drug Solutions Add Drug Solutions Add Larvae to Plate->Add Drug Solutions Incubate Incubate Add Drug Solutions->Incubate Assess Motility Assess Motility Incubate->Assess Motility Data Analysis Data Analysis Assess Motility->Data Analysis

Caption: Workflow for the in vitro larval motility assay.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HepG2, NIH/3T3)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.

In Vivo Efficacy: Rodent Model of Helminth Infection

Animal models are crucial for evaluating the in vivo efficacy and safety of a drug candidate.

Materials:

  • Laboratory rodents (e.g., mice or gerbils)

  • Infective larvae of a relevant helminth species (e.g., Heligmosomoides polygyrus)

  • This compound formulation for oral administration

  • Vehicle control and positive control drug

  • Fecal collection cages

  • McMaster slides for fecal egg counting

Procedure:

  • Infect the rodents with a standardized dose of infective larvae.

  • Allow the infection to establish (typically 2-3 weeks).

  • Randomly assign the infected animals to treatment groups (vehicle control, positive control, and different doses of this compound).

  • Administer the treatments orally for a specified number of days.

  • Monitor the animals for any signs of toxicity.

  • Collect fecal samples at predetermined time points post-treatment and perform fecal egg counts to determine the reduction in egg output.

  • At the end of the study, euthanize the animals and recover and count the adult worms from the gastrointestinal tract.

  • Calculate the percentage reduction in worm burden and fecal egg count for each treatment group compared to the vehicle control group.

Conclusion

This compound represents a valuable starting point for the development of a new class of anthelmintics. Its presumed mechanism of action, targeting nematode nicotinic acetylcholine receptors, is a key advantage in overcoming existing drug resistance. While direct efficacy and toxicity data for this compound are currently lacking, the information available for the closely related Paraherquamide A is encouraging. Further investigation, following the experimental protocols outlined in this guide, is essential to fully validate this compound as a promising lead compound for drug development. The potential for this class of molecules to also exhibit antitumor activity, as suggested by the data on meleagrin and oxaline, adds another layer of interest for future research.

References

Head-to-Head Comparison: Marcfortine A vs. Derquantel in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of two related spiroindole alkaloids.

This guide provides a detailed comparison of Marcfortine A and Derquantel, two spiroindole alkaloids with anthelmintic properties. While both compounds share a common mode of action, significant differences in potency and development status have led to divergent research trajectories. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes their molecular interactions and experimental workflows.

Chemical and Physical Properties

This compound is a naturally occurring mycotoxin produced by Penicillium roqueforti.[1] Derquantel, also known as 2-deoxoparaherquamide, is a semi-synthetic derivative of paraherquamide A, another fungal metabolite structurally related to this compound.[2][3][4] The key chemical difference lies in the G ring: this compound possesses a six-membered ring, whereas paraherquamide A (and thus Derquantel) has a five-membered ring with methyl and hydroxyl substituents at C14.[3][5] This structural variation is believed to be a key determinant of their differing anthelmintic potencies.

PropertyThis compoundDerquantel
Chemical Formula C28H35N3O4C28H37N3O4
Molecular Weight 479.6 g/mol 479.6 g/mol
Origin Natural (Fungal Metabolite)Semi-synthetic
CAS Number 75731-58-9187865-22-1
PubChem CID -25154194

Mechanism of Action

Both this compound and Derquantel exert their anthelmintic effects by acting as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][6] By blocking these receptors, the compounds inhibit cholinergic neuromuscular transmission, leading to flaccid paralysis of the parasite and its subsequent expulsion from the host.[7][8]

Derquantel has been shown to be a selective antagonist of the B-subtype of nAChRs.[8][9] While the specific subtype targeted by this compound is not as well-characterized, its structural similarity to Derquantel suggests a comparable mechanism. The antagonistic action of these compounds is distinct from agonistic anthelmintics like levamisole, which cause spastic paralysis by persistently activating nAChRs.[8]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound and Derquantel.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Cation Channel nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis Ion_Channel->Paralysis Cation Influx & Muscle Contraction (Blocked) Marcfortine_Derquantel This compound / Derquantel Marcfortine_Derquantel->nAChR Antagonizes

Figure 1: Proposed mechanism of action for this compound and Derquantel.

Efficacy Data

Direct, head-to-head quantitative comparisons of the efficacy of this compound and Derquantel are limited in the published literature. However, multiple sources indicate that paraherquamide A, the parent compound of Derquantel, is a more potent nematocide than this compound.[3][5] Consequently, research and development efforts have largely focused on the paraherquamide class, leading to the commercialization of Derquantel in combination with abamectin.

This compound Efficacy
  • In vitro: this compound has demonstrated anthelmintic activity against the free-living nematode Caenorhabditis elegans, although it is considered less potent than paraherquamide in these assays.[2] One study confirmed its activity against C. elegans at a high dose.[2]

Derquantel Efficacy

Derquantel is commercially available as a combination product with abamectin (Startect®) for use in sheep.[6] The efficacy data presented below is for this combination product.

Parasite SpeciesLife StageEfficacy (%)HostReference(s)
Haemonchus contortusAdult & L4≥98.9Sheep[10][11]
Teladorsagia circumcinctaAdult, L4 & hypobiotic L4≥98.9Sheep[10][11]
Trichostrongylus colubriformisAdult & L4≥98.9Sheep[10][11]
Cooperia curticeiAdult & L4≥98.9Sheep[10][11]
Nematodirus spp.Adult & hypobiotic L4≥98.9Sheep[10][11]
Multi-drug resistant Teladorsagia circumcinctaAdult100Sheep[12]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anthelmintic efficacy of compounds like this compound and Derquantel.

In Vitro Nematode Motility Assay

This assay is used to determine the direct effect of a compound on the viability and motor activity of nematodes.

start Start prepare_nematodes Prepare Nematode Suspension start->prepare_nematodes prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds dispense Dispense Nematodes and Compounds into Microtiter Plate prepare_nematodes->dispense prepare_compounds->dispense incubate Incubate at Controlled Temperature dispense->incubate measure_motility Measure Motility at Pre-defined Time Points incubate->measure_motility analyze_data Analyze Data and Determine IC50/EC50 measure_motility->analyze_data end End analyze_data->end

Figure 2: General workflow for an in vitro nematode motility assay.

Methodology:

  • Nematode Preparation: Collect and wash the desired nematode species and life stage (e.g., L3 larvae of Haemonchus contortus). Suspend the nematodes in a suitable buffer or culture medium.

  • Compound Preparation: Prepare stock solutions of the test compounds (this compound, Derquantel) and a positive control (e.g., levamisole) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: Dispense the nematode suspension into the wells of a microtiter plate. Add the different concentrations of the test compounds to the wells. Include a negative control (solvent only) and a positive control.

  • Incubation: Incubate the plate at a temperature suitable for the nematode species (e.g., 37°C for parasitic nematodes).

  • Motility Measurement: At various time points (e.g., 1, 4, 8, 24 hours), assess nematode motility. This can be done visually under a microscope or using automated tracking systems.

  • Data Analysis: Quantify the reduction in motility for each compound concentration compared to the negative control. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of anthelmintics in livestock.

start Start select_animals Select and Acclimatize Infected Animals start->select_animals pre_treatment_sampling Collect Pre-treatment Fecal Samples (Day 0) select_animals->pre_treatment_sampling administer_treatment Administer Test Compounds and Controls pre_treatment_sampling->administer_treatment post_treatment_sampling Collect Post-treatment Fecal Samples (e.g., Day 14) administer_treatment->post_treatment_sampling fecal_egg_count Perform Fecal Egg Counts (e.g., McMaster Method) post_treatment_sampling->fecal_egg_count calculate_reduction Calculate Percent Reduction in Egg Count fecal_egg_count->calculate_reduction end End calculate_reduction->end

Figure 3: General workflow for an in vivo Fecal Egg Count Reduction Test.

Methodology:

  • Animal Selection: Select a group of animals (e.g., sheep) with naturally or experimentally induced gastrointestinal nematode infections. The animals should be of similar age, weight, and breed.

  • Pre-treatment Sampling: On Day 0, collect individual fecal samples from all animals.

  • Treatment Administration: Randomly allocate animals to different treatment groups: a negative control (placebo), a positive control (a known effective anthelmintic), and the test compound(s) at the desired dose(s). Administer the treatments orally or via the appropriate route.

  • Post-treatment Sampling: After a specified period (typically 10-14 days), collect individual fecal samples from all animals again.

  • Fecal Egg Count: Determine the number of nematode eggs per gram of feces (EPG) for each sample using a standardized technique such as the McMaster method.

  • Efficacy Calculation: Calculate the percentage reduction in the mean EPG for each treatment group compared to the control group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Conclusion

This compound and Derquantel are structurally related spiroindole alkaloids that act as nicotinic acetylcholine receptor antagonists, leading to flaccid paralysis in nematodes. While this compound demonstrated early promise as an anthelmintic, the superior potency of the structurally similar paraherquamide A led to the development and commercialization of its semi-synthetic derivative, Derquantel. The available data strongly suggests that Derquantel is a more effective anthelmintic than this compound. For researchers and drug development professionals, the paraherquamide scaffold, as exemplified by Derquantel, represents a more promising avenue for the development of novel anthelmintics. Future research could focus on further optimizing the paraherquamide structure to enhance efficacy, broaden the spectrum of activity, and combat emerging drug resistance.

References

Evaluating the Safety Profile of Marcfortine A in Comparison to Existing Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of anthelmintic resistance necessitates the exploration of novel drug candidates with favorable safety profiles. Marcfortine A, a spiroindole alkaloid, has demonstrated anthelmintic properties. This guide provides a comprehensive comparison of the safety profile of this compound, using its close structural analog paraherquamide A as a primary surrogate due to the limited public data on this compound itself, against established anthelmintic classes: benzimidazoles (e.g., albendazole), imidazothiazoles (e.g., levamisole), and macrocyclic lactones (e.g., ivermectin).

Quantitative Safety Data Comparison

The following tables summarize the available acute toxicity data for paraherquamide A and representative compounds from existing anthelmintic classes. It is crucial to note that direct comparisons of LD50 values across different studies and animal models should be made with caution.

Compound/ClassAnimal ModelRoute of AdministrationLD50 (mg/kg)NOAEL (mg/kg/day)Citation
Paraherquamide A (this compound surrogate)MouseOral14.95.6[1]
Benzimidazole (Albendazole)RatOral>8005[2][3]
MouseOral1500-[4]
Imidazothiazole (Levamisole HCl)RatOral180-
MouseOral155.5 - 223-[5]
Dog (Beagle)Oral-30[6]
Macrocyclic Lactone (Ivermectin)MouseOral115.2-[5]
RatSubcutaneous51.50.4[6][7]

Disclaimer: The safety data for this compound is represented by its close structural analog, paraherquamide A. While structurally similar, their toxicological profiles may not be identical.

Experimental Protocols

The determination of acute oral toxicity, including the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), is typically conducted following standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Following OECD Guidelines 420, 423, and 425)

Objective: To determine the acute oral toxicity of a substance.

Animal Model: Typically rats or mice (one sex, usually females as they are often slightly more sensitive).[8]

Housing and Feeding: Animals are housed in appropriate cages for at least 5 days prior to dosing to allow for acclimatization.[9] Conventional laboratory diets and an unlimited supply of drinking water are provided.[9]

Dosing Procedure:

  • Fasting: Animals are fasted prior to administration of the test substance (e.g., overnight for rats).[10]

  • Dose Preparation: The test substance is typically administered in a single dose. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.[10] Aqueous solutions are preferred, followed by solutions in oil (e.g., corn oil).[10]

  • Administration: The substance is administered by gavage using a stomach tube or a suitable intubation cannula.[10] The volume administered is generally limited (e.g., not exceeding 1 ml/100 g body weight in rodents for non-aqueous solutions).[10]

  • Dose Levels:

    • OECD 420 (Fixed Dose Procedure): Uses a set of fixed dose levels (5, 50, 300, and 2000 mg/kg) to identify a dose that produces clear signs of toxicity but not mortality.[8]

    • OECD 423 (Acute Toxic Class Method): A stepwise procedure using 3 animals per step. The outcome (mortality or no mortality) at one dose determines the next dose level, allowing for classification into toxicity categories.[11]

    • OECD 425 (Up-and-Down Procedure): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal, allowing for a more precise estimation of the LD50.[12]

Observation Period: Animals are observed for a total of 14 days.[13] Special attention is given on the day of dosing, with observations made several times.[14]

Parameters Observed:

  • Mortality and time of death.

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior).

  • Body weight changes.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis for OECD 425). The NOAEL is the highest dose level at which no adverse effects are observed.[15]

Signaling Pathways and Mechanisms of Action

The safety and efficacy of an anthelmintic are intrinsically linked to its mechanism of action and its selectivity for parasite-specific molecular targets.

This compound and Paraherquamides

This compound and its analogs, such as paraherquamide A, act as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[16] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis of the parasite.[16]

cluster_Nematode_Muscle Nematode Muscle Cell nAChR Nicotinic ACh Receptor (nAChR) Paralysis Flaccid Paralysis nAChR->Paralysis Leads to MarcfortineA This compound / Paraherquamide A MarcfortineA->nAChR Antagonizes

Caption: this compound/Paraherquamide A Signaling Pathway

Existing Anthelmintics

Existing anthelmintics exhibit diverse mechanisms of action, which can also contribute to their host toxicity profiles.

Levamisole (Imidazothiazole): Levamisole is an agonist of nematode nAChRs , causing spastic paralysis.[11][17] It has also been shown to modulate host immune responses by affecting the JAK/STAT and TLR signaling pathways.[18]

cluster_Nematode_Muscle Nematode Muscle Cell cluster_Host_Immune Host Immune Cell nAChR Nicotinic ACh Receptor (nAChR) Paralysis Spastic Paralysis nAChR->Paralysis Leads to JAK_STAT JAK/STAT Pathway Immune_Modulation Immune Modulation JAK_STAT->Immune_Modulation TLR TLR Pathway TLR->Immune_Modulation Levamisole Levamisole Levamisole->nAChR Agonist Levamisole->JAK_STAT Affects Levamisole->TLR Affects cluster_Nematode_Neuron Nematode Neuron/Muscle cluster_Host_Cell Host Cell GluCl Glutamate-gated Cl- Channel (GluCl) Paralysis Flaccid Paralysis GluCl->Paralysis Leads to Wnt_beta_catenin Wnt/β-catenin Pathway Cellular_Effects Cellular Effects Wnt_beta_catenin->Cellular_Effects Akt_mTOR Akt/mTOR Pathway Akt_mTOR->Cellular_Effects Ivermectin Ivermectin Ivermectin->GluCl Activates Ivermectin->Wnt_beta_catenin Interacts with Ivermectin->Akt_mTOR Interacts with cluster_Workflow Preclinical Safety Evaluation Workflow InVitro In Vitro Cytotoxicity Assays Acute_Toxicity Acute Oral Toxicity (Rodents) (OECD 420/423/425) InVitro->Acute_Toxicity Initial Screening Dose_Range_Finding Dose Range-Finding Studies Acute_Toxicity->Dose_Range_Finding Determine LD50/NOAEL Repeated_Dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) Dose_Range_Finding->Repeated_Dose Inform Dose Selection Safety_Pharm Safety Pharmacology Repeated_Dose->Safety_Pharm Identify Target Organs Genotoxicity Genotoxicity Studies Repeated_Dose->Genotoxicity

References

Statistical analysis of Marcfortine A efficacy data from multiple studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the available efficacy data for Marcfortine A, a natural product with recognized anthelmintic properties. In the landscape of rising anthelmintic resistance, a thorough evaluation of existing and novel chemical entities is paramount. This document objectively compares the performance of this compound with its structural analog, Paraherquamide A, and the semi-synthetic derivative, Derquantel (2-Desoxoparaherquamide A), supported by available experimental data and a review of the underlying mechanism of action.

Executive Summary

Data Presentation: Comparative Efficacy

Due to the limited availability of direct comparative studies in primary literature, a statistical summary table with IC50/EC50 values and p-values for this compound is not feasible at this time. The available data, primarily from review articles, consistently describes the comparative potency as follows:

CompoundRelative Anthelmintic PotencyKey FindingsCitations
This compound LowerActive against Caenorhabditis elegans at high doses.[1]
Paraherquamide A HigherSuperior to this compound as a nematocide.[1][2][3]
Derquantel (2-Desoxoparaherquamide A) HighestExcellent nematocidal activity and a superior safety profile.[1][2][3]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of action for the paraherquamide class of anthelmintics, including this compound, is the blockade of nicotinic acetylcholine receptors (nAChRs) in nematodes. This antagonism disrupts cholinergic neuromuscular transmission, leading to the characteristic flaccid paralysis of the parasites.

cluster_Nematode Nematode Neuromuscular Junction cluster_DrugAction Drug Intervention ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Muscle Muscle Cell nAChR->Muscle Depolarization Paralysis Flaccid Paralysis Muscle->Paralysis Contraction leads to (inhibition of) MarcfortineA This compound / Paraherquamides MarcfortineA->nAChR Antagonist: Blocks ACh Binding

Figure 1. Signaling pathway of this compound's antagonism of nematode nicotinic acetylcholine receptors.

Experimental Protocols

In Vitro Larval Motility Assay

This assay is a fundamental in vitro screen for anthelmintic activity.

Objective: To determine the effect of a compound on the motility of nematode larvae.

General Procedure:

  • Larval Preparation: Infective third-stage larvae (L3) of a target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis) are obtained from fecal cultures. The larvae are washed and suspended in a suitable buffer or culture medium.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay medium.

  • Assay Setup: A defined number of larvae are added to the wells of a microtiter plate. The various concentrations of the test compound are then added to the wells. Control wells containing only the solvent and no compound are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-37°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: Larval motility is assessed visually under a microscope or using automated tracking systems. Motility scores are assigned, or the percentage of motile larvae is determined.

  • Data Analysis: The results are typically expressed as the concentration of the compound that inhibits the motility of 50% of the larvae (IC50).

A Prepare Nematode Larvae (L3) C Dispense Larvae into Microtiter Plate A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions to Wells B->D C->D E Incubate at Controlled Temperature D->E F Assess Larval Motility E->F G Calculate IC50 Values F->G

Figure 2. General workflow for an in vitro larval motility assay.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of anthelmintics in livestock.

Objective: To determine the percentage reduction in nematode egg shedding in the feces of infected animals after treatment with an anthelmintic.

General Procedure:

  • Animal Selection: A group of animals (e.g., sheep) with naturally or experimentally induced gastrointestinal nematode infections is selected. Animals are allocated to treatment and control groups based on pre-treatment fecal egg counts (FECs).

  • Treatment Administration: The treatment group receives the test compound (e.g., this compound) at a specified dosage. The control group receives a placebo or no treatment.

  • Fecal Sampling: Fecal samples are collected from each animal before treatment (Day 0) and at a set time point after treatment (e.g., Day 10-14).

  • Fecal Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique (e.g., McMaster method).

  • Efficacy Calculation: The percentage reduction in the mean FEC of the treated group compared to the control group is calculated using a standard formula.

A Select Infected Animals B Pre-Treatment Fecal Egg Count (Day 0) A->B C Administer this compound (Treatment Group) B->C D Administer Placebo (Control Group) B->D E Post-Treatment Fecal Egg Count (Day 10-14) C->E D->E F Calculate Fecal Egg Count Reduction (%) E->F

Figure 3. Logical workflow of an in vivo Fecal Egg Count Reduction Test.

Conclusion

This compound is an anthelmintic compound belonging to the spiro-oxindole class. While it demonstrates activity against nematodes through the antagonism of nicotinic acetylcholine receptors, the available evidence consistently points to its lower potency compared to its structural analog, Paraherquamide A, and the semi-synthetic derivative, Derquantel. The lack of publicly available, direct comparative quantitative data for this compound in primary research literature limits a more detailed statistical analysis. Future research involving head-to-head in vitro and in vivo studies with robust statistical design would be necessary to precisely quantify the efficacy of this compound relative to other anthelmintics. For drug development professionals, the focus within the paraherquamide class has clearly shifted towards more potent and safer derivatives like Derquantel.

References

Unraveling the Neuromuscular Blockade: A Comparative Guide to Marcfortine A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a peer-reviewed validation of Marcfortine A's mechanism of action, offering an objective comparison with other anthelmintics supported by experimental data.

This compound, an indole alkaloid produced by Penicillium roqueforti, belongs to the paraherquamide class of anthelmintics.[1][2] These compounds represent a significant area of interest in the development of new treatments for parasitic nematode infections, particularly in the face of growing resistance to existing drug classes.[1] This guide synthesizes peer-reviewed data to elucidate the mechanism of action of this compound and its analogs, comparing their performance with other key anthelmintic classes.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism of action for this compound and the broader paraherquamide class is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[1][3] This blockade of cholinergic signaling disrupts neurotransmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[3]

Acetylcholine is a key excitatory neurotransmitter in nematodes, responsible for muscle contraction.[4][5] Its binding to nAChRs, which are ligand-gated ion channels on the muscle cell membrane, causes an influx of cations, leading to depolarization and muscle contraction.[4][6] By blocking these receptors, this compound and its analogs prevent this depolarization, effectively paralyzing the nematode.

Comparative Efficacy and Potency

While this compound demonstrates anthelmintic properties, studies consistently indicate that its analog, Paraherquamide A, is a more potent nematocide.[1][2] The semi-synthetic derivative of Paraherquamide, 2-desoxoparaherquamide (Derquantel), also exhibits excellent nematocidal activity and has been developed for veterinary use.[1]

The following tables summarize the available quantitative data for the paraherquamide class and other major anthelmintics. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be interpreted within the context of their respective experimental setups.

Table 1: In Vitro Activity of Paraherquamides and Analogs

CompoundAssay TypeTarget/OrganismMetricValueReference(s)
Paraherquamide A[3H]Paraherquamide BindingCaenorhabditis elegans membranesKd263 nM[7]
Paraherquamide AElectrophysiology (inhibition of ACh response)C. elegans L-type nAChRIC50~100 nM[8]
Paraherquamide AElectrophysiology (inhibition of ACh response)C. elegans N-type nAChRIC50~10 µM[8]
Derquantel (2-desoxoparaherquamide)Ca2+ Flux AssayHuman α3 ganglionic nAChRIC50~9 µM[6]
Derquantel (2-desoxoparaherquamide)Ca2+ Flux AssayHuman muscle-type nAChRIC50~3 µM[6]
This compoundNematocidal AssayVarious nematodesPotencyLess potent than Paraherquamide A[1][3]

Table 2: Comparative In Vitro Activity of Other Anthelmintic Classes

CompoundMechanism of ActionOrganismAssayMetricValueReference(s)
LevamisolenAChR AgonistC. elegansMotility AssayIC50~10-100 µM[9]
PyrantelnAChR AgonistAscaris suumMuscle ContractionEC50~10 µM[4]
IvermectinGlutamate-gated Cl- Channel AgonistC. elegansMotility AssayIC50<1 µM[9]
MoxidectinGlutamate-gated Cl- Channel AgonistC. elegansMotility AssayIC50<1 µM[9]
Albendazoleβ-tubulin InhibitorHaemonchus contortusLarval Development AssayIC50~0.1 µg/mL[9]

Signaling Pathway of Neuromuscular Transmission and this compound's Interruption

The following diagram illustrates the key steps in nematode neuromuscular signaling and the point of intervention for this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Action_Potential Action Potential Action_Potential->ACh_vesicle triggers release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ influx VGCC Voltage-Gated Ca²⁺ Channels (e.g., EGL-19) Depolarization->VGCC activates RyR Ryanodine Receptor (e.g., UNC-68) Depolarization->RyR activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction triggers SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release RyR->Ca_release Ca_release->Contraction triggers MarcfortineA This compound MarcfortineA->nAChR BLOCKS

Caption: Neuromuscular signaling in nematodes and the inhibitory action of this compound.

Experimental Protocols

The validation of this compound's mechanism of action relies on several key experimental methodologies.

Nematode Motility and Paralysis Assays

These phenotypic assays provide a whole-organism assessment of a compound's anthelmintic activity.

  • Objective: To quantify the effect of this compound and other anthelmintics on nematode movement and the induction of paralysis.

  • General Protocol:

    • Age-synchronized nematode populations (e.g., C. elegans L4 larvae or young adults) are prepared.

    • Nematodes are transferred to either liquid media or agar plates containing serial dilutions of the test compound.

    • A negative control (vehicle, e.g., DMSO) and a positive control (a known anthelmintic) are included.

    • At specified time points, the percentage of paralyzed nematodes is determined. Paralysis is typically defined as the lack of movement, even in response to a physical stimulus (e.g., a gentle touch with a platinum wire).

    • For motility assays, automated worm trackers can be used to quantify parameters such as speed and frequency of movement.

    • Data are analyzed to determine the IC50 (the concentration that causes 50% of the maximal effect).

Electrophysiological Recordings from Isolated Nematode Muscle

This technique allows for the direct measurement of the effects of compounds on the electrical properties of nematode muscle cells.

  • Objective: To determine if this compound and its analogs directly affect muscle cell membrane potential and the response to acetylcholine.

  • General Protocol:

    • A nematode (e.g., Ascaris suum) is dissected to expose the body wall muscles.

    • A two-electrode voltage-clamp or current-clamp technique is used to record from a single muscle cell.

    • The resting membrane potential is recorded.

    • Acetylcholine or another nAChR agonist is applied to elicit a depolarizing response.

    • The test compound (e.g., this compound) is perfused over the muscle preparation, and its effect on the resting membrane potential and the agonist-induced depolarization is recorded.

    • A reduction or blockade of the acetylcholine-induced depolarization in the presence of the test compound indicates an antagonistic effect at the nAChR.

Heterologous Expression of Nematode nAChRs in Xenopus Oocytes

This method allows for the detailed pharmacological characterization of specific nematode nAChR subtypes in a controlled environment.

  • Objective: To determine the affinity and efficacy of this compound and its analogs for specific nematode nAChR subtypes.

  • General Protocol:

    • cRNA encoding the subunits of a specific nematode nAChR (e.g., the L-type or N-type receptor from C. elegans) is injected into Xenopus laevis oocytes.

    • The oocytes are incubated for several days to allow for the expression of functional receptors on the cell surface.

    • A two-electrode voltage-clamp is used to measure the current induced by the application of acetylcholine.

    • Concentration-response curves for acetylcholine are generated to determine its EC50.

    • The test compound is co-applied with acetylcholine to determine its inhibitory effect on the acetylcholine-induced current.

    • Concentration-inhibition curves are generated to calculate the IC50 of the antagonist.

The following diagram outlines a typical workflow for the validation of a nAChR antagonist like this compound.

G Start Start: Identify Potential Antagonist Assay1 Whole-Organism Screening (Paralysis/Motility Assay) Start->Assay1 Result1 Active? Assay1->Result1 Assay2 Electrophysiology on Native Muscle Tissue Result1->Assay2 Yes Inactive Inactive Result1->Inactive No Result2 Blocks ACh Response? Assay2->Result2 Assay3 Heterologous Expression (e.g., Xenopus Oocytes) Result2->Assay3 Yes Result2->Inactive No Result3 Determine IC₅₀ on Specific nAChR Subtypes Assay3->Result3 End Validated nAChR Antagonist Result3->End

Caption: Experimental workflow for validating a nematode nAChR antagonist.

Conclusion

Peer-reviewed evidence confirms that this compound exerts its anthelmintic effect by acting as an antagonist at nematode nicotinic acetylcholine receptors. This mechanism is shared with its more potent analogs, Paraherquamide A and Derquantel. While quantitative data for this compound itself is limited, the data available for its analogs demonstrate a clear interaction with nAChRs, resulting in the blockade of neuromuscular transmission. This mode of action is distinct from other major anthelmintic classes such as macrocyclic lactones and benzimidazoles, making the paraherquamide class a valuable area for further research and development in the fight against parasitic nematode infections.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Marcfortine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Marcfortine A, a potent fungal metabolite. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide offers procedural, step-by-step recommendations for the safe use and disposal of this compound.

Immediate Safety and Handling

This compound is a toxic substance that requires careful handling in a controlled laboratory environment.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, all work with this compound, particularly with the dry powder form, should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles to protect against dust and splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended.[3] Regularly inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated and every two hours during prolonged use.[2]
Body Protection Laboratory CoatA buttoned, full-length laboratory coat is required to protect skin and clothing.
Respiratory Protection NIOSH-Approved RespiratorFor handling the powder form of this compound, a NIOSH-approved respirator with a particulate filter (e.g., N95) is essential to prevent inhalation.

Quantitative Toxicological Data

While specific quantitative toxicity data for this compound is limited in publicly available literature, data for its close structural analog, Paraherquamide A, provides a valuable reference point for its potential toxicity.

CompoundCAS NumberMolecular FormulaLD50 (Median Lethal Dose)
This compound75731-58-1C28H35N3O4Data not available
Paraherquamide A77392-58-6C28H35N3O514.9 mg/kg (mice)[2]

Experimental Protocol: Safe Handling and Weighing of this compound Powder

This protocol outlines the essential steps for safely handling and weighing solid this compound in a laboratory setting.

1. Preparation:

  • Designate a specific work area within a chemical fume hood for handling this compound.[2][3]
  • Cover the work surface with absorbent bench paper.[1]
  • Ensure all necessary PPE is worn correctly.

2. Weighing Procedure (Tare Method): [3]

  • Pre-weigh an empty, sealed container on a balance located outside the fume hood.
  • Inside the fume hood, carefully transfer the desired amount of this compound powder into the pre-weighed container using a dedicated spatula.
  • Securely close the container.
  • Wipe the exterior of the container with a damp cloth to remove any residual powder.
  • Return to the balance to obtain the final weight.

3. Solubilization:

  • If dissolving the powder, add the solvent directly to the sealed container within the fume hood to minimize dust generation.

4. Decontamination of Work Area:

  • After each use, decontaminate the work area and any non-disposable equipment.
  • Use a wet-wiping method with a suitable solvent to clean surfaces. Avoid dry sweeping, which can generate dust.[2][3]

Mechanism of Action: Interference with Glutamate-Gated Chloride Channels

This compound, like other paraherquamides, exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[4][5][6][7][8][9][10] This action leads to the paralysis and death of the target organism.

MarcfortineA_Pathway This compound: Mechanism of Action cluster_Nematode Nematode Neuron/Muscle Cell GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl_Channel->Chloride_Influx Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl_Channel Activates Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Nematode Paralysis->Death Marcfortine_A This compound Marcfortine_A->GluCl_Channel Binds to and potentiates

Caption: this compound binds to and potentiates glutamate-gated chloride channels in nematodes.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Solid Waste:

  • Contaminated consumables (e.g., gloves, bench paper, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a sealed, labeled hazardous waste container.
  • Do not dispose of this compound down the drain.

3. Decontamination of Disposed Materials:

  • While specific decontamination procedures for this compound are not well-documented, methods used for other mycotoxins, such as ammoniation, may be effective in reducing toxicity.[11][12] However, all disposal should be handled by a certified hazardous waste management service.

4. Final Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Adhere to all federal, state, and local regulations for hazardous waste disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marcfortine A
Reactant of Route 2
Reactant of Route 2
Marcfortine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.